molecular formula C12H18F6N2O4 B1447160 Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate CAS No. 1788043-97-9

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Cat. No.: B1447160
CAS No.: 1788043-97-9
M. Wt: 368.27 g/mol
InChI Key: PSXSMJFEUOENJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a useful research compound. Its molecular formula is C12H18F6N2O4 and its molecular weight is 368.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2C2HF3O2/c9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h1-7,9H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXSMJFEUOENJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a pivotal, non-commercial chemical entity that has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its rigid, bicyclic pyrrolizidine core offers a unique three-dimensional scaffold that is increasingly being incorporated into the linker moieties of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its synthesis, characterization, and critical role in the rational design of next-generation therapeutics. By synthesizing available chemical data and procedural insights, this document serves as an essential resource for researchers leveraging this compound in their drug discovery programs.

Introduction: The Strategic Importance of Rigid Scaffolds in Linker Design

The development of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest, and a chemical linker that bridges the two.[1] The linker is not merely a spacer but plays a critical role in dictating the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the E3 ligase and the target protein.[2]

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing appreciation for the incorporation of more rigid structural motifs.[2] Rigid linkers, like the hexahydro-1H-pyrrolizine core of the title compound, can offer several advantages:

  • Pre-organization of Binding Moieties: A rigid scaffold can reduce the entropic penalty of ternary complex formation by holding the two ligands in a more defined spatial orientation.

  • Improved Physicochemical Properties: The introduction of a saturated, bicyclic amine can modulate the solubility, cell permeability, and metabolic stability of the PROTAC.

  • Novel Vectorial Properties: The defined geometry of a rigid linker can provide new vectors for exiting the ligand binding pockets, enabling the targeting of previously intractable proteins.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine, as a ditrifluoroacetate salt, provides a stable and readily functionalizable handle for incorporation into these sophisticated molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of the final molecule.

PropertyValueSource
Chemical Name Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetateN/A
CAS Number 1788043-97-9[3][4]
Molecular Formula C12H18F6N2O4[5]
Molecular Weight 368.28 g/mol N/A
Appearance Not specified (likely a solid)N/A
Solubility Not specified (expected to be soluble in polar organic solvents)N/A
Storage Room temperature[6]

The ditrifluoroacetate salt form significantly enhances the stability and handling of the parent amine, which is a basic and potentially reactive compound. Trifluoroacetic acid is a common counterion used in peptide and medicinal chemistry to improve the solubility and crystallinity of basic compounds.

Chemical Structure

Caption: Chemical structure of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

Synthesis and Characterization

The synthesis of the core amine, Hexahydro-1H-pyrrolizin-7a-ylmethanamine, is a critical process for obtaining the final ditrifluoroacetate salt. The most direct reported method involves the reduction of a nitrile precursor.

Synthesis of the Free Base

The synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (the free base) has been described and involves the catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.[3]

Reaction Scheme:

G start 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine reagents H₂, Platinum Oxide Acetic Acid, HCl end Hexahydro-1H-pyrrolizin-7a-ylmethanamine reagents->end

Caption: Synthesis of the free base via catalytic hydrogenation.

Experimental Protocol:

  • Reaction Setup: To a solution of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (1.0 eq) in acetic acid, add a catalytic amount of platinum oxide.

  • Hydrogenation: Introduce hydrogen chloride gas into the mixture and stir under a hydrogen atmosphere at room temperature for 24 hours.[3]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with an aqueous solution of sodium hydroxide (e.g., 0.5N NaOH).

    • Extract the aqueous layer with a suitable organic solvent, such as chloroform.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the organic phase in vacuo to yield the crude product.

  • Purification: The desired amine can be further purified by vacuum distillation to afford the pure Hexahydro-1H-pyrrolizin-7a-ylmethanamine.[3]

Formation of the Ditrifluoroacetate Salt

The ditrifluoroacetate salt is typically prepared by treating the free base with two equivalents of trifluoroacetic acid (TFA) in a suitable solvent, followed by removal of the solvent.

Experimental Protocol:

  • Dissolution: Dissolve the purified Hexahydro-1H-pyrrolizin-7a-ylmethanamine (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution at 0 °C.

  • Precipitation: The ditrifluoroacetate salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: The resulting solid is collected by filtration or by removal of the solvent, and then dried under vacuum to yield the final product.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of the aliphatic protons of the pyrrolizidine core and the aminomethyl group.

    • ¹³C NMR would show the characteristic signals for the carbon atoms of the bicyclic system and the methylene carbon of the aminomethyl group.[7]

    • ¹⁹F NMR would exhibit a singlet corresponding to the trifluoroacetate counterions.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the protonated free base, providing definitive evidence of the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the primary amine and the ammonium salt, as well as C-H and C-N stretching vibrations. Strong absorbances corresponding to the carboxylate and C-F bonds of the trifluoroacetate would also be present.

  • Elemental Analysis: To confirm the elemental composition of the salt and ensure its purity.

Applications in Drug Development: A Key Component in PROTAC Linkers

The primary application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is as a building block for the synthesis of PROTACs. The primary amine serves as a versatile attachment point for either the E3 ligase ligand or the target protein ligand, following appropriate functionalization.

G POI_Ligand Protein of Interest Ligand Linker Linker incorporating Hexahydro-1H-pyrrolizine core POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Schematic representation of a PROTAC molecule.

The rigid pyrrolizidine scaffold can be strategically positioned within the linker to optimize the spatial arrangement of the two ligands, thereby enhancing the avidity of the ternary complex. The design and synthesis of PROTACs is an empirical process, and having a diverse toolbox of linkers with varying lengths, rigidities, and geometries is crucial for success.[8][9] The use of building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine is a key enabler of this "linkerology" exploration.[8]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is not publicly available, general safety precautions for trifluoroacetate salts of amines should be followed.

  • Hazard Classification: Trifluoroacetic acid is corrosive and its salts can be irritants. Based on data for similar compounds, this substance may cause skin and serious eye irritation.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the supplier's safety information and to handle this compound with the care appropriate for a research chemical with incompletely characterized toxicological properties.

Conclusion

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a specialized yet highly valuable building block for the synthesis of advanced therapeutic agents, particularly in the field of targeted protein degradation. Its rigid, three-dimensional structure provides a unique tool for medicinal chemists to fine-tune the properties of PROTAC linkers, ultimately leading to more potent and selective drugs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its successful application in the laboratory. As the field of targeted protein degradation continues to evolve, the demand for novel and sophisticated linker components like this pyrrolizidine derivative is expected to grow, further cementing its importance in modern drug discovery.

References

  • PrepChem. Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. ([Link])

  • Capot Chemical. MSDS of 1,2,3,5,6,7-hexahydropyrrolizin-8 ... ([Link])

  • Al-Tel, T. H. A bioprocess engineering approach for the production of hydrocarbons and fatty acids from green microalga under high cobalt concentration as the feedstock of high-grade biofuels. PMC, PubMed Central. ([Link])

  • Arctom. CAS NO. 1788043-97-9 | (Hexahydro-1H-pyrrolizin-7a-yl)methanamine bis(2,2,2-trifluoroacetate). ([Link])

  • 355chem. 1788043-97-9 六氢-1H-吡咯嗪-7a-甲胺二氟乙酸. ([Link])

  • Salami, J., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC, PubMed Central. ([Link])

  • Taylor, A. M., et al. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. ([Link])

  • Figshare. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. ([Link])

  • Li, K., et al. Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. ([Link])

Sources

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate: A Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. The rational design of these molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (CAS Number: 1788043-97-9), a novel building block for the synthesis of advanced PROTACs. While specific examples of its incorporation into publicly disclosed PROTACs are not yet available, its structural features strongly suggest its utility as a rigid, bicyclic linker element. This guide will delve into the synthesis of the core amine, the rationale for the ditrifluoroacetate salt form, and its proposed application in PROTAC design, offering a forward-looking perspective for researchers in the field.

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins rather than merely inhibiting their function.[1] This is achieved through the use of PROTACs, which are chimeric molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of multiple protein copies with a single PROTAC molecule, often leading to a more profound and durable biological effect compared to traditional inhibitors.[1]

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. Recent research has highlighted the advantages of incorporating rigid structural motifs, such as saturated heterocyclic rings, into the linker to provide conformational constraint.[4] This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving potency and selectivity.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate: A Profile

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a commercially available building block that has been specifically categorized for use in the synthesis of protein degraders.[5] Its core structure is a pyrrolizidine, a bicyclic amine that offers a rigid scaffold.

Property Value Reference
CAS Number 1788043-97-9[5]
Molecular Formula C12H18F6N2O4[5]
Molecular Weight 368.27 g/mol [5]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Purity ≥97%[5]

The ditrifluoroacetate salt form is significant. Trifluoroacetic acid (TFA) is a strong acid that readily protonates the amine groups of the core structure, forming a salt. This has several practical advantages in a laboratory setting:

  • Improved Solubility: The salt form is generally more soluble in polar solvents, facilitating its use in subsequent chemical reactions.

  • Enhanced Stability and Handling: The salt is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to the free base, which may be an oil or a low-melting solid.

  • Protection of the Amine: The protonated amine is less nucleophilic and less prone to side reactions, effectively acting as a protecting group that can be reversed by the addition of a non-nucleophilic base.

Synthesis of the Core Amine: A Key Experimental Protocol

The synthesis of the parent amine, 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, is a critical first step in the utilization of this building block. A plausible synthetic route, based on published procedures for similar structures, involves the reduction of a nitrile precursor.

Protocol: Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

Materials:

  • 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine (precursor)

  • Acetic acid

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • Platinum oxide (PtO2)

  • Hydrogen gas (H2)

  • 0.5N Sodium hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a suitable reaction vessel, dissolve 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine in acetic acid.

  • Introduce hydrogen chloride gas or add a solution of HCl.

  • Add a catalytic amount of platinum oxide.

  • Place the reaction mixture under a hydrogen gas atmosphere and stir vigorously at room temperature for 24 hours.

  • After the reaction is complete, carefully remove the insoluble platinum catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • To the residue, add 0.5N NaOH to neutralize the excess acid and deprotonate the amine.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentrate the dried organic solution in vacuo to yield the desired 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

Formation of the Ditrifluoroacetate Salt:

The ditrifluoroacetate salt can be readily prepared by dissolving the synthesized free base in a suitable solvent (e.g., diethyl ether or dichloromethane) and adding two equivalents of trifluoroacetic acid. The salt will typically precipitate out of the solution and can be collected by filtration and dried.

Proposed Application in PROTAC Synthesis: A Structural Perspective

The primary utility of Hexahydro-1H-pyrrolizin-7a-ylmethanamine is as a linker component in the modular synthesis of PROTACs. Its rigid bicyclic structure is hypothesized to impart favorable conformational properties to the resulting PROTAC.

PROTAC_Structure POI Protein of Interest (POI) Ligand Linker Linker POI->Linker E3 E3 Ligase Ligand Linker->E3 BuildingBlock Hexahydro-1H-pyrrolizin- 7a-ylmethanamine BuildingBlock->Linker Incorporated into the linker structure

Caption: General structure of a PROTAC, highlighting the incorporation of the building block into the linker.

The secondary amine of the building block provides a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide or an amine bond. The following workflow illustrates a generalized synthetic strategy for incorporating this building block into a PROTAC.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand POI Ligand (with reactive group, e.g., -COOH) Step1 Step 1: Couple Building Block to POI Ligand (Amide bond formation) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -COOH) Step2 Step 2: Couple Intermediate to E3 Ligase Ligand (Amide bond formation) E3_Ligand->Step2 BuildingBlock Hexahydro-1H-pyrrolizin- 7a-ylmethanamine (as TFA salt) BuildingBlock->Step1 Step1->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Caption: Generalized workflow for the synthesis of a PROTAC using the bicyclic amine building block.

Characterization and Quality Control

For any application in drug discovery, rigorous characterization of the building block and the final PROTAC is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetate counterions.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Future Perspectives and Conclusion

The field of targeted protein degradation is rapidly evolving, with a growing emphasis on the rational design of PROTACs with improved drug-like properties. The use of rigid linkers is a promising strategy to enhance the potency and selectivity of these molecules. Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate represents a valuable addition to the toolbox of medicinal chemists working in this area. Its rigid, bicyclic scaffold offers the potential to create conformationally constrained linkers, which may lead to the discovery of more effective protein degraders.

While the direct application of this specific building block in a publicly disclosed PROTAC is yet to be reported, its commercial availability and classification as a "Protein Degrader Building Block" signal its potential utility. This technical guide provides the foundational knowledge for researchers to begin exploring the incorporation of this and similar bicyclic amines into their PROTAC design strategies, with the ultimate goal of developing novel therapeutics for a wide range of diseases.

References

  • Buhimschi, A. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1847-1860.
  • C4 Therapeutics, Inc. (2023).
  • Kymera Therapeutics. (2021).
  • Arvinas, Inc. (2024). Bifunctional Compounds Targeting LRRK2 Protein. Arvinas Inc.
  • Aladdin Scientific. (n.d.). hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Retrieved from [Link]

  • Biogen Inc. and C4 Therapeutics Inc. (2022).
  • Arvinas, Inc. (n.d.). Patents Assigned to Arvinas, Inc. Retrieved from [Link]

  • Sakamoto, K. M. (2014). The PROTAC technology in drug development. Semantic Scholar.
  • Selvita. (2025).
  • Troup, R. I., & Scott, D. E. (2020). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem.
  • Kymera Therapeutics, Inc. (n.d.). Patents Assigned to KYMERA THERAPEUTICS, INC. Retrieved from [Link]

  • C4 Therapeutics, Inc. (n.d.). Patents Assigned to C4 Therapeutics, Inc. Retrieved from [Link]

  • Kymera Therapeutics. (2025).
  • Arvinas. (2024). DEVELOPMENT OF POTENT, ORALLY BIOAVAILABLE PROTAC® LRRK2 DEGRADER MOLECULES AS POTENTIAL DISEASE MODIFYING THERAPEUTICS FOR PAR.
  • Kersten, C., & Petz, C. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH.

Sources

Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Rigid Scaffold for Next-Generation PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers in Targeted Protein Degradation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. While flexible linkers have been historically prevalent, there is a growing appreciation for the role of rigid and conformationally constrained linkers in optimizing PROTAC performance. This guide provides a comprehensive technical overview of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a novel building block featuring a saturated bicyclic amine scaffold, for the rational design and synthesis of advanced PROTACs. We will delve into the mechanistic advantages of rigid linkers, provide detailed synthetic protocols for their incorporation, and discuss the downstream characterization of the resulting degraders.

The Central Role of the Linker in PROTAC Design

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetic (PK) profiles.[3]

The formation of a stable and productive ternary complex between the POI and the E3 ligase is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] The length, rigidity, and vectoral properties of the linker dictate the relative orientation of the two proteins within this complex.[]

Flexible vs. Rigid Linkers: A Tale of Two Scaffolds

PROTAC linkers can be broadly categorized as flexible or rigid.

  • Flexible Linkers , such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability and their ability to provide a wide range of lengths.[2] This conformational freedom can be advantageous in early-stage discovery, as it allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2] However, high flexibility can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

  • Rigid Linkers , which incorporate cyclic structures like piperazines, piperidines, or bicyclic systems, offer a more conformationally constrained connection between the two ligands.[2][6] This pre-organization can reduce the entropic cost of ternary complex formation, leading to enhanced stability and, consequently, more efficient protein degradation.[7] Furthermore, rigid scaffolds can improve a PROTAC's physicochemical properties, such as membrane permeability and metabolic stability, by reducing the number of rotatable bonds and shielding polar functionalities.[3][8][9]

The pyrrolizidine scaffold of Hexahydro-1H-pyrrolizin-7a-ylmethanamine represents a compelling example of a rigid linker building block. Its compact, bicyclic nature provides conformational restriction, which can be leveraged to optimize the geometry of the ternary complex for enhanced protein-protein interactions and improved degradation efficacy.

Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Profile

This building block provides a primary amine handle on a rigid, saturated bicyclic core, making it an attractive component for PROTAC synthesis.

PropertyValue
IUPAC Name (Hexahydro-1H-pyrrolizin-7a-yl)methanamine;bis(2,2,2-trifluoroacetate)
CAS Number 1788043-97-9
Molecular Formula C₁₂H₁₈F₆N₂O₄
Molecular Weight 368.27 g/mol
Appearance Solid
Key Feature Rigid, saturated bicyclic amine scaffold

The Strategic Advantage of the Pyrrolizidine Scaffold in PROTACs

While direct examples of PROTACs incorporating the Hexahydro-1H-pyrrolizin-7a-ylmethanamine linker are not yet prevalent in the public domain, the well-documented benefits of analogous rigid bicyclic structures, such as those derived from bicyclo[2.2.2]octane, provide a strong rationale for its application.[10][11][12]

Pre-organization and Ternary Complex Stability

The conformational rigidity of the pyrrolizidine core can pre-organize the warhead and E3 ligase ligand into a bioactive conformation that is favorable for ternary complex formation.[2] This reduces the entropic penalty associated with the ordering of a flexible linker upon binding, potentially leading to a more stable and longer-lived ternary complex.[7] The stability and lifetime of the ternary complex are critical determinants of a PROTAC's degradation efficiency.[13]

Improved Pharmacokinetic Properties

PROTACs are often large molecules that fall outside the traditional "rule of five" for drug-likeness, making properties like cell permeability and metabolic stability significant challenges.[3] The incorporation of rigid scaffolds like the pyrrolizidine ring can lead to an improved PK profile by:

  • Reducing the number of rotatable bonds: This can enhance membrane permeability and oral bioavailability.[3]

  • Increasing metabolic stability: Saturated bicyclic systems are generally less prone to metabolism than linear alkyl or PEG chains.[8]

The following diagram illustrates the conceptual advantage of a rigid linker in pre-organizing a PROTAC for efficient ternary complex formation.

G cluster_0 Flexible Linker cluster_1 Rigid Linker (Pyrrolizidine Scaffold) POI_flex Protein of Interest PROTAC_flex PROTAC POI_flex->PROTAC_flex Binding arrow > E3_flex E3 Ligase E3_flex->PROTAC_flex Binding label_flex High Conformational Freedom (Entropic Penalty) POI_rigid Protein of Interest PROTAC_rigid PROTAC POI_rigid->PROTAC_rigid Pre-organized for Binding E3_rigid E3 Ligase E3_rigid->PROTAC_rigid label_rigid Reduced Conformational Freedom (Lower Entropic Penalty)

Conceptual advantage of a rigid linker.

Experimental Protocols: Incorporating the Pyrrolizidine Building Block

The primary amine of Hexahydro-1H-pyrrolizin-7a-ylmethanamine serves as a versatile handle for incorporation into a PROTAC scaffold, most commonly through amide bond formation. The following section provides a detailed, step-by-step methodology for a two-step synthesis of a PROTAC using this building block.

General Synthetic Workflow

The synthesis of a PROTAC using an amine-functionalized linker typically involves a sequential, two-step approach:

  • Step 1: Amide coupling of the linker to the E3 ligase ligand.

  • Step 2: Deprotection (if necessary) and amide coupling to the POI ligand (warhead).

The order of these steps can be reversed depending on the specific chemistry of the warhead and E3 ligase ligand.

G start Hexahydro-1H-pyrrolizin-7a-ylmethanamine (as TFA salt) step1 Amide Coupling with E3 Ligase Ligand-COOH (e.g., Thalidomide derivative) start->step1 intermediate E3 Ligase-Linker Intermediate step1->intermediate step2 Amide Coupling with Warhead-COOH intermediate->step2 final_protac Final PROTAC step2->final_protac

General synthetic workflow for PROTAC synthesis.
Detailed Protocol: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, first to a carboxylic acid-functionalized E3 ligase ligand, followed by coupling to a carboxylic acid-functionalized warhead.

Materials and Reagents:

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or a VHL ligand)

  • Carboxylic acid-functionalized warhead (POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if a Boc-protected amine is used on the other end of a bifunctional linker.

  • Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

  • LC-MS and NMR for characterization

Step 1: Synthesis of the E3 Ligase-Linker Intermediate

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.2 eq) and additional DIPEA (2.2 eq, to neutralize the TFA salts) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the E3 ligase-linker intermediate.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR spectroscopy.

Step 2: Synthesis of the Final PROTAC

This step assumes the E3 ligase-linker intermediate now has a free carboxylic acid. If the linker was bifunctional with a protected amine, a deprotection step would be required first.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Coupling: Add the warhead containing a free amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Step 1.

  • Final Characterization: Characterize the final PROTAC molecule thoroughly using LC-MS, high-resolution mass spectrometry (HRMS), and ¹H and ¹³C NMR.

Downstream Characterization and Evaluation

Once the PROTAC is synthesized and purified, a series of in vitro and cellular assays are required to evaluate its efficacy.

AssayPurpose
Binding Assays (e.g., SPR, ITC, FP) To determine the binding affinity of the PROTAC to the POI and the E3 ligase individually (binary binding) and in the ternary complex.
Ternary Complex Formation Assays To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.
Western Blotting To measure the degradation of the target protein in cells treated with the PROTAC.
DC₅₀/Dₘₐₓ Determination To quantify the potency (DC₅₀: half-maximal degradation concentration) and efficacy (Dₘₐₓ: maximum degradation) of the PROTAC.
Cell Viability Assays To assess the cytotoxic effects of the PROTAC on cells.
Pharmacokinetic Studies To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo.

Conclusion and Future Outlook

The rational design of PROTAC linkers is a critical frontier in the field of targeted protein degradation. Rigid, conformationally constrained building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate offer a promising strategy to enhance the potency, selectivity, and drug-like properties of next-generation PROTACs. By pre-organizing the molecule for optimal ternary complex formation and improving pharmacokinetic parameters, such scaffolds have the potential to unlock new therapeutic opportunities. The synthetic protocols and characterization workflows detailed in this guide provide a framework for researchers to explore the utility of this and other rigid linker building blocks in their drug discovery programs. As our understanding of the structural and dynamic requirements for efficient protein degradation continues to evolve, the development and application of novel, sophisticated linkers will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]

  • Goya J, et al. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. J Chem Inf Model. 2022;62(2):340-349. [Link]

  • American Chemical Society. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. J Med Chem. 2025. [Link]

  • ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Kiel C, et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. 2020. [Link]

  • Cecchini C, Tardy S, Scapozza L. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. 2022;76(4):341-345. [Link]

  • Scapozza L, et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022. [Link]

  • National Institutes of Health. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]

  • National Institutes of Health. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. 2024. [Link]

  • National Institutes of Health. High accuracy prediction of PROTAC complex structures. [Link]

  • Plesniak MP, et al. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. 2023. [Link]

  • ResearchGate. Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. [Link]

  • ResearchGate. Main computational pipelines applied to PROTAC studies. [Link]

  • National Institutes of Health. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

  • ResearchGate. Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF. [Link]

  • National Institutes of Health. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • American Chemical Society. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. JACS Au. 2023. [Link]

  • ResearchGate. (PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • National Institutes of Health. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

  • Springer Nature. Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

  • YouTube. How to improve the function of your PROTAC degrader by understanding ternary complex formation. 2024. [Link]

  • Royal Society of Chemistry. Digital Discovery. [Link]

  • SciSpace. Structure-Based Design of a Macrocyclic PROTAC. [Link]

  • National Institutes of Health. Novel approaches for the rational design of PROTAC linkers. [Link]

  • ResearchGate. Classification of most common linkers used in PROTAC design based on... [Link]

  • National Institutes of Health. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a bicyclic amine salt belonging to the broader class of pyrrolizidine alkaloids. The core structure, a saturated pyrrolizidine ring system, is a common motif in natural products. The presence of a primary amine functionalized as a ditrifluoroacetate salt significantly influences its physicochemical properties, which are critical for its handling, formulation, and potential therapeutic application. The trifluoroacetate (TFA) counter-ion, often introduced during synthetic purification processes, can impact solubility, stability, and even biological activity.[1][2][3][4] Therefore, a thorough understanding of the solubility and stability profile of this compound is paramount for any research or development activities.

This guide provides a comprehensive framework for characterizing the solubility and stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental designs.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For an amine salt like hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, solubility is expected to be highly dependent on the pH and polarity of the solvent system.

Scientific Rationale for Solvent Selection

The selection of solvents for solubility assessment should be systematic, covering a range of polarities and pH values to mimic potential physiological and formulation conditions. The presence of the amine groups and the TFA counter-ions suggests that the compound's ionization state will be a key factor.

  • Aqueous Buffers (pH range 2-10): To understand the pH-solubility profile, a series of aqueous buffers should be employed. The pKa of the amine groups will dictate the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.

  • Organic Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, acetone) is crucial for understanding its behavior in non-aqueous systems, which is relevant for synthesis, purification, and certain formulation approaches.[]

  • Biorelevant Media: For drug development purposes, solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide valuable insights into its potential in-vivo behavior.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A two-tiered approach to solubility testing provides a comprehensive picture. Kinetic solubility (often determined by turbidimetry) offers a high-throughput initial assessment, while thermodynamic solubility represents the true equilibrium state.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Preparation: Prepare a series of saturated solutions by adding an excess of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate to a known volume of each selected solvent in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[6][7][8]

  • Data Analysis: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear and concise table for easy comparison.

Solvent SystemTemperature (°C)Solubility (mg/mL)
0.1 N HCl (pH ~1)25[Experimental Data]
pH 4.5 Acetate Buffer25[Experimental Data]
pH 7.4 Phosphate Buffer25[Experimental Data]
Water25[Experimental Data]
Methanol25[Experimental Data]
Ethanol25[Experimental Data]
Acetonitrile25[Experimental Data]
Dichloromethane25[Experimental Data]
Simulated Gastric Fluid37[Experimental Data]
Simulated Intestinal Fluid37[Experimental Data]
Visualization: Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Prep Add excess compound to various solvents Equilibrate Shake/agitate at constant temperature (24-48h) Prep->Equilibrate Ensure equilibrium Separate Centrifuge or filter to get clear supernatant Equilibrate->Separate Isolate saturated solution Quantify Quantify concentration via HPLC-UV/MS Separate->Quantify Analyze dissolved amount Result Express solubility in mg/mL Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[9][10] Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[11][12]

Scientific Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[9][11] The choice of stressors should be based on the chemical structure of the molecule. For an amine salt, hydrolysis and oxidation are anticipated to be primary degradation pathways.[12][13]

  • Acid and Base Hydrolysis: The ester-like nature of the TFA salt and the potential for reactions involving the amine groups make the compound susceptible to pH-dependent hydrolysis.

  • Oxidative Degradation: Tertiary amines can be susceptible to oxidation.[12] Using an oxidizing agent like hydrogen peroxide can reveal this vulnerability.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Photostability: Exposure to UV and visible light is necessary to assess the potential for photodegradation.

Experimental Protocol: Forced Degradation

A systematic approach is required to evaluate the compound's stability under various stress conditions.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., water, methanol, or a co-solvent system). For solid-state studies, use the neat powder.

  • Application of Stress:

    • Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidation: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal Stress (Solid): Expose the solid compound to dry heat (e.g., 80°C).

    • Thermal Stress (Solution): Heat the solution at a specified temperature.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.

  • Sample Quenching: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from its degradation products.[6][8] Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure that the parent peak is free from co-eluting degradants.

Data Presentation: Summary of Forced Degradation

The results should be tabulated to clearly show the extent of degradation under each condition.

Stress ConditionTime (hours)Assay of Parent (%)No. of DegradantsRemarks (e.g., Major Degradant RRT)
0.1 N HCl, 60°C24[Experimental Data][Experimental Data][Experimental Data]
0.1 N NaOH, 25°C24[Experimental Data][Experimental Data][Experimental Data]
3% H₂O₂, 25°C24[Experimental Data][Experimental Data][Experimental Data]
Thermal (Solid), 80°C72[Experimental Data][Experimental Data][Experimental Data]
Photolytic (Solution)-[Experimental Data][Experimental Data][Experimental Data]
Visualization: Forced Degradation and Analysis Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_outcome Outcome API API Solution & Solid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photo Photostability API->Photo Sample Collect samples at various time points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Quench Neutralize (if needed) Sample->Quench LCMS Stability-Indicating LC-MS Analysis Quench->LCMS Purity Peak Purity Assessment (PDA) LCMS->Purity Pathway Identify Degradation Pathways Purity->Pathway Method Validate Stability-Indicating Method Purity->Method

Caption: Workflow for Forced Degradation Studies.

Part 3: The Influence of the Ditrifluoroacetate Counter-ion

It is crucial to recognize that the ditrifluoroacetate counter-ion is not merely a spectator. TFA is known to influence the physicochemical and biological properties of active molecules.[1][3][14]

  • Solubility: The TFA salt form may confer different solubility properties compared to other salt forms (e.g., hydrochloride or acetate).[1][3] Researchers should consider the possibility of salt exchange experiments to evaluate the impact of different counter-ions on solubility.

  • Stability: While the C-F bonds in trifluoroacetate are strong, the overall stability of the salt can be influenced by the nature of the counter-ion.

  • Analytical Considerations: Residual TFA from synthesis can sometimes interfere with biological assays.[2][4] It is good practice to quantify the counter-ion concentration using techniques like ion chromatography.

Conclusion

A comprehensive understanding of the solubility and stability of hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is fundamental for its successful development. The methodologies outlined in this guide provide a robust framework for generating the necessary data. By systematically evaluating its behavior in various solvents and under different stress conditions, researchers can establish appropriate storage and handling procedures, develop suitable formulations, and ensure the quality and reliability of their scientific investigations. The insights gained from these studies are not merely procedural but form the bedrock of sound scientific and pharmaceutical development.

References

  • Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed.
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI.
  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. University of Pretoria.
  • Determination of Pyrrolizidine Alkaloids in Dietary Sources Using a Spectrophotometric Method. MDPI.
  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Agilent Technologies.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Times.
  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PMC.
  • hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. Achemica.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas | Request PDF. ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete. Guidechem.
  • Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. PrepChem.com.
  • hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Aladdin Scientific.
  • CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. APExBIO.

Sources

A Technical Guide to Characterizing Small Molecule-Induced Ternary Complexes: A Hypothetical Case Study Featuring a Pyrrolizidine-Based Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The induction of ternary protein complexes by small molecules represents a paradigm shift in pharmacology, moving beyond simple occupancy-driven inhibition to harnessing cellular machinery for therapeutic benefit. This approach is the cornerstone of technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which can address disease targets previously considered "undruggable."[1] This in-depth technical guide outlines the critical scientific principles and experimental workflows for investigating the role of a novel small molecule in forming a ternary complex. To provide a practical framework, we will use a hypothetical small molecule, "Pyrrolizidine-linker-ligand" (PLL), which features a core scaffold analogous to Hexahydro-1H-pyrrolizin-7a-ylmethanamine, to illustrate the discovery and characterization cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate novel ternary complex modulators.

Introduction: The Rise of Induced Proximity

Traditional pharmacology has largely focused on developing small molecules that bind to the active site of a protein to inhibit its function. However, a new class of therapeutics operates through a different mechanism: induced proximity. These molecules act as connectors or "glues," bringing two proteins together that would not otherwise interact.[2] This forced association can trigger a specific biological outcome, most notably the targeted degradation of a harmful protein.

This process is initiated by the formation of a ternary complex, which consists of the target Protein of Interest (POI), the small molecule modulator, and a second protein, often an E3 ubiquitin ligase.[3] Once the POI is brought into proximity with the E3 ligase, the ligase tags the POI with ubiquitin, marking it for destruction by the cell's proteasome.[1] The small molecule acts catalytically, and its efficacy is highly dependent on the stability and kinetics of the ternary complex it forms.[4]

The pyrrolizidine scaffold, a bicyclic nitrogen-containing heterocycle, is a versatile starting point for medicinal chemistry due to its rigid, three-dimensional structure.[5][6] While "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" itself has no documented role in this area, its core structure serves as a relevant example for designing novel chemical entities aimed at inducing protein-protein interactions.

Hypothetical Mechanism of Action: "PLL" as a Molecular Glue

For this guide, we will consider a hypothetical scenario where our molecule, "PLL," is designed to induce the degradation of a cancer-promoting protein, POI-X, by recruiting the E3 ligase Von Hippel-Lindau (VHL).

  • PLL Structure: PLL is a heterobifunctional molecule. One end contains a warhead that binds to a specific pocket on POI-X. The other end has a ligand that is known to bind to VHL. These two ends are connected by a flexible linker, with the pyrrolizidine core providing structural rigidity and influencing the orientation of the two binding moieties.

The central hypothesis is that PLL can simultaneously bind to both POI-X and VHL, acting as a bridge to form a stable [POI-X]-[PLL]-[VHL] ternary complex. The formation of this complex is the critical first step in the ubiquitination and subsequent degradation of POI-X.

Below is a diagram illustrating this proposed mechanism.

Ternary_Complex_Formation cluster_0 Cellular Environment cluster_1 Ternary Complex POI Target Protein (POI-X) TC [POI-X]-[PLL]-[VHL] POI->TC Binds PLL PLL Molecule PLL->TC Induces Proximity VHL E3 Ligase (VHL) VHL->TC Binds POI_Ub Ub-tagged POI-X TC->POI_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_Ub->Proteasome Recognition

Caption: Proposed mechanism of PLL-induced protein degradation.

Experimental Validation: A Multi-Faceted Approach

Characterizing the formation and properties of a ternary complex requires a suite of biophysical techniques. Each method provides a different piece of the puzzle, from initial confirmation of binding to detailed kinetic and structural analysis.

Primary Validation: Do the Components Interact?

The first step is to confirm the binary interactions: PLL with POI-X and PLL with VHL. Subsequently, the formation of the ternary complex must be demonstrated.

Initial_Validation_Workflow cluster_binary Binary Interaction Analysis cluster_ternary Ternary Complex Confirmation start Start: Purified Proteins (POI-X, VHL) & PLL ITC_binary Isothermal Titration Calorimetry (ITC) - POI-X + PLL - VHL + PLL start->ITC_binary SPR_binary Surface Plasmon Resonance (SPR) - Immobilize POI-X, flow PLL - Immobilize VHL, flow PLL start->SPR_binary SPR_ternary SPR Ternary Assay (Immobilize VHL, flow POI-X + PLL) ITC_binary->SPR_ternary If binary binding confirmed SPR_binary->SPR_ternary FRET Proximity Assays (e.g., TR-FRET) - Labeled POI-X and VHL SPR_ternary->FRET Orthogonal Validation end End: Confirmation of Binary & Ternary Interactions FRET->end

Caption: Workflow for initial validation of ternary complex formation.

Quantitative Characterization: Affinity, Kinetics, and Thermodynamics

Once ternary complex formation is confirmed, the next crucial step is to quantify the interactions. This data is vital for structure-activity relationship (SAR) studies and for optimizing the design of the modulator.

Parameter Description Primary Technique(s) Importance
Binding Affinity (KD) The equilibrium dissociation constant, indicating the strength of the interaction.SPR, ITC, FPLower KD values generally indicate a more stable complex.
Kinetics (kon, koff) The rates of association and dissociation of the binding partners.SPRThe residence time (related to koff) of the complex can be a key determinant of degradation efficiency.
Thermodynamics (ΔH, ΔS) Enthalpy and entropy changes upon binding, revealing the driving forces of the interaction.ITCProvides insight into the nature of the binding (e.g., hydrogen bonds, hydrophobic interactions).[7]
Stoichiometry (n) The ratio of the interacting molecules in the complex.ITCConfirms the 1:1:1 ratio expected for a ternary complex.[7]
Cooperativity (α) The degree to which the binding of the first protein enhances or hinders the binding of the second protein to the small molecule.SPR, ITCPositive cooperativity is highly desirable as it indicates a more stable ternary complex than would be predicted from the binary affinities alone.[4]
Structural Elucidation: Visualizing the Complex

The ultimate validation and source of insight for rational drug design is the high-resolution structure of the ternary complex.

  • X-ray Crystallography : This technique can provide an atomic-level picture of how the small molecule orients the two proteins and the specific amino acid contacts that stabilize the complex.[8][9] Obtaining a crystal of the three-component complex can be challenging but offers unparalleled structural detail.[8]

  • Cryo-Electron Microscopy (Cryo-EM) : An increasingly powerful alternative, especially for large or flexible complexes that are difficult to crystallize.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for studying the dynamics of the complex in solution.[10]

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key biophysical assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[11][12]

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology:

  • Immobilization:

    • Covalently immobilize one of the proteins (e.g., His-tagged VHL) onto a sensor chip (e.g., a Ni-NTA chip). The other protein (POI-X) will be used as an analyte in solution. This orientation minimizes potential artifacts.[13]

  • Binary Interaction Analysis (PLL with VHL):

    • Inject a series of increasing concentrations of PLL over the VHL-immobilized surface.

    • Measure the association and dissociation rates.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of POI-X and varying concentrations of PLL.

    • Inject these solutions over the VHL-immobilized surface.

    • The binding response will now reflect the formation of the [VHL]-[PLL]-[POI-X] complex on the chip surface.

    • Analyze the data to determine the apparent KD of the ternary complex.

  • Cooperativity Calculation:

    • Cooperativity (α) is calculated as the ratio of the binary KD (PLL to VHL) to the ternary KD (PLL to VHL in the presence of POI-X). An α > 1 indicates positive cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[14][15]

Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of the interactions.

Methodology:

  • Sample Preparation:

    • Dialyze both protein solutions (e.g., POI-X and VHL) and the PLL solution into the exact same buffer to minimize heats of dilution.[7] Degas all solutions thoroughly.

  • Binary Titration (e.g., PLL into POI-X):

    • Load the protein solution (e.g., 20 µM POI-X) into the sample cell of the calorimeter.

    • Load the small molecule solution (e.g., 200 µM PLL) into the titration syringe.

    • Perform a series of small (e.g., 2 µL) injections of PLL into the POI-X solution.

    • The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a single set of sites model) to calculate KD, ΔH, and n.[16] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived.

  • Ternary Complex Titration:

    • To measure the ternary interaction, pre-saturate the protein in the cell (e.g., POI-X) with PLL.

    • Titrate the second protein (VHL) into the [POI-X]-[PLL] complex.

    • This "three-component" experiment is more complex to analyze but can yield valuable information about the thermodynamics of the complete ternary assembly.[15]

Protocol 3: X-ray Crystallography of the Ternary Complex

Objective: To obtain a high-resolution 3D structure of the [POI-X]-[PLL]-[VHL] complex.

Methodology:

  • Complex Formation and Purification:

    • Mix the three components (POI-X, VHL, and PLL) in a slight molar excess of the small molecule.

    • Purify the resulting ternary complex using size-exclusion chromatography (SEC) to separate the complex from unbound components.

  • Crystallization Screening:

    • Set up crystallization trials using a variety of commercial screens that test different precipitants, buffers, and salts. Use techniques like sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization and Harvesting:

    • Optimize any initial "hits" by refining the conditions to grow larger, single, well-diffracting crystals.

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Data Collection and Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.[9]

    • Process the diffraction data and solve the structure using molecular replacement (if structures of the individual proteins are known).

    • Refine the model to fit the electron density map, paying close attention to the conformation and interactions of the PLL molecule at the protein-protein interface.[17]

Conclusion

The formation of a ternary complex is the pivotal event in the mechanism of action for a new generation of powerful therapeutics.[1] A rigorous, multi-pronged approach is essential to validate and characterize these complexes. By combining biophysical techniques like SPR and ITC for quantitative analysis with structural methods like X-ray crystallography, researchers can build a comprehensive understanding of their system.[18] This detailed characterization is not merely academic; it is fundamental to the rational design and optimization of novel small molecules that can effectively induce protein proximity for therapeutic benefit. The workflows and protocols outlined in this guide provide a robust framework for scientists in the field of drug discovery to confidently explore this exciting therapeutic modality.

References

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen. Retrieved from [Link][11][12]

  • Bioprocess Online. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Retrieved from [Link]

  • Ciulli, A., & Trainor, N. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (pp. 55-86). Humana, New York, NY.[1][3][18]

  • Das, D., & Das, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Journal of Proteins and Proteomics (Vol. 9, Issue 2, pp. 89-101). Springer.
  • Douzi, B. (2023). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). bioRxiv.
  • Wikipedia contributors. (2024, November 26). Methods to investigate protein–protein interactions. Wikipedia. Retrieved from [Link]

  • Meng, J. J., Rojas, M., Bacon, W., Stickney, J. T., & Ip, W. (2005). Methods to study protein-protein interactions. Methods in molecular biology (Clifton, N.J.), 289, 341–358.
  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Schuck, P. (2007). Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. Analytical Biochemistry, 369(2), 179-194.[14][15]

  • PRISM BioLab. (2024). Ternary Complex Design for Modulating Protein-Protein Interactions. Retrieved from [Link][2]

  • Wood, N. T., & Tieleman, D. P. (2021). Contemporary biophysical approaches for studying 14-3-3 protein–protein interactions. Essays in Biochemistry, 65(6), 839-851.
  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link][4]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

  • Schuck, P., & Zhao, H. (2017). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Methods in molecular biology (Clifton, N.J.), 1520, 115–137.[13]

  • ResearchGate. (n.d.). Exploring and characterizing ternary complex formation. Retrieved from [Link]

  • Belal, A., & El-Gendy, M. A. (2017). Pyrrolizines: Promising scaffolds for anticancer drugs. Future Medicinal Chemistry, 9(16), 1957-1976.[6]

  • American Chemical Society. (2025).
  • Ciulli, A. (2019). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. Biochemical Society Transactions, 47(5), 1435-1447.[18]

  • Moreira, V. M., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(7), 1668.
  • ResearchGate. (n.d.). Example of a ternary complex. X-ray crystal structure of PROTAC 1. Retrieved from [Link][8]

  • ResearchGate. (n.d.). X-ray structures of ternary complexes and degradation measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray studies on ternary complexes of maltodextrin phosphorylase. Retrieved from [Link][17]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523.[5]

  • Tellinghuisen, J. (2005). Fitting two- and three-site binding models to isothermal titration calorimetric data. Analytical Biochemistry, 345(1), 122-134.[16]

  • Szymański, P., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 23(15), 8477.
  • Stanchev, P. L., & Khristova, S. B. (1995). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1][11]thiazine. Farmatsiia (Sofiia, Bulgaria), 42(4), 10–12.

  • Wikipedia contributors. (2024, October 24). Isothermal titration calorimetry. Wikipedia. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][7]

  • Rizo, J. (2017).
  • Wikipedia contributors. (2024, November 29). X-ray crystallography. Wikipedia. Retrieved from [Link][9]

  • Hennig, J., et al. (2013). Combining NMR and Small Angle X-ray and Neutron Scattering in the Structural Analysis of a Ternary protein-RNA Complex. Journal of the American Chemical Society, 135(10), 3846–3855.[10]

Sources

A Technical Guide to the Safe Handling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety considerations and handling procedures for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (CAS No. 1788043-97-9). Given the limited availability of specific toxicological data for this compound, this guide is rooted in a precautionary approach, drawing heavily on the known hazards of the broader class of pyrrolizidine alkaloids (PAs) and established protocols for managing cytotoxic and hazardous materials in a laboratory environment.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a chemical compound with potential applications in various research and development fields, including as a building block in the synthesis of more complex molecules.[4] Its core structure is based on a pyrrolizidine ring system. Pyrrolizidine alkaloids are a large group of naturally occurring compounds, many of which are known for their significant toxicity.[1][2][5]

The primary toxicological concern with many pyrrolizidine alkaloids is their potential for hepatotoxicity (liver damage), genotoxicity (damage to genetic material), and carcinogenicity.[6][7] The toxicity of these compounds is often associated with a 1,2-unsaturated necine base structure, which can be metabolized in the liver to form highly reactive pyrrolic esters.[1][2] These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cellular damage and long-term health risks.[1][6]

Due to the structural relationship of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate to this class of compounds, it is imperative to handle it with the assumption of potential cytotoxicity until specific toxicological data proves otherwise. This guide, therefore, outlines stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Table 1: Potential Hazard Profile

Hazard CategoryPotential EffectsAuthoritative Grounding
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Based on general toxicity of alkaloids.[8]
Hepatotoxicity Potential for liver damage upon acute or chronic exposure.[1][6][7]A well-documented effect of many pyrrolizidine alkaloids.[1][6]
Genotoxicity/Carcinogenicity Potential to cause genetic mutations and cancer.[1][6][7]1,2-unsaturated PAs are known genotoxic carcinogens.[6][7]
Skin/Eye Irritation May cause skin and eye irritation upon direct contact.General property of many chemical compounds.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.General property of fine chemical powders.

Logical Workflow for Risk Assessment:

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Compound: Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate B Search for Specific SDS/Toxicity Data A->B C Data Available? B->C D Follow Specific SDS Guidelines C->D Yes E Identify Chemical Class: Pyrrolizidine Alkaloid C->E No F Research Class-Specific Hazards: Hepatotoxicity, Genotoxicity, Carcinogenicity E->F G Assume High Hazard Potential (Precautionary Principle) F->G H Develop Stringent Safe Handling Protocol G->H

Caption: Risk assessment workflow in the absence of specific compound data.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation.

  • Designated Work Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended).Prevents skin contact. Double-gloving provides additional protection in case of a tear in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions or airborne particles.
Lab Coat A dedicated lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection An N95 respirator may be necessary for weighing large quantities of the solid.Prevents inhalation of fine particles.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound at every stage of the experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, tightly sealed container in a designated, secure location at room temperature.[4]

  • The storage area should be away from incompatible materials.

Weighing and Solution Preparation

This protocol should be performed entirely within a chemical fume hood.

  • Preparation: Don all required PPE. Decontaminate the work surface of the fume hood.

  • Weighing: Use a disposable weighing boat or weigh the compound directly into the receiving vessel. Handle the solid with care to avoid generating dust.

  • Transfer: Use a spatula to transfer the solid.

  • Dissolution: Add the solvent slowly to the vessel containing the solid.

  • Cleanup: Dispose of the weighing boat and any contaminated materials as hazardous waste. Decontaminate the spatula and the work surface.

General Handling of Solutions
  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

  • Transport solutions in secondary containment (e.g., a beaker or a bottle carrier).

  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Preparedness for accidental exposures or spills is a critical component of a comprehensive safety plan.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, followed by water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the spill from spreading.

    • Contact the institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Decision Tree for Spill Response:

SpillResponse Spill Spill Occurs InHood Is the spill contained within a fume hood? Spill->InHood SmallSpill Is the spill small and manageable? InHood->SmallSpill Yes Evacuate Evacuate the area InHood->Evacuate No Alert Alert others in the area SmallSpill->Alert Yes SmallSpill->Evacuate No PPE Don appropriate PPE Alert->PPE Absorb Absorb spill with inert material PPE->Absorb Collect Collect waste into hazardous waste container Absorb->Collect Decontaminate Decontaminate the area Collect->Decontaminate CallEHS Contact EHS/ Emergency Response Evacuate->CallEHS

Caption: Decision-making process for responding to a chemical spill.

Waste Disposal

All waste contaminated with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this material down the drain or in the regular trash.

Conclusion

While specific toxicological data for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is limited, its structural relationship to pyrrolizidine alkaloids necessitates a highly cautious approach to its handling. By implementing the engineering controls, personal protective equipment, and stringent protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment. It is the responsibility of every individual working with this compound to be familiar with and adhere to these safety procedures.

References

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 20, 2026, from [Link]

  • Pyrrolizidine alkaloid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cytotoxic Drug Safety - Thompson Rivers University. (n.d.). Retrieved January 20, 2026, from [Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. (2017, February 28). Retrieved January 20, 2026, from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 - Kingston Health Sciences Centre. (2019, May 1). Retrieved January 20, 2026, from [Link]

  • What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved January 20, 2026, from [Link]

  • Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, April 29). Retrieved January 20, 2026, from [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved January 20, 2026, from [Link]

  • Proper Procedures to Follow if Exposed to Toxic Chemicals at Work. (2023, March 10). Retrieved January 20, 2026, from [Link]

  • First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate: A Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate has emerged as a significant building block within the rapidly advancing field of targeted protein degradation (TPD). Classified as a protein degrader building block, this functionalized pyrrolizidine scaffold is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality engineered to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most critically, the putative application of this compound in the development of PROTACs. While direct literature on this specific ditrifluoroacetate salt is nascent, this guide synthesizes information from analogous structures and the broader context of TPD to offer field-proven insights for researchers in drug discovery and chemical biology.

Introduction: The Rise of Targeted Protein Degradation and the Role of Novel Building Blocks

Targeted protein degradation has revolutionized the landscape of drug discovery by offering a mechanism to eliminate pathogenic proteins rather than merely inhibiting their function.[1][2][3] This approach utilizes the cell's own ubiquitin-proteasome system to tag proteins of interest for destruction.[2][4] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[5][6]

The discovery and development of novel E3 ligase ligands are critical bottlenecks in expanding the scope and efficacy of PROTACs.[4][7][8] While ligands for well-established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the exploration of new chemical scaffolds to recruit these and other E3 ligases is a vibrant area of research.[4][9][10][11] It is within this context that Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate emerges as a valuable tool for the synthesis of next-generation protein degraders.

Physicochemical Properties

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting the drug-like properties of the resulting PROTACs.

PropertyValueSource
Chemical Formula C₁₂H₁₈F₆N₂O₄[7]
Molecular Weight 368.27 g/mol [7]
CAS Number 1788043-97-9[7]
Appearance Not specified (likely a solid)
Purity Typically ≥97%[7]
Storage Room temperature[7]

The ditrifluoroacetate salt form of the parent amine, Hexahydro-1H-pyrrolizin-7a-ylmethanamine, offers advantages in terms of stability and handling. The trifluoroacetate counter-ions can improve the solubility of the compound in organic solvents commonly used in chemical synthesis.

Synthesis and Functionalization: A Proposed Pathway

Proposed Retrosynthetic Pathway

G Target Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate Amine Hexahydro-1H-pyrrolizin-7a-ylmethanamine Target->Amine Salt Formation Nitrile Hexahydro-1H-pyrrolizine-7a-carbonitrile Amine->Nitrile Nitrile Reduction Pyrrolizidinone Hexahydropyrrolizin-3-one Nitrile->Pyrrolizidinone Introduction of Nitrile Group Proline L-Proline Pyrrolizidinone->Proline Cyclization & Functional Group Interconversion PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The mechanism of action of a PROTAC.

Experimental Workflow: Synthesis of a PROTAC using the Pyrrolizidine Building Block

The following is a generalized workflow for incorporating Hexahydro-1H-pyrrolizin-7a-ylmethanamine into a PROTAC.

Step 1: Linker Synthesis A bifunctional linker with an appropriate length and composition (e.g., a polyethylene glycol (PEG) chain) is synthesized. One end of the linker should have a reactive group that can form a stable bond with the primary amine of the pyrrolizidine moiety (e.g., an activated carboxylic acid, an isocyanate, or an aldehyde for reductive amination). The other end of the linker should have a functional group for conjugation to the protein of interest (POI) ligand.

Step 2: Conjugation to the Pyrrolizidine Building Block The primary amine of Hexahydro-1H-pyrrolizin-7a-ylmethanamine is reacted with the activated linker. The ditrifluoroacetate salt may need to be neutralized with a non-nucleophilic base prior to this reaction.

Step 3: Conjugation to the POI Ligand The remaining reactive group on the linker-pyrrolizidine conjugate is then used to attach the POI ligand. This ligand is a small molecule that is known to bind to the target protein.

Step 4: Purification and Characterization The final PROTAC molecule is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Putative E3 Ligase Target

While the specific E3 ligase that Hexahydro-1H-pyrrolizin-7a-ylmethanamine is designed to recruit is not explicitly stated in the available literature, the pyrrolizidine scaffold is a novel chemotype in the context of E3 ligase ligands. It is plausible that this building block is intended for use in screening campaigns to identify novel binders for known E3 ligases or to discover ligands for some of the over 600 E3 ligases for which small molecule ligands have not yet been developed. [4][8]This would represent a significant expansion of the "PROTAC toolbox."

Future Directions and Conclusion

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a promising new tool for researchers working at the forefront of targeted protein degradation. Its unique pyrrolizidine scaffold offers the potential for the development of novel PROTACs with distinct properties, such as improved cell permeability, different E3 ligase recruitment profiles, and the ability to overcome resistance to existing degraders.

Future research will likely focus on:

  • Elucidating the E3 Ligase Target: Identifying the specific E3 ligase(s) that this building block can recruit is a critical next step. This can be achieved through various biochemical and cellular assays, such as AlphaScreen or co-immunoprecipitation experiments.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of PROTACs with varying linkers and POI ligands will be essential to understand the SAR and optimize the degradation efficiency.

  • In Vitro and In Vivo Evaluation: Promising PROTACs will need to be evaluated in cellular assays to confirm target degradation and assess their phenotypic effects. Subsequent in vivo studies in animal models will be necessary to determine their therapeutic potential.

References

  • Menzies, L. P., & Tona, V. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 28(12), 4783.
  • Gadd, M. S., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9657–9669.
  • Powner, M. B., et al. (2025). Pioneering protein degradation for agricultural applications.
  • NJ Bio, Inc. (2025). Targeted Protein Degraders. Retrieved from [Link]

  • Crimson Publishers. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Trends in Biomedical Research.
  • Zhang, C., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science, 30(1), 12.
  • Liu, J., et al. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 9(1), 1-25.
  • Testa, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 832-850.
  • Bertók, B., et al. (2021). Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases.
  • Yuan, Y., et al. (2025). E3Docker: a docking server for potential E3 binder discovery. Nucleic Acids Research.
  • Kim, J. H., & Park, S. B. (2022).
  • Banik, S. M., et al. (2025).
  • Chen, K., et al. (2025).
  • Zhang, X., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1166-1172.
  • Eurofins Discovery. (2020).
  • Wang, Z., et al. (2025). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 26(20), 12345.
  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1,2,3,5,6,7-hexahydropyrrolizin-8.... Retrieved from [Link]

  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
  • Menzies, L. P., & Tona, V. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • Zhang, Y., et al. (2021). Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Cardiovascular Research, 117(11), 2349-2362.
  • Chana, A., et al. (2021). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 64(21), 15555–15576.

Sources

Methodological & Application

Application Note & Protocol: Streamlined Synthesis of VHL-Recruiting PROTACs Using a Novel Pyrrolizidine-Based Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Ascendancy of VHL-Based PROTACs in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" ligand that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2] Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely exploited target for PROTAC development.[3] VHL's role as a tumor suppressor and its well-defined interaction with its endogenous substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α), have provided a solid foundation for the rational design of potent VHL-recruiting ligands.[4][5]

This application note introduces a streamlined and efficient protocol for the synthesis of VHL-based PROTACs utilizing the novel building block, Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate . This readily available precursor offers a strategic advantage in the assembly of complex PROTAC molecules, simplifying the synthetic route and facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

The Strategic Advantage of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

Hexahydro-1H-pyrrolizin-7a-ylmethanamine serves as a key structural motif that can be elaborated into a potent VHL ligand. Its rigid bicyclic core helps to pre-organize the molecule for optimal binding to the VHL protein, while the primary amine provides a convenient handle for linker attachment. The ditrifluoroacetate salt form ensures good solubility in common organic solvents used for synthesis and is a common counterion resulting from purification by reverse-phase chromatography.[6]

PropertyValueSource
Chemical Name hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate[1]
CAS Number 1788043-97-9[1]
Molecular Formula C12H18F6N2O4[1]
Molecular Weight 368.27 g/mol [1]
Appearance White to off-white solidN/A
Purity ≥97%[7][8]

Workflow for VHL-Based PROTAC Synthesis

The synthesis of a VHL-based PROTAC using Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate can be conceptualized as a convergent process. The core building block is first coupled to a linker, and the resulting intermediate is then conjugated to the warhead ligand for the protein of interest.

PROTAC_Synthesis_Workflow A Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate C Amide Coupling A->C B Linker with Carboxylic Acid and Azide/Alkyne Terminus B->C D Pyrrolizidine-Linker Intermediate C->D F Click Chemistry (CuAAC) D->F E Warhead (POI Ligand) with Complementary Azide/Alkyne E->F G Final PROTAC Molecule F->G H Purification and Characterization G->H

Caption: A generalized workflow for the synthesis of a VHL-based PROTAC.

Detailed Protocol: Synthesis of a Model BRD4-Degrading PROTAC

This protocol details the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The warhead used is a derivative of the known BRD4 inhibitor, JQ1.

Materials and Reagents
ReagentSupplierGrade
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetateCommercially Available≥97%
4-(azidomethyl)benzoic acidCommercially Available≥95%
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][8]triazolo[4,3-a][4][8]diazepin-6-yl)acetate (JQ1-alkyne precursor)Custom Synthesis or Commercially Available≥95%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercially Available≥98%
DIPEA (N,N-Diisopropylethylamine)Commercially AvailableReagent Grade
Copper(II) sulfate pentahydrateCommercially AvailableACS Grade
Sodium ascorbateCommercially Available≥99%
Dichloromethane (DCM)Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Acetonitrile (ACN)Commercially AvailableHPLC Grade
WaterCommercially AvailableHPLC Grade
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Step 1: Synthesis of the Pyrrolizidine-Linker Intermediate

This step involves the amide coupling of the primary amine of the pyrrolizidine building block with the carboxylic acid of the linker.

Step1_Synthesis Pyrrolizidine Hexahydro-1H-pyrrolizin-7a-ylmethanamine Coupling HATU, DIPEA DCM, rt, 4h Pyrrolizidine->Coupling + Linker 4-(azidomethyl)benzoic acid Linker->Coupling Intermediate N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)-4-(azidomethyl)benzamide Coupling->Intermediate

Caption: Amide coupling to form the pyrrolizidine-linker intermediate.

Procedure:

  • To a solution of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add 4-(azidomethyl)benzoic acid (1.1 eq) and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolizidine-linker intermediate.

Step 2: Synthesis of the Final PROTAC via Click Chemistry

The final PROTAC is assembled via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9]

Step2_Synthesis Intermediate Pyrrolizidine-Linker-Azide Click CuSO4.5H2O, Na-Ascorbate DMF/H2O, rt, 12h Intermediate->Click + Warhead JQ1-Alkyne Warhead->Click PROTAC Final BRD4 PROTAC Click->PROTAC

Caption: Final PROTAC assembly via CuAAC click chemistry.

Procedure:

  • Dissolve the pyrrolizidine-linker intermediate (1.0 eq) and the JQ1-alkyne precursor (1.0 eq) in a mixture of DMF and water (4:1).

  • Add sodium ascorbate (0.5 eq) followed by copper(II) sulfate pentahydrate (0.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a white solid.

Characterization

The final PROTAC should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • HPLC: To determine the purity of the final compound.

Conclusion

The use of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate as a starting material provides a convergent and efficient route for the synthesis of VHL-based PROTACs. The protocol outlined in this application note is robust and can be adapted for the synthesis of a wide range of PROTACs by varying the linker and the warhead ligand. This streamlined approach will undoubtedly accelerate the discovery and development of novel protein degraders for various therapeutic applications.

References

  • An In-depth Technical Guide to the Discovery and Synthesis of Foundational von Hippel-Lindau (VHL) E3 Ligase Ligands - Benchchem. (URL: )
  • hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacet
  • What are PROTAC Linkers? - BroadPharm. (URL: )
  • hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacet
  • hexahydro-1H-pyrrolizin-7a-ylmethanamine 97% | CAS: 78449-73-7 | AChemBlock. (URL: )
  • Linkers in PROTACs - Precise PEG. (URL: )
  • Application Notes and Protocols for Designing VHL-based PROTACs - Benchchem. (URL: )
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (URL: )
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC - NIH. (URL: )
  • Technical Support Center: PROTAC Synthesis with VHL Ligands - Benchchem. (URL: )
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC. (URL: )
  • VHL Ligase Ligands for PROTAC Applic
  • Which salt form should I choose for my peptide? - AmbioPharm. (URL: )
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed. (URL: )
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - ResearchG
  • (PDF) Preparation of von Hippel-Lindau (VHL)
  • VHL Ligand 1 (hydrochloride) (CAS Number: 1448189-80-7) | Cayman Chemical. (URL: )
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. (URL: )

Sources

Protocol for Amide Bond Coupling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine to Carboxylic Acid-Functionalized Warheads

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the covalent conjugation of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate to a cytotoxic warhead bearing a carboxylic acid functional group. The formation of a stable amide bond is a critical step in the synthesis of small molecule-drug conjugates (SMDCs) and other targeted therapeutics.[1] This document details a robust and widely applicable method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to achieve efficient and high-yield coupling. We will delve into the mechanistic principles, provide a detailed step-by-step experimental workflow, and discuss methods for the characterization and validation of the final conjugate.

Introduction: The Architecture of Targeted Conjugates

Targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), are modular constructs designed to deliver a potent cytotoxic agent (the "warhead") selectively to diseased cells.[1][2][3] These constructs are generally composed of three key components: a targeting moiety, a potent payload or warhead, and a chemical linker that connects the two.[3][4]

  • The Linker: Hexahydro-1H-pyrrolizin-7a-ylmethanamine serves as a linker component, providing a primary amine handle for conjugation. Primary amines are excellent nucleophiles and are commonly targeted for bioconjugation due to their ability to form stable amide bonds.[5][6] The ditrifluoroacetate salt form indicates the amine is protonated and will require deprotonation with a non-nucleophilic base to become reactive.

  • The Warhead: The warhead is the pharmacologically active component responsible for inducing cell death upon internalization.[2][7] Common warheads include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents.[2][4][8] For the purpose of this protocol, we will assume the warhead has been functionalized with a terminal carboxylic acid (-COOH), a common synthetic modification that enables straightforward coupling to amine-containing linkers.[9]

The stability and integrity of the bond connecting the linker to the warhead are paramount to the efficacy and safety of the final therapeutic.[3][10] The amide bond is a cornerstone of organic and medicinal chemistry due to its exceptional stability under physiological conditions.[11]

Principle of EDC/NHS Coupling Chemistry

Directly reacting a carboxylic acid with a primary amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are unsuitable for complex pharmaceutical molecules. Therefore, the carboxylic acid must first be "activated". Carbodiimide chemistry, specifically using EDC, is the most prevalent method for this activation.[9][12]

The mechanism proceeds in two key stages:

  • Activation: EDC reacts with the carboxylic acid on the warhead to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can rearrange or react with other carboxylates.[12]

  • Stabilization and Coupling: To improve reaction efficiency and minimize side products, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[12] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This new intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine of the linker to form the desired stable amide bond, releasing NHS as a byproduct.[6][13]

The overall reaction scheme is a robust and well-documented method for creating covalent linkages between carboxylate and amine-containing molecules.[13]

G cluster_0 Activation Step cluster_1 Stabilization cluster_2 Coupling Step Warhead_COOH Warhead-COOH O_Acylisourea O-acylisourea (Reactive Intermediate) Warhead_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Warhead-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester Displaces EDC-urea byproduct NHS NHS NHS->NHS_Ester + Final_Conjugate Warhead-CO-NH-Linker (Stable Amide Bond) NHS_Ester->Final_Conjugate Amine_Linker Linker-NH2 Amine_Linker->Final_Conjugate + (base)

Caption: EDC/NHS-mediated amide coupling workflow.

Materials and Reagents

ReagentSupplierNotes
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetateCommercialThe linker component.[14][15]
Carboxylic Acid-Functionalized WarheadN/AThe cytotoxic payload. Must be of high purity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)CommercialWater-soluble carbodiimide. Store desiccated at -20°C. Equilibrate to room temperature before opening to prevent moisture condensation.[16][17]
N-Hydroxysuccinimide (NHS) or Sulfo-NHSCommercialStore desiccated at 4°C. Sulfo-NHS is recommended for aqueous reactions to improve solubility.[12]
Diisopropylethylamine (DIPEA)CommercialNon-nucleophilic base. Required to deprotonate the amine salt. Use a high-purity grade.
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)CommercialReaction solvent. Must be anhydrous to prevent hydrolysis of intermediates.
Reaction Quenching Solution (e.g., Hydroxylamine, Glycine)CommercialTo quench any unreacted NHS esters.[13][17]
HPLC Grade Solvents (Acetonitrile, Water, Formic Acid/TFA)CommercialFor purification and analysis.
Deuterated Solvents (e.g., DMSO-d6, CDCl3)CommercialFor NMR analysis.

Detailed Experimental Protocol

This protocol outlines a general procedure. Molar ratios and reaction times may require optimization depending on the specific warhead used. All steps should be performed in an inert atmosphere (e.g., under Argon or Nitrogen) using anhydrous solvents to minimize side reactions.

Workflow Overview

G A 1. Reagent Preparation Dissolve Warhead, Linker, EDC, NHS, and Base in appropriate anhydrous solvents. B 2. Warhead Activation Combine Warhead, EDC, and NHS. Stir at RT for 15-60 min. A->B C 3. Coupling Reaction Add Linker-Amine and DIPEA solution to the activated warhead mixture. Stir at RT for 2-24 hours. B->C D 4. Reaction Monitoring Monitor progress via TLC or LC-MS until starting material is consumed. C->D E 5. Quenching Add quenching solution (e.g., hydroxylamine) to deactivate excess NHS esters. D->E F 6. Purification Purify the crude product using preparative HPLC or column chromatography. E->F G 7. Characterization Confirm identity and purity of the final conjugate using LC-MS, HPLC, and NMR. F->G

Caption: Step-by-step experimental workflow for conjugation.

Step 1: Reagent Preparation (Example Scale)
  • Warhead Solution: In a dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 eq., e.g., 0.1 mmol) in anhydrous DMF (2 mL).

  • EDC/NHS Solution: Immediately before use, prepare a stock solution of EDC (1.2 eq., 0.12 mmol) and NHS (1.2 eq., 0.12 mmol) in anhydrous DMF (1 mL). Causality Note: Using a slight excess of coupling reagents ensures complete activation of the carboxylic acid. EDC is moisture-sensitive; fresh solutions are critical for high yield.[13]

  • Linker/Base Solution: In a separate dry vial, dissolve Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.1 eq., 0.11 mmol) and DIPEA (2.5 eq., 0.25 mmol) in anhydrous DMF (1 mL). Causality Note: A non-nucleophilic base like DIPEA is required to neutralize the trifluoroacetate salt and deprotonate the primary amine, rendering it nucleophilic for the coupling reaction. At least two equivalents of base are needed—one for each trifluoroacetate counter-ion and a slight excess to drive the reaction.

Step 2: Activation of the Warhead
  • To the stirring solution of the warhead from Step 1.1, add the EDC/NHS solution (from Step 1.2) dropwise at room temperature.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature. The optimal time can vary; 30 minutes is a good starting point.[13]

Step 3: Coupling Reaction
  • After the activation period, add the linker/base solution (from Step 1.3) dropwise to the activated warhead mixture.

  • Stir the reaction mixture at room temperature for 2 to 24 hours.[18]

Step 4: Reaction Monitoring
  • Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction is considered complete upon the disappearance of the limiting starting material (typically the warhead).

Step 5: Quenching and Work-up
  • Once the reaction is complete, add a quenching agent such as a small amount of water or an amine-containing buffer (e.g., 50 mM glycine) to hydrolyze any remaining active NHS esters.[13][17]

  • Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water or brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 6: Purification
  • Purify the crude conjugate using an appropriate chromatographic method, such as flash column chromatography on silica gel or preparative reverse-phase HPLC.

  • The choice of purification method will depend on the polarity and stability of the final conjugate.

  • Combine the fractions containing the pure product and remove the solvent to yield the final conjugate.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized conjugate.[19]

TechniquePurposeExpected Outcome
LC-MS To confirm the molecular weight of the final conjugate and assess purity.A major peak in the chromatogram with a mass corresponding to the theoretical mass of the desired product.
HPLC To determine the purity of the final product.A single, sharp peak in the chromatogram, indicating >95% purity.
¹H & ¹³C NMR To confirm the covalent structure of the conjugate, including the presence of the newly formed amide bond.Appearance of characteristic peaks for both the linker and warhead moieties and the disappearance of the -COOH proton.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive EDC due to hydrolysis. 2. Insufficient base to deprotonate the amine. 3. Reaction solvent not anhydrous.1. Use fresh, high-quality EDC and equilibrate to RT before opening.[16] 2. Ensure at least 2.2 equivalents of a non-nucleophilic base like DIPEA are used. 3. Use anhydrous grade solvents and perform the reaction under an inert atmosphere.
Multiple Side Products 1. O-acylisourea intermediate rearrangement. 2. Racemization at an adjacent chiral center.1. Ensure NHS is added with or shortly after EDC to trap the reactive intermediate. 2. Additives like HOBt or Oxyma Pure can be used instead of NHS to suppress racemization, especially in peptide couplings.
Unreacted Starting Material 1. Insufficient equivalents of coupling reagents or linker. 2. Short reaction time.1. Increase the equivalents of the amine linker and/or EDC/NHS to 1.5 eq. 2. Extend the reaction time and continue monitoring by LC-MS.
Difficulty in Purification The polarity of the product is similar to byproducts (e.g., EDC-urea).If using EDC, the dicyclohexylurea (DCU) byproduct from its cousin reagent DCC is insoluble in most organic solvents and can be removed by filtration, although DCC is not water-soluble.[20] Alternatively, optimize the HPLC gradient for better separation.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ADC Review. (2014). The Clinical Landscape of Antibody-drug Conjugates. ADC Review / Journal of Antibody-drug Conjugates. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Royal Society of Chemistry. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • iQ Biosciences. (2021). The ABCs of ADCs: An Introduction to Antibody-drug Conjugates. iQ Biosciences. [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • ScienceDirect. (n.d.). Antibody-Drug Conjugates. ScienceDirect. [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. Creative Biolabs. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Bio-Rad. (2025). Antibody Drug Conjugates 101: “Smart Bombs” for Cancer and Beyond. Bio-Rad. [Link]

  • Hardick, O. (n.d.). Coupling Protocols. Oliver Hardick. [Link]

  • ResearchGate. (n.d.). Structures of commonly used cytotoxic warheads. ResearchGate. [Link]

  • PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7A-YL)methanamine. PubChem. [Link]

  • Wikipedia. (n.d.). Bioconjugation. Wikipedia. [Link]

  • PubChem. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrolizine, hexahydro-. Cheméo. [Link]

  • YouTube. (2025). Characterisation and control strategy for an ADC. Applied Photophysics. [Link]

  • National Institutes of Health. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. PMC. [Link]

  • Wikipedia. (n.d.). Small molecule drug conjugate. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC. [Link]

Sources

"Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" in solid-phase PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate in Solid-Phase PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of previously "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC's architecture—comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to its function. The linker, far from being a passive spacer, profoundly influences the PROTAC's efficacy, selectivity, and physicochemical properties by dictating the geometry of the key ternary complex.[3][] Solid-phase synthesis has become an invaluable strategy for accelerating PROTAC development, enabling rapid, parallel synthesis and purification of compound libraries.[5][6] This guide details the strategic application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate , a rigid bicyclic building block, in solid-phase PROTAC synthesis to confer conformational constraint and explore its impact on targeted protein degradation.

The PROTAC Modality: A Primer on Induced Protein Degradation

PROTACs are heterobifunctional molecules that function as catalytic inducers of proximity between a target protein and an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[7][8] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[1]

PROTAC_Mechanism cluster_binding Binding cluster_ub Ubiquitination PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer (from E2) Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Degradation 26S Proteasome Degradation PolyUb->Degradation Recycle PROTAC Recycled Degradation->Recycle Products

Diagram 1: General mechanism of PROTAC-induced protein degradation.

The linker is a critical determinant of a PROTAC's success. Its length, composition, and rigidity influence ternary complex stability, cell permeability, and solubility.[9] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, rigid linkers are gaining attention for their ability to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially enhancing selectivity.[1][]

The Power of Solid-Phase Synthesis for PROTAC Libraries

Solid-phase peptide synthesis (SPPS) principles have been effectively adapted for the assembly of PROTACs. This approach offers numerous advantages over traditional solution-phase chemistry, particularly for generating libraries to optimize linker composition and length.[11][12]

Key Advantages of Solid-Phase PROTAC Synthesis:

  • Simplified Purification: Intermediates remain attached to the insoluble resin, allowing excess reagents and byproducts to be removed by simple washing and filtration steps.[5][13]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, maximizing yield at each step.[13]

  • Amenability to Automation: The repetitive nature of coupling and washing steps is well-suited for automated synthesizers, enabling high-throughput production.[12][14]

  • Accelerated Discovery: The ease of synthesis allows for the rapid creation of focused libraries where the POI ligand, E3 ligand, or linker elements are systematically varied.[15][16]

SPPS_Workflow Resin Solid Support (e.g., Resin) Step1 Step 1: Attach Linker Building Block Resin->Step1 Wash1 Wash Step1->Wash1 Step2 Step 2: Couple E3 Ligase Ligand Wash2 Wash Step2->Wash2 Step3 Step 3: Couple POI Ligand Wash3 Wash Step3->Wash3 Step4 Step 4: Cleave & Purify Final PROTAC Wash1->Step2 Wash2->Step3 Wash3->Step4

Sources

Analytical methods for characterizing "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Analytical Methods for Characterizing PROTACs Incorporating a Hexahydro-1H-pyrrolizin-7a-ylmethanamine Moiety

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their tripartite structure presents unique analytical challenges. This guide provides a comprehensive suite of analytical methods for the characterization of PROTACs containing the novel E3 ligase-recruiting moiety, "Hexahydro-1H-pyrrolizin-7a-ylmethanamine," in its ditrifluoroacetate salt form. We offer detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of these complex molecules. The methodologies described herein ensure the rigorous assessment of identity, purity, structure, and solid-state properties, establishing a foundation for robust and reproducible preclinical and clinical development.

Introduction: The Analytical Imperative for Novel PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They typically consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This elegant mechanism of action, however, gives rise to molecules with high molecular weights, complex structural features, and challenging physicochemical properties, making their characterization a non-trivial endeavor.

This application note addresses the analytical characterization of PROTACs incorporating a "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" moiety, a novel structural component hypothesized to engage specific E3 ligases. The presence of this bicyclic amine, coupled with its formulation as a ditrifluoroacetate salt, necessitates a multi-pronged analytical strategy to ensure:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the active pharmaceutical ingredient (API) and identification of any process-related or degradation impurities.

  • Stoichiometry: Verification of the 1:2 ratio between the PROTAC molecule and the trifluoroacetate counter-ions.

  • Solid-State Properties: Characterization of thermal stability, crystallinity, and solvent content, which are critical for formulation and manufacturing.

The following sections provide a detailed, step-by-step guide to achieving these analytical objectives, grounded in established principles of analytical chemistry and tailored to the specific challenges posed by this class of molecules.

The Analytical Workflow: A Multi-Modal Approach

A robust characterization of a novel PROTAC is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. This ensures that a complete and accurate picture of the molecule's properties is obtained.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Solid-State & Stability A PROTAC Synthesis (Crude Product) B HPLC/UPLC (Purity & Quantification) A->B Primary QC C LC-MS/MS (Identity & MW) B->C G Forced Degradation & Stability Studies B->G D HRMS (Elemental Composition) C->D E NMR Spectroscopy (1H, 13C, 19F, 2D) (Unambiguous Structure) C->E F Thermal Analysis (DSC/TGA) E->F H Final Characterized PROTAC API F->H G->H

Application Note: Structural Elucidation of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydro-1H-pyrrolizin-7a-ylmethanamine and its derivatives represent a class of bicyclic aliphatic amines that are of increasing interest in medicinal chemistry and drug discovery.[1] Their rigid, three-dimensional frameworks can be pivotal in optimizing both pharmacodynamic and pharmacokinetic properties of lead molecules. The ditrifluoroacetate salt form is common for these amines, often resulting from purification by preparative high-performance liquid chromatography.[2] Accurate and comprehensive structural characterization is therefore a critical step in their development. This application note provides a detailed guide to the analysis of "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering field-proven insights and step-by-step protocols.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of novel compounds. For Hexahydro-1H-pyrrolizin-7a-ylmethanamine, electrospray ionization (ESI) is the preferred method due to the polar and basic nature of the amine.[3][4]

Theoretical Basis for Experimental Choices

The choice of ESI in positive ion mode ([M+H]⁺) is dictated by the basicity of the two nitrogen atoms in the pyrrolizidine core, which are readily protonated. The ditrifluoroacetate salt will dissociate in solution, and the trifluoroacetate anions are not typically observed in positive ion mode. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation and gain structural insights. The fragmentation of the pyrrolizidine core is expected to follow characteristic pathways observed for pyrrolizidine alkaloids.[5][6][7]

Predicted Fragmentation Pathway

The fragmentation of the protonated Hexahydro-1H-pyrrolizin-7a-ylmethanamine is anticipated to proceed through cleavage of the C-C and C-N bonds of the pyrrolizidine rings. The primary fragmentation events are likely the loss of the aminomethyl group and subsequent ring fissions.

Diagram 1: Proposed Mass Spectrometry Fragmentation of Hexahydro-1H-pyrrolizin-7a-ylmethanamine

fragmentation_pathway parent [M+H]⁺ m/z 155.1548 frag1 Loss of NH₃ m/z 138.1279 parent->frag1 -NH₃ frag2 Loss of CH₂NH₂ m/z 124.1123 parent->frag2 -CH₂NH₂ frag3 Ring Fission m/z 96.0813 frag2->frag3 -C₂H₄ frag4 Ring Fission m/z 82.0656 frag2->frag4 -C₃H₆

Caption: Proposed ESI-MS/MS fragmentation cascade.

Experimental Protocol: LC-MS/MS Analysis

1.3.1. Sample Preparation

  • Prepare a stock solution of the sample at 1 mg/mL in methanol or a mixture of water and acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

1.3.2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the amine for better ESI efficiency and improves peak shape.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

1.3.3. Mass Spectrometry Parameters (ESI+)

  • Ion Source: Electrospray ionization (ESI), positive mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Scan Range (MS1): m/z 50-500.

  • MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy for the precursor ion (m/z 155.15) to obtain a rich fragmentation spectrum.

Data Interpretation

The high-resolution mass of the parent ion should be compared to the calculated exact mass of the protonated molecule (C₉H₁₉N₂⁺).

IonCalculated Exact MassObserved m/z
[M+H]⁺155.1548User to input
[M+H-NH₃]⁺138.1279User to input
[M+H-CH₂NH₂]⁺124.1123User to input
[C₆H₁₀N]⁺96.0813User to input
[C₅H₈N]⁺82.0656User to input

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is paramount for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other nuclei like fluorine.

Causality Behind Experimental Choices

The ditrifluoroacetate salt form of the amine necessitates careful consideration of the NMR solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are good choices as they readily dissolve the salt. Chloroform-d (CDCl₃) can also be used, but may result in broader peaks for the protons near the protonated amine.[8] The presence of two trifluoroacetate counter-ions for each molecule of the diamine should be confirmed by ¹⁹F NMR. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete structural assignment.

Diagram 2: NMR Experimental Workflow for Structural Elucidation

nmr_workflow cluster_prep Sample Preparation cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment prep Dissolve 5-10 mg in 0.6 mL CD₃OD h1 ¹H NMR prep->h1 c13 ¹³C NMR h1->c13 f19 ¹⁹F NMR c13->f19 cosy COSY f19->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc assign Complete Structure Elucidation hmbc->assign

Caption: Workflow for complete NMR structural analysis.

Experimental Protocols: NMR Spectroscopy

2.2.1. Sample Preparation

  • Weigh 5-10 mg of the Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate into a clean, dry NMR tube.[9]

  • Add approximately 0.6 mL of deuterated methanol (CD₃OD).

  • Cap the tube and vortex until the sample is fully dissolved. Ensure no solid particles remain, as they can degrade spectral quality.[10][11]

2.2.2. NMR Acquisition Parameters (500 MHz Spectrometer)

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: 12-16 ppm.

    • Relaxation Delay (d1): 1-2 s.

    • The residual solvent peak of CD₃OD will appear around 3.31 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 200-220 ppm.

    • Relaxation Delay (d1): 2 s.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 64-128.

    • Spectral Width: -60 to -90 ppm.

    • A singlet corresponding to the trifluoroacetate anion is expected around -75 to -77 ppm.[12][13] An internal standard such as sodium trifluoroacetate can be used for precise chemical shift referencing.[14]

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Adjust spectral widths in both dimensions to encompass all relevant signals.

    • Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise.

Spectral Interpretation Guide
ExperimentPurposeExpected Observations for Hexahydro-1H-pyrrolizin-7a-ylmethanamine
¹H NMR Shows all proton environments, their integration, and coupling patterns.A complex set of overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The CH₂ group adjacent to the primary amine will likely be a distinct signal. Protons on carbons adjacent to the bridgehead nitrogen will be deshielded.
¹³C NMR Shows all unique carbon environments.Signals for the 8 carbons of the pyrrolizidine core and the aminomethyl group. The quaternary bridgehead carbon (C7a) will be a key signal. The trifluoroacetate carbons will appear as a quartet around 116 ppm due to coupling with fluorine.
¹⁹F NMR Detects the fluorine atoms of the counter-ions.A single, sharp singlet confirming the presence of the trifluoroacetate anion. Integration relative to a known standard can quantify the amine to counter-ion ratio.[2]
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Will reveal the connectivity of protons within each five-membered ring and the aminomethyl group.
HSQC Correlates each proton to the carbon it is directly attached to.Provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Crucial for identifying the quaternary bridgehead carbon by observing correlations from nearby protons. Also confirms the connectivity of the aminomethyl group to the C7a position.

Conclusion

The combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments provides a robust and reliable methodology for the complete structural characterization of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate and its derivatives. The protocols and interpretive guidance provided in this application note are designed to be a practical resource for researchers in drug discovery and chemical synthesis, ensuring the scientific integrity of their findings.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. Mass fragmentation pattern of pyrrolizidine alkaloids found in.... [Link]

  • PubMed. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites.... [Link]

  • ACS Publications. High Resolution 1H-NMR and C-NMR Spectra of Saturated Pyrrolizidine Monoester Alkaloids. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • PrepChem.com. Synthesis of 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. [Link]

  • SpringerLink. ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • PubMed. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • ACS Publications. Syntheses, Conformations, and Basicities of Bicyclic Triamines. [Link]

  • ResearchGate. Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. [Link]

  • NIH. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. [Link]

  • MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • NIH. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • NIH. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Aladdin Scientific. hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. [Link]

  • PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. [Link]

  • University of Pretoria. ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Link]

  • PubMed. The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Wikipedia. Pyrrolizidine. [Link]

  • Agilent. Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. [Link]

  • DigitalCommons@PCOM. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Bridged bicyclic molecule NMR challenge. [Link]

  • ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • AWS. Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. [Link]

  • Chemspace. CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. [Link]

  • PubChem. Hexahydro-pyrrolizin-1-one hydrochloride. [Link]

  • ACS Publications. Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. [Link]

Sources

"Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" for developing brain-penetrant PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging Rigid 3D Scaffolds for Brain-Penetrant PROTACs: Application of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Abstract

The development of therapeutics for central nervous system (CNS) disorders is profoundly hampered by the blood-brain barrier (BBB), a selective interface that restricts the passage of most molecules.[1] This challenge is magnified for Proteolysis-Targeting Chimeras (PROTACs), which, due to their high molecular weight and polar surface area, typically exhibit poor CNS penetration.[2] This guide introduces a strategic approach to overcome this limitation by incorporating compact, rigid, three-dimensional (3D) scaffolds into the PROTAC linker. We present Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate as an exemplary building block for this strategy. Its saturated, bicyclic pyrrolizidine core offers a rigid conformational constraint that can improve key physicochemical properties for BBB penetration. This document provides the scientific rationale, detailed synthetic protocols, and in vitro/in vivo validation methodologies for developing next-generation, brain-penetrant PROTACs using this innovative linker technology.

The Challenge: Designing PROTACs for CNS Targets

PROTACs represent a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to degrade disease-causing proteins.[3][4] This is particularly promising for neurodegenerative diseases, which are often characterized by the accumulation of toxic protein aggregates.[5][6] However, the very structure of a PROTAC—a bivalent molecule connecting a target ligand and an E3 ligase ligand via a linker—creates a significant hurdle for CNS applications.[2]

Successful CNS drugs must adhere to a stringent set of physicochemical properties to enable passive diffusion across the BBB.[1] PROTACs frequently violate these principles, often falling into the "beyond Rule of 5" (bRo5) space.[5]

Key Obstacles for CNS PROTACs:

  • High Molecular Weight (MW): The combination of two ligands and a linker often pushes the MW well above the typical CNS-drug cutoff of <450 Da.[7]

  • Large Polar Surface Area (PSA): Flexible linkers, such as polyethylene glycol (PEG), while popular, contribute to a high PSA, which is detrimental to BBB permeability (ideal TPSA < 70-90 Ų).[7][8]

  • High Hydrogen Bond Donor (HBD) Count: An excessive number of HBDs (ideal < 3) increases polarity and reduces membrane permeability.[7]

  • Efflux Transporter Recognition: Large, flexible molecules are often substrates for efflux pumps like P-glycoprotein (Pgp) at the BBB, which actively remove them from the brain.[6][9]

The table below starkly contrasts the properties of typical CNS drugs with those of many first-generation PROTACs.

Physicochemical PropertyIdeal Range for CNS PenetrationTypical Range for PROTACsReference
Molecular Weight (MW)< 450 Da> 800 Da[2][7]
cLogP< 5Variable, often high[7]
Topological Polar Surface Area (TPSA)< 70-90 ŲOften > 120 Ų[7]
Hydrogen Bond Donors (HBD)< 3≥ 3[7]
Rotatable Bonds (RB)< 8> 10[7]

Design Strategy: The Power of Rigid, 3D Linker Scaffolds

To engineer brain-penetrant PROTACs, a paradigm shift in linker design is required. Instead of flexible, polar linkers, we advocate for the use of compact, rigid, and saturated heterocyclic scaffolds. This approach is rooted in the concept of molecular chameleonicity , where a molecule can adopt compact conformations to mask its polarity in the lipophilic environment of the cell membrane, thereby enhancing permeability.[10]

Hexahydro-1H-pyrrolizin-7a-ylmethanamine is an ideal building block for this strategy.

  • Structural Rigidity: The fused bicyclic system reduces the number of rotatable bonds and minimizes the entropic penalty upon binding to the target and E3 ligase.[4]

  • Three-Dimensionality: Its non-planar, 3D structure disrupts the planarity often associated with poor permeability and efflux recognition.

  • Improved Physicochemical Properties: As a saturated hydrocarbon scaffold, it contributes favorably to lowering the overall PSA and provides a rigid framework for orienting the two binding ligands.

  • Synthetic Versatility: The primary amine serves as a robust handle for synthetic elaboration, allowing for controlled, directional attachment to other linker components or directly to the E3 ligase/target ligands.

PROTAC_Structure cluster_PROTAC Brain-Penetrant PROTAC Architecture cluster_Mechanism Mechanism of Action in CNS POI_Ligand Protein of Interest (POI) Ligand (e.g., LRRK2, Tau binder) Linker_Part1 Linker Arm POI_Ligand->Linker_Part1 Rigid_Scaffold Rigid 3D Scaffold (Hexahydro-1H-pyrrolizin) Linker_Part1->Rigid_Scaffold Linker_Part2 Linker Arm Rigid_Scaffold->Linker_Part2 E3_Ligand E3 Ligase Ligand (e.g., CRBN, VHL binder) Linker_Part2->E3_Ligand BBB Blood-Brain Barrier Neuron Target Neuron BBB->Neuron Enters Ternary_Complex POI-PROTAC-E3 Ternary Complex Neuron->Ternary_Complex Forms PROTAC_Molecule PROTAC PROTAC_Molecule->BBB Crosses Degradation Proteasomal Degradation Ternary_Complex->Degradation Leads to

Caption: General architecture of a brain-penetrant PROTAC incorporating a rigid 3D scaffold.

Protocol: Synthesis of a Brain-Penetrant PROTAC

This protocol provides a representative synthesis of a PROTAC targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, and recruiting the Cereblon (CRBN) E3 ligase.[3][11]

Materials:

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

  • Pomalidomide-linker precursor (e.g., 4-(Boc-amino)ethoxy)-pomalidomide)

  • LRRK2 inhibitor with a carboxylic acid handle (e.g., a derivative of HG-10-102-01)[12]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Step-by-Step Methodology:

  • Step 1: Coupling of Pyrrolizidine Scaffold to E3 Ligand-Linker.

    • Rationale: This step forms the core of the linker-E3 ligase moiety. Amide bond formation is a robust and widely used reaction in PROTAC synthesis.

    • a. To a solution of Pomalidomide-linker precursor (1.1 eq) and the LRRK2 inhibitor-acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • b. Stir the reaction mixture at room temperature for 4-6 hours.

    • c. Monitor reaction completion by LC-MS.

    • d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • f. Purify the resulting Boc-protected intermediate by column chromatography.

  • Step 2: Boc Deprotection.

    • Rationale: The Boc protecting group on the linker must be removed to reveal a free amine for the subsequent coupling reaction.

    • a. Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

    • b. Stir at room temperature for 1-2 hours.

    • c. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

  • Step 3: Final Coupling to the Pyrrolizidine Scaffold.

    • Rationale: This is the final convergent step to assemble the complete PROTAC molecule.

    • a. Dissolve the deprotected amine from Step 2 in DMF.

    • b. Add Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.1 eq) to the solution. Note: The ditrifluoroacetate salt will be neutralized by the base.

    • c. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.

    • d. Stir at room temperature overnight.

    • e. Monitor reaction completion by LC-MS.

    • f. Work up the reaction as described in Step 1d-e.

    • g. Purify the final PROTAC compound using preparative HPLC to yield the desired product.

    • h. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocols: Assessment of Brain Penetration

Validating that the designed PROTAC can cross the BBB is a critical step. This involves a tiered approach, starting with in vitro models and progressing to in vivo studies.

Brain_Penetration_Workflow Start Synthesized PROTAC PAMPA Protocol 4.1: In Vitro PAMPA-BBB Assay Start->PAMPA Decision1 Permeable? PAMPA->Decision1 PK_Study Protocol 4.2: In Vivo Rodent PK Study (IV or PO Dosing) Decision1->PK_Study Yes Stop Optimize Structure (Re-design Linker) Decision1->Stop No Analysis Sample Analysis (Plasma & Brain Homogenate) via LC-MS/MS PK_Study->Analysis Calculation Calculate Kp and Kp,uu Analysis->Calculation Decision2 Sufficient Brain Exposure? Calculation->Decision2 Proceed Proceed to In Vivo Efficacy Studies Decision2->Proceed Yes Decision2->Stop No

Caption: Tiered experimental workflow for assessing PROTAC brain penetration.

Protocol 4.1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Rationale: The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive, transcellular permeation across the BBB. It is a cost-effective first screen for brain penetration potential.

  • Methodology:

    • Prepare a stock solution of the test PROTAC in DMSO.

    • Use a 96-well filter plate (donor plate) and an acceptor plate.

    • Coat the filter membrane of the donor plate with a brain lipid mixture (e.g., porcine brain lipid extract in dodecane).

    • Add the test PROTAC, diluted in a suitable buffer (e.g., PBS at pH 7.4), to the donor wells.

    • Fill the acceptor wells with the same buffer.

    • Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using established equations. Compare the result to high- and low-permeability control compounds.

Protocol 4.2: In Vivo Pharmacokinetic (PK) Study in Mice

  • Rationale: This study provides definitive data on the extent and rate of PROTAC distribution into the brain in a living system. It is essential for determining the unbound brain-to-plasma ratio (Kp,uu), the gold standard for CNS penetration.[13]

  • Methodology:

    • Acclimate male C57BL/6 mice for at least 3 days prior to the study.

    • Formulate the PROTAC in a suitable vehicle for intravenous (IV) or oral (PO) administration.

    • Administer a single dose of the PROTAC to a cohort of mice (n=3-4 per time point).

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture under terminal anesthesia.

    • Immediately following blood collection, perform transcardial perfusion with saline to flush blood from the brain vasculature.

    • Harvest the whole brain.

    • Process blood to obtain plasma. Homogenize brain tissue.

    • Determine the concentration of the PROTAC in plasma and brain homogenate samples using a validated LC-MS/MS method.

    • Calculate the total brain-to-plasma concentration ratio (Kp = C_brain / C_plasma).

    • Determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.

    • Calculate the unbound brain-to-plasma ratio: Kp,uu = Kp * (fu,plasma / fu,brain) . A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value << 1 may indicate active efflux.[13]

Protocol: Validation of In-Cell Target Degradation

  • Rationale: The ultimate goal is to confirm that the brain-penetrant PROTAC effectively degrades its target protein within neuronal cells.

  • Methodology:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and collect the protein lysate.

    • Determine the total protein concentration using a BCA assay.

    • Perform Western blotting:

      • Separate equal amounts of protein lysate on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-LRRK2) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).

      • Incubate with a corresponding HRP-conjugated secondary antibody.

      • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Expected Outcomes and Data Interpretation

The successful development of a brain-penetrant PROTAC using the described strategy would yield the following results:

AssayFavorable OutcomeInterpretation
PAMPA-BBB High Permeability (Pe > 4.0 x 10⁻⁶ cm/s)The molecule has good potential for passive diffusion across the BBB.
In Vivo PK Kp,uu ≈ 0.3 - 1.0Efficient brain penetration with minimal influence from active efflux.
In-Cell Degradation Potent DC₅₀ (< 100 nM) and high Dₘₐₓ (> 80%)The PROTAC effectively engages the target and E3 ligase to induce degradation.

Troubleshooting:

  • Low Permeability (Low Kp,uu): If the Kp,uu is low (<0.1), it may indicate the PROTAC is an efflux transporter substrate. Consider modifying the linker attachment points or exploring alternative rigid scaffolds to alter the molecule's 3D shape and interactions with transporters.

  • Poor Degradation: If brain penetration is confirmed but degradation is weak, the issue may lie in the ternary complex formation. The rigidity of the linker may need adjustment. Systematically vary the length and attachment points of the arms connecting the pyrrolizidine scaffold to the two ligands.[14] Additionally, confirm that the chosen E3 ligase (e.g., CRBN) is sufficiently expressed in the target brain region.[15]

Conclusion

The targeted degradation of proteins in the CNS holds immense therapeutic promise. Overcoming the blood-brain barrier remains the principal challenge in translating this promise into clinical reality. The strategic incorporation of compact, rigid 3D scaffolds like Hexahydro-1H-pyrrolizin-7a-ylmethanamine into PROTAC linkers offers a rational and effective path forward. This approach directly addresses the physicochemical liabilities of traditional PROTACs, improving their potential for passive diffusion into the brain. By following the integrated synthetic and validation protocols outlined in this guide, researchers can accelerate the discovery and development of potent, brain-penetrant degraders for the treatment of debilitating neurological disorders.

References

  • Is PROTAC technology really a game changer for central nervous system drug discovery? (Source: Google Search)
  • Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? (Source: Google Search)
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Public
  • For protein degraders to tackle neurodegenerative diseases, these are the barriers they need to overcome - NanoTemper. (Source: Google Search)
  • Molecular Properties Determining Unbound Intracellular and Extracellular Brain Exposure of CNS Drug Candidates - ACS Public
  • Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? - Frontiers. (Source: Google Search)
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC. (Source: Google Search)
  • Physicochemical determinants of blood brain barrier penetrating molecules - RJPT. (Source: Google Search)
  • Brain Penetration | Cambridge MedChem Consulting. (Source: Google Search)
  • For Protein Degraders To Tackle Neurodegenerative Diseases These Are The Barriers They Need To Overcome - Drug Discovery Online. (Source: Google Search)
  • Central Nervous System Targeted Protein Degraders - PMC. (Source: Google Search)
  • Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - MDPI. (Source: Google Search)
  • Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - PubMed. (Source: Google Search)
  • PROTAC for Neuroscience - LifeSensors. (Source: Google Search)
  • Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of XL01126 for In Vivo Studies - Benchchem. (Source: Google Search)
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society. (Source: Google Search)
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers. (Source: Google Search)
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (Source: Google Search)
  • Building blocks and linkers for PROTAC synthesis - Enamine. (Source: Google Search)
  • Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. (Source: Google Search)
  • Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. (Source: Google Search)
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (Source: Google Search)
  • Central Nervous System Targeted Protein Degraders - MDPI. (Source: Google Search)
  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PubMed Central. (Source: Google Search)
  • Novel approaches for the rational design of PROTAC linkers - Semantic Scholar. (Source: Google Search)
  • Our step-by-step PROTAC discovery strategies.
  • CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. (Source: Google Search)
  • Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System - PMC. (Source: Google Search)
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (Source: Google Search)
  • Drug delivery to the central nervous system - PMC. (Source: Google Search)
  • Biomaterial scaffolds in the regeneration of CNS. The physical,...
  • Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - MDPI. (Source: Google Search)
  • Nanofiber Scaffolds as Drug Delivery Systems to Bridge Spinal Cord Injury - MDPI. (Source: Google Search)

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proteolysis-targeting chimeras (PROTACs) are complex heterobifunctional molecules that often present significant synthetic challenges, not least of which is the solubility of the constituent building blocks.[1][2] Hexahydro-1H-pyrrolizin-7a-ylmethanamine is a valuable bicyclic amine scaffold used in PROTAC design, but it is commonly supplied as a ditrifluoroacetate (TFA) salt to improve its stability and handling. This salt form, however, frequently leads to poor solubility in the common aprotic organic solvents used for amide coupling reactions, creating a bottleneck for researchers.[3]

This guide provides a comprehensive, experience-driven framework for troubleshooting and overcoming the solubility issues associated with "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate". We will move beyond simple solvent suggestions to explain the underlying chemical principles, enabling you to make informed decisions to advance your PROTAC synthesis projects.

Frequently Asked Questions (FAQs)

Q1: Why is my Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate not dissolving in standard coupling solvents like DMF or DCM?

Answer: The primary reason for the poor solubility is the ionic character of the ditrifluoroacetate salt. The molecule exists as a protonated diammonium cation tightly associated with two trifluoroacetate anions ([Amine-H₂]²⁺[TFA⁻]₂). This salt form has a high lattice energy and prefers polar, protic solvents (like water or methanol) that can solvate both the cation and the anions effectively. Standard aprotic coupling solvents like Dichloromethane (DCM) and even highly polar ones like Dimethylformamide (DMF) are less effective at breaking down this stable ionic lattice, leading to poor dissolution.[3]

Q2: I observe a cloudy suspension when I add my amine salt to the reaction. Can I proceed with the coupling reaction?

Answer: Proceeding with a heterogeneous (cloudy) reaction is highly discouraged. Amide coupling reactions require the amine and the activated carboxylic acid to be in the same phase to react efficiently. If the amine salt is not fully dissolved, the reaction will be slow, incomplete, and irreproducible. The low concentration of dissolved amine will be the rate-limiting factor, leading to low yields and potential side reactions of your activated acid species.

Q3: Can I gently heat the mixture or use sonication to improve solubility?

Answer: Yes, these are viable initial strategies.

  • Sonication: Using an ultrasonic bath can help break apart the solid particles and increase the surface area, promoting dissolution. It is a good first step for suspensions that are close to dissolving.

  • Gentle Heating: Warming the mixture to 30-40 °C can increase the solubility of the salt. However, exercise caution. Many activated acid species (e.g., generated by HATU, HOBt/EDC) are thermally sensitive and can degrade or epimerize at elevated temperatures. This approach is best used before adding the coupling reagents.

Q4: Should I add a base to help dissolve the amine salt? If so, which one and when?

Answer: Yes, adding a base is the most effective chemical strategy. The goal is to perform an in situ "free-basing" of the amine. The base neutralizes the trifluoroacetic acid, converting the insoluble ammonium salt into the more soluble, neutral free amine, which is more compatible with organic solvents.[4]

  • Which Base? A non-nucleophilic, sterically hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the industry standard.[5][6] Its bulkiness prevents it from competing as a nucleophile in the amide coupling reaction. Standard triethylamine (TEA) can also be used but may be slightly more prone to side reactions.

  • How Much? Since the starting material is a di-trifluoroacetate salt, you will need at least 2 equivalents of base to neutralize the two TFA molecules. It is common practice to add a slight excess (e.g., 2.2 to 3 equivalents) to ensure complete neutralization and to act as the base for the coupling reaction itself.

  • When to Add? Add the base to the suspension of the amine salt in your chosen solvent and stir for 15-30 minutes before adding the carboxylic acid and coupling reagents. You should observe the mixture becoming clear as the free amine is generated and dissolves.

In-Depth Troubleshooting Guides & Protocols

When simple addition of a base is insufficient or if you are working with particularly sensitive substrates, a more systematic approach is required.

Solubility Profile of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

The following table provides a qualitative guide to the solubility of the TFA salt and its corresponding free base in common laboratory solvents. This data helps in selecting the right solvent system for your reaction or workup.

SolventAbbreviationPolarity IndexSolubility of TFA SaltSolubility of Free BaseRationale & Comments
WaterH₂O10.2High ModerateExcellent for dissolving the salt, but unsuitable for most coupling reactions.
MethanolMeOH5.1ModerateHighCan be a useful co-solvent in small amounts, but its nucleophilic nature can interfere with coupling.
DimethylformamideDMF6.4Low to Moderate HighA common first choice. Solubility of the salt is often poor but improves dramatically upon addition of a base like DIPEA.
Dimethyl SulfoxideDMSO7.2ModerateHighHigh boiling point can make workup difficult. Can be an excellent choice for very stubborn solubility issues.
DichloromethaneDCM3.1Very LowHighPoor choice for dissolving the initial salt, but excellent for extracting the free base during a workup.
AcetonitrileACN5.8LowHighGood alternative to DMF, often easier to remove under vacuum.
TetrahydrofuranTHF4.0Very LowHighSimilar to DCM; generally not suitable for dissolving the TFA salt directly.
Visual Workflow: Troubleshooting Solubility

This diagram outlines the decision-making process for addressing solubility issues with your amine TFA salt.

G cluster_0 Start: Experimental Setup cluster_1 Initial Physical Methods cluster_2 Chemical Intervention: In Situ Free-Basing cluster_3 Outcome & Next Steps A Suspend Amine TFA Salt in chosen solvent (e.g., DMF) B Apply Sonication A->B Try first C Gentle Heating (30-40°C) (Before adding coupling agents) B->C If still cloudy D Add 2.2 - 3 eq. DIPEA. Stir 15-30 min. C->D If still cloudy E Is the solution clear? D->E F SUCCESS: Proceed with adding Acid & Coupling Reagents E->F Yes G FAILURE: Consider advanced strategies: 1. Solvent Screening (e.g., DMSO) 2. Formal Free-Base Extraction E->G No

Caption: Decision tree for solubilizing amine TFA salts in synthesis.

Protocol 1: In Situ Free-Basing for Direct Use in Amide Coupling

This is the most common and efficient method for using the amine salt directly in a reaction.

Objective: To generate the soluble free amine within the reaction vessel immediately prior to the coupling step.

Materials:

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.0 eq)

  • Carboxylic acid coupling partner (1.0 - 1.2 eq)

  • Anhydrous DMF

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Coupling reagent (e.g., HATU, 1.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.0 eq).

  • Add anhydrous DMF to achieve a target reaction concentration (e.g., 0.1 M). The mixture will likely be a cloudy suspension.

  • Add DIPEA (2.5 - 3.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes. Self-Validating Checkpoint: The suspension should become a clear, homogeneous solution. If it does not, the salt has not fully converted to the free base, and the reaction should not proceed. Consider adding another small portion of DIPEA or moving to Protocol 2.

  • Once the solution is clear, add the carboxylic acid coupling partner (1.0 - 1.2 eq).

  • Finally, add the coupling reagent (e.g., HATU, 1.1 eq) and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by LC-MS or TLC.

Protocol 2: Formal Free-Base Extraction and Isolation

This protocol is used when in situ methods fail or if the presence of DIPEA-TFA salt byproduct is undesirable in the reaction mixture.

Objective: To convert the TFA salt to the free amine and isolate it as a solution in an organic solvent.

Materials:

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution[7]

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine TFA salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution while gently swirling the funnel to vent the evolved CO₂ gas. Continue adding base until the aqueous layer is basic (pH > 9, check with pH paper). For a more robust conversion, 1M NaOH can be used to bring the pH to >12.[7]

  • Stopper the funnel and shake vigorously for 1 minute.

  • Allow the layers to separate. Drain the organic layer.

  • Extract the aqueous layer two more times with fresh portions of DCM or EtOAc.

  • Combine all organic layers.

  • Wash the combined organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine, typically as an oil.

  • Critical Note: The free amine is often less stable than the salt form. It is best to use the freshly prepared solution or isolated free base immediately in the subsequent reaction.

Chemical Principle: The Salt-to-Free-Base Conversion

The underlying chemistry of the troubleshooting process involves a simple acid-base reaction. The insoluble salt is converted into a neutral, organic-soluble molecule.

Caption: Conversion of the insoluble TFA salt to the soluble free amine.

References

  • Amino Acids. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 30(1), 95-8.
  • WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability.
  • ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design.
  • ResearchG
  • BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs.
  • ResearchGate. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?.
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ARKIVOC.
  • BenchChem. (2025). Triethylamine, trifluoroacetic acid.

Sources

Optimizing reaction conditions for coupling "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

A Guide to Optimizing Amide Coupling Reactions

Welcome to the technical support hub for researchers working with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you navigate the unique challenges of coupling this sterically hindered bicyclic amine. As your virtual application scientist, my goal is to provide not just steps, but the underlying chemical principles to empower you to make informed decisions and achieve optimal results in your synthetic campaigns.

Section 1: Foundational Concepts & Pre-Reaction Checklist

Before initiating any coupling reaction, it is critical to understand the nature of your starting material. Hexahydro-1H-pyrrolizin-7a-ylmethanamine is provided as a ditrifluoroacetate (TFA) salt. This has significant implications for your reaction setup.

  • The Amine is Protonated: The two TFA counterions indicate that both the primary amine and the tertiary bridgehead nitrogen of the pyrrolizidine core are protonated. The amine is therefore not nucleophilic in this state.

  • Stoichiometry of the Base is Critical: A non-nucleophilic organic base is required to liberate the free amine in situ. A minimum of two equivalents of base are needed to neutralize the TFA salts. An additional equivalent is often required for the coupling reaction itself, bringing the total to at least three equivalents . Insufficient base is a primary cause of reaction failure.

  • Steric Hindrance is a Key Challenge: The primary amine is attached to a quaternary carbon at the bridgehead of a rigid bicyclic system. This significant steric bulk impedes the approach to the activated carboxylic acid, making reagent selection paramount. Standard coupling conditions may prove inefficient.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: My coupling reaction is showing low or no conversion. What are the most likely causes?

This is the most common issue encountered. Let's break down the potential culprits, starting with the most probable.

  • Insufficient Base: As highlighted, you must add enough base to both deprotonate the ditrifluoroacetate salt and facilitate the coupling.

    • Recommendation: Start with 3.0-4.0 equivalents of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Inadequate Coupling Reagent: The steric hindrance of the pyrrolizidine moiety requires a highly efficient coupling reagent.[2] Carbodiimides like DCC or EDC alone are often insufficient.

    • Recommendation: Employ a modern uronium/aminium or phosphonium salt reagent known to perform well in sterically demanding couplings.[3][4] HATU, HCTU, and PyBOP are excellent starting points.[5] These reagents generate highly reactive acyl-OAt or -OBt esters that can overcome the steric barrier.[3]

  • Incorrect Order of Addition: The sequence in which you add your reagents is crucial for minimizing side reactions and maximizing yield.

    • Recommendation: Always pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your solvent for 5-15 minutes before adding the amine. This generates the active ester intermediate and prevents the coupling reagent from reacting with your valuable amine.[6]

  • Solubility Issues: Poor solubility of any of the starting materials can stall the reaction.

    • Recommendation: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice, but if solubility is an issue, consider N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Ensure all components are fully dissolved before proceeding.[7]

Q2: How do I select the optimal coupling reagent for this amine?

Choosing the right reagent is arguably the most critical decision. The goal is to form a highly activated intermediate that can react efficiently with the sterically encumbered amine.

Reagent ClassExamplesStrengthsWeaknesses for this Application
Carbodiimides DCC, EDC, DICInexpensive, simple byproducts (ureas).Generally low reactivity for hindered substrates; risk of racemization without additives.[8][9]
Uronium/Aminium HATU , HBTU, HCTU, COMU Highly reactive, fast kinetics, low racemization. [5] HATU and HCTU are particularly effective for hindered couplings.[3][10] COMU offers improved safety and solubility profiles.[4]Can cause guanidinylation of the primary amine if not used in a pre-activation protocol.[3]
Phosphonium PyBOP , PyAOPExcellent reactivity, stable, no risk of guanidinylation side reactions.[5] Byproducts are generally water-soluble and easily removed.Can be more expensive than uronium salts. HMPA byproduct from original BOP reagent is carcinogenic (PyBOP is the safe alternative).[5]
Other T3P, Acyl FluoridesT3P byproducts are easily removed by aqueous workup.[11] Acyl fluorides are small and highly reactive, which can be advantageous for overcoming steric hindrance.[10]T3P requires careful handling. Acyl fluoride generation may require harsh conditions (e.g., DAST) or specific reagents (TFFH).[10]

Senior Scientist Recommendation: Begin with HATU . Its high reactivity, facilitated by the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, is well-suited for this challenge.[3] If issues persist, PyBOP is an excellent alternative that avoids potential guanidinylation side reactions.

Q3: What are common side reactions and how can they be minimized?

Even with optimized conditions, side reactions can occur. Being aware of them is key to prevention.

  • Guanidinylation: This occurs when a uronium/aminium reagent (like HBTU/HATU) reacts directly with the primary amine.

    • Prevention: Strictly adhere to the pre-activation protocol . Activate the carboxylic acid first before introducing the amine.[6] Using a phosphonium reagent like PyBOP completely avoids this pathway.[5]

  • Racemization: If your carboxylic acid partner has a chiral center alpha to the carbonyl group, racemization can occur during activation.

    • Prevention: Reagents based on HOAt (like HATU) or OxymaPure (like COMU) are superior to HOBt-based reagents (HBTU) in suppressing racemization.[3][4] Performing the reaction at 0 °C can also help mitigate this issue.

  • N-acylation of the Tertiary Amine: While generally unlikely, activation of the bridgehead nitrogen is a theoretical possibility under harsh conditions.

    • Prevention: Use the mildest conditions possible that still afford a good reaction rate. Avoid unnecessarily high temperatures or prolonged reaction times.

Section 3: Visualized Workflow & Protocols

General Optimization Workflow

The following diagram outlines a logical workflow for optimizing your coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Finalization Start Start: Couple Carboxylic Acid + Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate Condition1 Condition A: HATU (1.1 eq), DIPEA (3.5 eq) DMF, 25°C, 2h Start->Condition1 Check1 Monitor by LC-MS Is Conversion >80%? Condition1->Check1 Troubleshoot Low Conversion: Identify Limiting Factor Check1->Troubleshoot No Success Reaction Complete Check1->Success Yes Reagent Option 1: Change Reagent (e.g., PyBOP or COMU) Troubleshoot->Reagent Temp Option 2: Increase Temp (e.g., 40-50°C) Troubleshoot->Temp Solvent Option 3: Change Solvent (e.g., NMP or DMSO) Troubleshoot->Solvent Reagent->Condition1 Re-run Temp->Condition1 Re-run Solvent->Condition1 Re-run Workup Aqueous Workup & Purification Success->Workup

Caption: Logical workflow for optimizing the amide coupling reaction.

Recommended Starting Protocol: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (3.5 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a ~0.1 M solution).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.5 eq) while stirring at room temperature.

  • Pre-Activation: Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed as the active ester forms. This step is critical.

  • Amine Addition: In a separate vial, dissolve Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution to the reaction flask.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using a suitable method (e.g., LC-MS or TLC). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid and TFA), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate).

Section 4: Quick Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No reaction, starting materials remain 1. Insufficient base. 2. Inactive coupling reagent. 3. Water in the solvent.1. Increase DIPEA to 4.0 eq. 2. Use a fresh bottle of HATU/PyBOP. 3. Use freshly distilled or purchased anhydrous solvent.
Slow/Incomplete Reaction (<80% conversion) 1. Steric hindrance is too great for the conditions. 2. Low reaction temperature. 3. Poor solubility.1. Switch to a more potent reagent (e.g., from HBTU to HATU). 2. Gently heat the reaction to 40-50 °C. 3. Switch to a stronger solvent like NMP or DMSO.
Multiple new spots by TLC/LC-MS 1. Guanidinylation of the amine (if using uronium salt without pre-activation). 2. Racemization of the acid partner. 3. Decomposition of starting material or product.1. Ensure pre-activation protocol is followed; switch to PyBOP. 2. Run the reaction at 0 °C. 3. Avoid high temperatures and prolonged reaction times; ensure the workup is not overly acidic or basic.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Moreno, A., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 458. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • National Center for Biotechnology Information. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • Royal Society of Chemistry. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • CORE. Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (PDF) Pyrrolizidine Alkaloids - Structure and Toxicity. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

  • ACS Omega. Optimization of Automated Synthesis of Amide-Linked RNA. [Link]

  • Royal Society of Chemistry. Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. [Link]

  • ResearchGate. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • MDPI. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • PubChem. (hexahydro-1H-pyrrolizin-7a-yl)methanol. [Link]

  • YouTube. Coupling Reactions organic chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Carruthers Chapter1. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

Sources

Troubleshooting PROTAC instability with "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Stability

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] A PROTAC is a heterobifunctional molecule composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[2][4][5] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's success, profoundly influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, cell permeability, and metabolic stability.[1][4][6][]

This guide focuses on troubleshooting instability issues that may arise when using PROTACs incorporating specific structural motifs, such as Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate . This particular moiety, a rigid bicyclic diamine, is often used as a building block for linkers to impart specific conformational constraints.[8][9] However, like all chemical structures, it can present unique stability challenges. This technical center provides a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to help researchers identify and resolve PROTAC instability, ensuring the integrity and efficacy of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate and what is its likely role in my PROTAC's structure?

This chemical is a PROTAC linker building block.[9] Its structure consists of a rigid, saturated pyrrolizidine core with a primary amine handle. The "ditrifluoroacetate" indicates it is supplied as a TFA salt, which aids in its solubility and stability as a solid reagent.

In your PROTAC, its role is to:

  • Provide a rigid scaffold: Unlike flexible polyethylene glycol (PEG) or alkyl chains, rigid linkers like this can help pre-organize the PROTAC's conformation.[10] This can reduce the entropic penalty of forming the ternary complex, potentially leading to higher efficiency.[11]

  • Influence Physicochemical Properties: The basic amine groups can increase the polarity and aqueous solubility of the final PROTAC molecule, which is often a challenge for these "beyond Rule of 5" compounds.[12][13] However, this basicity can also be a source of pH-dependent instability.

Q2: My PROTAC's concentration decreases over time in my aqueous assay buffer. Could the linker be the cause?

Yes, this is a classic sign of chemical instability, and the linker is often the most labile part of a PROTAC. Several mechanisms could be at play:

  • Amide Hydrolysis: If the hexahydropyrrolizine moiety is connected to the rest of the PROTAC via amide bonds, these are susceptible to hydrolysis, especially at non-neutral pH. This cleavage would break the PROTAC into its constituent warhead and E3 ligase ligand.

  • pH-Dependent Degradation: The basic nitrogen atoms in the linker can be protonated depending on the buffer pH. Changes in protonation state can alter the molecule's conformation and susceptibility to degradation pathways. It is crucial to assess stability in the specific buffer system you are using for your assays.

  • Oxidation: Amine-containing compounds can be susceptible to oxidation, especially if the buffer contains reactive components or if the compound is exposed to light and air over long periods.

Troubleshooting Step: The first and most critical action is to perform a time-course stability study using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][14] See Workflow 1 for a detailed protocol.

Q3: My LC-MS analysis shows multiple peaks that weren't there when the PROTAC was freshly prepared. What does this mean?

This strongly suggests your PROTAC is degrading. The new peaks correspond to degradation products.

  • How to Investigate: Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to identify the masses of the new peaks.

    • If you see peaks corresponding to the molecular weights of your isolated warhead or E3 ligase ligand, it indicates the linker has been cleaved.

    • Other peaks may correspond to partially degraded fragments, such as the warhead still attached to a piece of the linker. Identifying these fragments is key to pinpointing the exact "soft spot" or labile bond in your molecule.

Q4: My PROTAC is stable in buffer but seems inactive in my cell-based assay. Could it be degrading in the cell culture medium?

Absolutely. Cell culture medium is a complex, biologically active matrix containing enzymes (e.g., esterases, proteases) that can metabolize your compound. Furthermore, PROTACs must be stable inside the cell to function.

  • Metabolic Instability: The primary routes of metabolic degradation for PROTACs often involve the linker. Common reactions catalyzed by cellular enzymes like Cytochrome P450s (CYPs) include N-dealkylation and oxidation of aliphatic or amine-containing linkers.[15]

  • Plasma Instability: If you are progressing to in vivo studies, assessing stability in plasma is also critical.[16][17]

Troubleshooting Step: Adapt the protocol in Workflow 1 to assess stability directly in your cell culture medium (with and without serum) and, if possible, in cell lysates or liver microsomes to simulate a metabolic environment.[15]

Q5: What are the best practices for preparing and storing my PROTAC to maximize its stability?

Proper handling and storage are crucial to prevent degradation before your experiment even begins.[18]

ParameterRecommendationRationale
Solid Form Store at -20°C or -80°C in a tightly sealed vial with a desiccant.[18]Protects from moisture and slows down potential solid-state degradation.
Solvent Choice Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO.Water is a reactant in hydrolysis. Aprotic solvents minimize this risk for long-term storage.
Stock Solution Storage Aliquot stock solutions into single-use volumes and store at -80°C.[18]Avoids repeated freeze-thaw cycles, which can introduce moisture and cause precipitation or degradation.
Working Solutions Prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock. Do not store PROTACs in aqueous buffers for extended periods.Minimizes time spent in aqueous environments where hydrolysis and other degradation can occur.
Light Exposure Store in amber vials or protect from light.Some chemical moieties can be light-sensitive and undergo photodegradation.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Assessment of PROTAC Chemical Stability

This protocol provides a step-by-step guide to quantitatively measure the stability of your PROTAC in a desired aqueous buffer using LC-MS.

Objective: To determine the half-life (t½) of the PROTAC in a specific experimental buffer.

Materials:

  • PROTAC stock solution (e.g., 10 mM in anhydrous DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., ice-cold Acetonitrile with 0.1% formic acid and an internal standard)

  • LC-MS system

Protocol:

  • Prepare a Master Solution: Dilute the 10 mM PROTAC stock to an intermediate concentration (e.g., 200 µM) in your experimental buffer. Immediately vortex to mix. This is your T=0 Master Solution .

  • Timepoint T=0: Immediately transfer an aliquot (e.g., 50 µL) of the T=0 Master Solution into a tube containing a 4-5x volume of ice-cold quenching solution (e.g., 200 µL). The organic solvent stops the reaction and precipitates proteins. Vortex and centrifuge at high speed for 10 min to pellet any precipitate.

  • Incubation: Place the remaining T=0 Master Solution in an incubator set to the temperature of your experiment (e.g., 37°C).

  • Subsequent Timepoints: At designated intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 2, removing an aliquot from the incubating Master Solution and quenching it.

  • LC-MS Analysis:

    • Transfer the supernatant from all quenched samples to HPLC vials.

    • Analyze each sample by LC-MS. Use a method that provides good chromatographic separation of the parent PROTAC peak from any potential degradation products.

    • Integrate the peak area of the parent PROTAC mass.

  • Data Analysis:

    • Normalize the peak area of the parent PROTAC at each timepoint to the peak area of the internal standard.

    • Calculate the percentage of PROTAC remaining at each timepoint relative to the T=0 sample (% Remaining = [Normalized Area(Tx) / Normalized Area(T0)] * 100).

    • Plot the % Remaining versus time to determine the degradation kinetics and calculate the half-life. A stable compound will show >90% remaining after 24 hours.[16]

Workflow Visualization: Troubleshooting Logic

Below is a diagram illustrating the logical workflow for troubleshooting poor PROTAC performance, starting from the initial observation of inactivity to detailed mechanistic validation.

G cluster_0 Phase 1: Integrity & Stability cluster_1 Phase 2: Cellular Activity & Mechanism start Observation: Poor Target Degradation check_integrity Q: Is my compound intact? A: Verify by LC-MS start->check_integrity First Step stability_test Q: Is it stable in my assay? A: Perform Stability Assay (Workflow 1) check_integrity->stability_test Compound is pure at T=0 degradation_products Identify Degradation Products (MS/MS Analysis) stability_test->degradation_products Degradation Observed (<90% left) phase2_start Stable PROTAC, but inactive in cells stability_test->phase2_start Compound is Stable (>90% left) redesign Outcome: Redesign Linker/ Synthesize New Batch degradation_products->redesign check_permeability Q: Is it getting into cells? A: Caco-2 / PAMPA Assay phase2_start->check_permeability check_ternary Q: Does it form a ternary complex? A: Co-IP / TR-FRET / ITC check_permeability->check_ternary Permeable redesign2 Outcome: Redesign Linker/ Change Ligands check_permeability->redesign2 Not Permeable check_ub Q: Is the target ubiquitinated? A: Ubiquitination Assay (IP-WB) check_ternary->check_ub Complex Forms check_ternary->redesign2 No Complex success Outcome: Degradation Confirmed check_ub->success Ubiquitination Occurs

Caption: A decision-making workflow for troubleshooting PROTAC instability and inactivity.

Diagram: Potential Degradation Pathways

PROTACs with amine-containing linkers can be susceptible to several degradation pathways, both chemical and metabolic. This diagram illustrates hypothetical cleavage points.

G cluster_degradation Potential Degradation Sites PROTAC Warhead (POI Binder) Amide Bond Hexahydropyrrolizine Core Alkyl Chain E3 Ligase Ligand hydrolysis Amide Hydrolysis (Chemical, pH-dependent) hydrolysis->PROTAC:f1 Site 1 ndealk N-Dealkylation (Metabolic, CYP-mediated) ndealk->PROTAC:f3 Site 2

Caption: Potential labile sites in a PROTAC containing an amine-based linker moiety.

References

  • BenchChem. (n.d.). Troubleshooting lack of RIPK degradation with PROTAC RIPK degrader-6. Retrieved from BenchChem Technical Support.[14]

  • Glixx Laboratories Inc. (n.d.). hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate. Retrieved from Glixx Laboratories Product Page.[8]

  • BOC Sciences. (n.d.). PROTAC Solubility and Stability Testing. Retrieved from BOC Sciences.[]

  • Goracci, L., Desantis, J., Valeri, A., & Cruciani, G. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry.

  • Bondeson, D. P., Mares, A., Smith, I. E., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.[6]

  • Klein, V. G., Townsend, C. E., Testa, A., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.[20]

  • Guidechem. (n.d.). 2-(Hexahydro-1h-pyrrolizin-7a-yl)ethan-1-amine ditrifluoroacete. Retrieved from Guidechem.[21]

  • BOC Sciences. (n.d.). Linkers for PROTAC Design. Retrieved from BOC Sciences.[]

  • Sun, X., Wang, J., & Yao, X. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.[1]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from AxisPharm.[4]

  • Troup, R. I., Fuh, K., & Tpon, F. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology.[12]

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC BRD4 Ligand-1. Retrieved from BenchChem Safety Operating Guide.[18]

  • BenchChem. (2025). A Researcher's Guide to Validating PROTAC-Mediated Degradation with Orthogonal Methods. Retrieved from BenchChem Technical Support.[22]

  • Buckley, D. L., Van Molle, I., Tavernier, J., et al. (2012). Impact of linker length on the activity of PROTACs. ACS Chemical Biology.[23]

  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers. Retrieved from ChemPep.[2]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from Mtoz Biolabs.[24]

  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery. Retrieved from AiFChem.[10]

  • Scott, D. E., Bayle, E. D., Wirz, J. A., & Ciulli, A. (2021). PROTAC permeability, stability, and cellular activity. Journal of Medicinal Chemistry.[16]

  • The Bumbling Biochemist. (2020). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from The Bumbling Biochemist Blog.[3]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted protein degradation: design considerations for PROTAC development. Nature Reviews Drug Discovery.[25]

  • Proteome Sciences. (2025). Getting to grips with proteins: A guide to PROTAC and protein degradation. Retrieved from Select Science.[26]

  • Aladdin Scientific. (n.d.). hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Retrieved from Aladdin Scientific.[9]

  • The Bumbling Biochemist. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs) [Video]. YouTube.[27]

  • BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube.[28]

  • Hu, J., Wang, Y., & Li, Y. (2023). Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. ACS Nano.[29]

  • Goracci, L., Desantis, J., Valeri, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry.[15]

  • Bondeson, D. P., Smith, I. E., & Crews, C. M. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology.[30]

  • Churcher, I. (2022). Property-based optimisation of PROTACs. RSC Medicinal Chemistry.[11]

  • Sigma-Aldrich. (n.d.). 1-(Hexahydro-1H-pyrrolizin-7a-yl)-N-methylmethanamine. Retrieved from Sigma-Aldrich.

  • Scott, D. E., Bayle, E. D., & Ciulli, A. (2021). Figure 4: PROTAC permeability, stability and cellular activity. ResearchGate.[17]

  • Centre of Targeted Protein Degradation. (2024, November 21). Best Practices for Proteolysis Targeting Chimeras PROTACs [Video]. YouTube.[31]

  • Sakamoto, K. M., Kim, K. B., & Crews, C. M. (2003). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology.[32]

  • Cross, B., Riching, K., & Zerfas, B. (2022). PROTACs: A Practical Guide. Biocompare.[33]

  • Hu, Y. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.[13]

  • Li, Y., & Liu, J. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics.[34]

  • National Center for Biotechnology Information. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. PubChem Compound Database.[35]

  • Nieto-Barrado, L., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences.[36]

  • Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry.[37]

  • Johnson, C. N., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters.[38]

  • Wang, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS Technology.[5]

Sources

Improving the pharmacokinetic properties of PROTACs with "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical and practical advice on improving the pharmacokinetic (PK) properties of Proteolysis-Targeting Chimeras (PROTACs) through the strategic use of advanced linker building blocks, with a focus on moieties like "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate."

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1][] However, their unique tripartite structure—a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker—often results in molecules that are "beyond the Rule of Five" (bRo5).[3] This frequently leads to challenges in achieving desirable drug metabolism and pharmacokinetics (DMPK) profiles, particularly concerning solubility, cell permeability, and metabolic stability.[3][4]

The linker is not merely a spacer but a critical determinant of a PROTAC's overall performance.[1][5] Innovations in linker design are pivotal for overcoming the inherent PK hurdles of these large molecules. This guide will explore how incorporating rigid and cyclic elements, such as the bicyclic amine scaffold found in "Hexahydro-1H-pyrrolizin-7a-ylmethanamine," can address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs exhibit low aqueous solubility, and how can building blocks like "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" help?

Answer: Low aqueous solubility is a common issue for PROTACs due to their high molecular weight and often lipophilic nature.[3] Poor solubility can negatively impact assay results, hinder formulation development, and lead to poor oral bioavailability.[6]

Traditional PROTAC linkers are often composed of flexible alkyl or polyethylene glycol (PEG) chains. While these are synthetically accessible, they can contribute to the molecule's overall lipophilicity. A modern strategy to enhance solubility is to incorporate ionizable groups or hydrogen bond acceptors within the linker.[4]

Advanced building blocks like "Hexahydro-1H-pyrrolizin-7a-ylmethanamine," which features a tertiary amine within a rigid bicyclic structure, can significantly improve solubility. At physiological pH, the amine can be protonated, introducing a positive charge that enhances interaction with water. The replacement of linear alkyl chains with saturated nitrogen heterocycles, such as piperidines and piperazines, has been shown to improve the solubility of PROTACs, leading to more potent degraders.[4] The rigid nature of the pyrrolizidine scaffold can also help to control the conformation of the PROTAC, potentially preventing aggregation.

Q2: My PROTAC is potent in biochemical assays but shows a significant drop-off in activity in cell-based assays. Is this a permeability issue?

Answer: Yes, a significant discrepancy between biochemical and cellular potency is a strong indicator of poor cell permeability.[7] For a PROTAC to be effective, it must cross the cell membrane to engage its intracellular POI and recruit the E3 ligase.[7] The large size and high polar surface area of many PROTACs make this a formidable challenge.[3]

Strategies to improve permeability often focus on optimizing the linker. While it may seem counterintuitive, incorporating certain rigid, cyclic structures can enhance permeability. Short lipophilic linkers that include cyclic ionizable groups have been shown to increase cell-membrane permeability and solubility.[7] The rationale is that such groups can help the PROTAC adopt a more compact conformation, shielding some of its polar surface area as it partitions into the lipid bilayer. The "chameleon-like" behavior, where the molecule alters its conformation to suit polar and non-polar environments, is a key concept in PROTAC permeability.

Furthermore, reducing the number of solvent-exposed hydrogen bond donors, for instance, by replacing amide bonds with esters or by N-methylation, are also effective strategies to improve permeability.[4][8][9][10]

Q3: I'm observing rapid in vivo clearance of my PROTAC. How can I improve its metabolic stability?

Answer: Rapid clearance is often due to metabolic instability. PROTACs, being large and complex molecules, present multiple potential sites for metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[11] This "first-pass" metabolism can severely limit oral bioavailability.[6]

The linker is a common site of metabolic attack.[11] Strategies to enhance metabolic stability include:

  • Introducing rigid structures: Replacing flexible alkyl or PEG linkers with more rigid moieties like piperazine, piperidine, or other cyclic structures can shield the molecule from metabolic enzymes.[11][12] The pyrrolizidine scaffold of "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" would fall into this category of rigidifying elements.

  • Blocking metabolic "soft spots": This can be achieved through strategies like fluorination or deuteration at metabolically liable positions.

  • Optimizing linker length: Shorter linkers may offer greater metabolic stability due to fewer metabolic sites and increased steric hindrance.[4]

It's crucial to balance metabolic stability with other properties, as modifications can impact solubility and permeability.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Poor aqueous solubility High lipophilicity of the PROTAC molecule, particularly the linker.Incorporate polar or ionizable groups into the linker. Consider replacing linear alkyl chains with saturated heterocycles like piperazine, piperidine, or bicyclic amines such as the hexahydro-pyrrolizine moiety.[6]
Low cell permeability High molecular weight, large polar surface area, or excessive flexibility of the linker.Optimize the linker by introducing rigid elements to encourage a more compact conformation.[7] Consider amide-to-ester substitutions or N-methylation to reduce hydrogen bond donors.[4][8][9][10]
High in vivo clearance / poor metabolic stability The linker is being metabolized by enzymes like CYPs.Replace flexible linkers with more rigid cyclic structures to shield against enzymatic degradation.[11][12] Identify and block metabolic "soft spots" through chemical modification.
"Hook effect" observed at high concentrations Formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.Re-evaluate the linker design. Linker length and composition are critical for achieving optimal ternary complex formation. A more rigid linker may help pre-organize the PROTAC for more efficient ternary complex formation.
Inconsistent results between experiments Poor solubility leading to aggregation or precipitation in assay buffers.Re-assess the solubility of the PROTAC under the specific assay conditions. Use of co-solvents or formulation strategies may be necessary. Improving intrinsic solubility through linker modification is a more robust long-term solution.[3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • Donor and acceptor well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare the acceptor plate by adding PBS to each well.

  • Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Carefully place the PAMPA filter plate onto the acceptor plate, ensuring the lipid-coated filters are in contact with the PBS.

  • Add the donor solution to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, carefully separate the plates.

  • Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Add the PROTAC to the mixture to initiate the reaction (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing PROTAC Optimization

The following diagrams illustrate key concepts in improving PROTAC pharmacokinetics.

PROTAC_PK_Challenges cluster_0 PROTAC Molecule cluster_1 PK Challenges POI_Ligand POI Ligand Linker Linker E3_Ligand E3 Ligand Solubility Poor Solubility Linker->Solubility High Lipophilicity Permeability Low Permeability Linker->Permeability Large Size / High PSA Stability Metabolic Instability Linker->Stability Metabolic 'Soft Spots'

Caption: Core pharmacokinetic challenges associated with PROTACs often originate from the linker's properties.

Linker_Modification_Strategy cluster_0 Traditional Linker cluster_1 Advanced Linker Building Block cluster_2 Improved PK Properties Trad_Linker Flexible Alkyl/PEG Chain Adv_Linker Rigid Bicyclic Amine (e.g., Hexahydro-pyrrolizine) Imp_Sol Increased Solubility Adv_Linker->Imp_Sol Ionizable Group Imp_Perm Enhanced Permeability Adv_Linker->Imp_Perm Controlled Conformation Imp_Stab Improved Stability Adv_Linker->Imp_Stab Steric Shielding

Caption: Strategic incorporation of rigid, cyclic building blocks into the linker can improve multiple PK parameters.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

  • WuXi AppTec. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
  • Ishida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). Improved small molecules.
  • Marin Biologic Laboratories. (n.d.). Recent PROTAC Patent Publications and Target Proteins. Retrieved from [Link]

  • Testa, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Retrieved from [Link]

  • Testa, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Proteolysis targeting chimeric pharmaceutical.
  • Testa, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (hexahydro-1H-pyrrolizin-7a-yl)methanol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolizidine. Retrieved from [Link]

  • Liu, Y., et al. (2024). Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. PubMed. Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Retrieved from [Link]

  • Gapon, S. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Retrieved from [Link]

Sources

Enhancing ternary complex stability with rigid linkers like "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide focuses on a critical aspect of PROTAC design: the use of rigid linkers to enhance the formation and stability of the ternary complex (TC). While this guide provides broadly applicable principles, it is framed around the emerging class of rigid linkers, exemplified by structures like "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate." Although specific public-domain data for this particular linker is limited, the foundational concepts, experimental protocols, and troubleshooting advice presented here are designed to empower your research with any rigid linker platform. Our goal is to provide you with the technical insights and practical guidance necessary to overcome common experimental hurdles and accelerate your targeted protein degradation research.

Part 1: Frequently Asked Questions (FAQs) - The Role of Rigid Linkers

This section addresses common questions regarding the use of rigid linkers in PROTAC design, providing foundational knowledge for both new and experienced researchers.

Q1: What is the fundamental role of a linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] The linker's length, chemical composition, and conformational flexibility are key determinants of the PROTAC's overall efficacy and selectivity.[3][4]

Q2: What are the key advantages of using a rigid linker, such as one based on a pyrrolizidine scaffold, over a flexible linker (e.g., PEG or alkyl chains)?

A2: Rigid linkers offer several advantages that can lead to more potent and drug-like PROTACs:

  • Pre-organization and Reduced Entropic Penalty: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty associated with binding.[5]

  • Enhanced Ternary Complex Stability: By constraining the conformational freedom of the PROTAC, rigid linkers can lead to more stable and long-lived ternary complexes.[5][6] This can translate to more efficient ubiquitination and degradation of the target protein.

  • Improved Selectivity: The defined spatial orientation imposed by a rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[5]

  • Favorable Physicochemical Properties: Rigid linkers, particularly those incorporating cyclic structures, can help to improve a PROTAC's physicochemical properties, such as solubility and metabolic stability, which are crucial for in vivo applications.[3][7]

Q3: What is "cooperativity" in the context of ternary complex formation, and how do rigid linkers influence it?

A3: Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.[4]

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) enhances the binding affinity for the second protein (POI). This is highly desirable as it stabilizes the ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex reduces the binding affinity for the second protein.

  • No Cooperativity (α = 1): The binding events are independent.

Rigid linkers can positively influence cooperativity by positioning the two ligands in an optimal orientation for simultaneous binding, creating favorable protein-protein interactions within the ternary complex.[5][8]

Q4: What are the potential challenges associated with using rigid linkers?

A4: While advantageous, rigid linkers also present some challenges:

  • Synthetic Complexity: The synthesis of PROTACs with rigid and complex linkers can be more challenging and require more extensive synthetic efforts compared to those with simple flexible linkers.[5]

  • Achieving Productive Geometry: The lack of flexibility can make it more difficult to achieve the precise geometry required for a productive ternary complex that allows for efficient ubiquitination.[5]

  • Solubility Issues: Depending on the specific structure, some rigid linkers can decrease the overall solubility of the PROTAC molecule.[7]

Part 2: Troubleshooting Guides for Ternary Complex Experiments

This section provides practical, question-and-answer-based troubleshooting for common issues encountered during the experimental characterization of ternary complexes formed by PROTACs with rigid linkers.

Guide 1: Biophysical Assays (SPR & ITC)

Issue: Low or No Binding Signal in Surface Plasmon Resonance (SPR)

  • Question: I am not observing a significant binding response when I inject my PROTAC over the immobilized E3 ligase. What could be the issue?

  • Answer:

    • Protein Inactivity: Ensure the immobilized E3 ligase is active. Many E3 ligases are multi-subunit complexes and require all components for stability and activity. Confirm the integrity of your protein preparation.

    • Immobilization Issues: The immobilization process may have denatured the protein. Try different immobilization chemistries or lower the immobilization density.

    • Compound Insolubility: Your PROTAC may be precipitating out of solution. Confirm the solubility of your PROTAC in the running buffer. The inclusion of a small percentage of DMSO may be necessary, but ensure it is consistent across all solutions.

    • Incorrect Buffer Conditions: The pH or salt concentration of the running buffer may not be optimal for the interaction. Perform buffer scouting to identify the ideal conditions.

Issue: Atypical Sensorgrams or Poor Fits in SPR Data

  • Question: My SPR sensorgrams have an unusual shape, and I cannot get a good fit with a simple 1:1 binding model. What does this indicate?

  • Answer:

    • Mass Transport Limitation: This can occur if the analyte is not reaching the sensor surface fast enough. Try increasing the flow rate or decreasing the immobilization density of the ligand.

    • Complex Binding Kinetics: The interaction may not follow a simple 1:1 binding model. This could be due to conformational changes upon binding or the presence of multiple binding sites. Try fitting your data to more complex models (e.g., two-state reaction).

    • Analyte Heterogeneity: The analyte solution may contain aggregates or impurities. Ensure your protein and PROTAC solutions are pure and monodisperse.

Issue: Low Signal-to-Noise or No Detectable Heat Change in Isothermal Titration Calorimetry (ITC)

  • Question: My ITC experiment is not showing any significant heat changes upon injection of my PROTAC into the E3 ligase solution. What should I check?

  • Answer:

    • Low Binding Enthalpy (ΔH): The binding event may have a very small enthalpy change, making it difficult to detect. If possible, try running the experiment at different temperatures.

    • Insufficient Protein/Ligand Concentration: The concentrations of your protein and ligand may be too low relative to the binding affinity (KD). A general rule of thumb is to have the concentration of the macromolecule in the cell at least 10-fold above the expected KD.

    • Buffer Mismatch: A mismatch in the buffer composition between the syringe and the cell can create large heats of dilution that mask the binding signal. Ensure that both the protein and the ligand are in identical buffer solutions, ideally by dialysis against the same buffer batch.[9]

    • Inactive Protein or Compound: Verify the activity of your protein and the integrity of your PROTAC.

Guide 2: Cell-Based Assays (NanoBRET™)

Issue: Low or No BRET Signal in a NanoBRET™ Ternary Complex Assay

  • Question: I am not observing an increase in the BRET signal after adding my PROTAC to cells expressing the NanoLuc-POI and HaloTag-E3 ligase fusions. What could be the problem?

  • Answer:

    • Poor Cell Permeability of the PROTAC: PROTACs are often large molecules that may have difficulty crossing the cell membrane. Consider performing a cellular target engagement assay to confirm your PROTAC is reaching its intracellular target.[10]

    • Suboptimal Donor:Acceptor Ratio: The relative expression levels of the NanoLuc and HaloTag fusion proteins are critical. Titrate the plasmid ratios during transfection to find the optimal ratio that gives the best signal-to-background.[11]

    • Steric Hindrance from Tags: The placement of the NanoLuc and HaloTag (N- or C-terminus) can sterically hinder the formation of the ternary complex. It is essential to test all four possible tag orientations for each new protein pair.[11]

    • Low E3 Ligase Expression: The endogenous levels of the recruited E3 ligase might be a limiting factor in your cell line. Overexpression of the HaloTag-E3 ligase fusion can help to overcome this.[10]

Issue: High Background Signal in NanoBRET™ Assay

  • Question: I am observing a high BRET signal even in the absence of the PROTAC. How can I reduce this background?

  • Answer:

    • Overexpression of Fusion Proteins: Very high expression levels of the donor and acceptor proteins can lead to non-specific interactions. Reduce the amount of plasmid DNA used for transfection.[12]

    • Suboptimal Filter Sets: Ensure you are using the correct filter sets for the NanoLuc donor and the HaloTag618 acceptor.

    • "No Acceptor" Control: Always include a control with cells expressing only the NanoLuc-POI fusion to determine the true background BRET ratio.[12]

Guide 3: Co-Immunoprecipitation (Co-IP)

Issue: The Target Protein is Not Co-precipitating with the E3 Ligase

  • Question: After performing a Co-IP for the E3 ligase, I cannot detect my target protein by Western blot. What went wrong?

  • Answer:

    • Weak or Transient Interaction: The ternary complex may be too weak or transient to survive the Co-IP procedure. Consider cross-linking your proteins before cell lysis to stabilize the complex.

    • Harsh Lysis or Wash Conditions: The buffers used for cell lysis and washing may be too stringent and disrupt the protein-protein interactions. Use a milder lysis buffer and optimize the salt and detergent concentrations in your wash buffers.[13]

    • Antibody Issues: The antibody used for the immunoprecipitation may be of low affinity or may be binding to an epitope that is masked within the ternary complex.

    • Low Protein Expression: The expression level of the target protein or the E3 ligase may be too low to detect after Co-IP. Confirm expression levels in your input lysates.

Issue: High Levels of Non-Specific Binding in Co-IP

  • Question: My Co-IP results show many non-specific bands on the Western blot, making it difficult to interpret the results. How can I improve the specificity?

  • Answer:

    • Insufficient Pre-clearing: Always pre-clear your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[13]

    • Inadequate Washing: Increase the number and duration of your wash steps. You can also try increasing the stringency of your wash buffer by adding a small amount of non-ionic detergent.[]

    • Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed, step-by-step methodologies for key experiments and showcases how to present quantitative data in a clear and comparative manner.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol describes a typical workflow for analyzing the kinetics of PROTAC-induced ternary complex formation using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Purified E3 ligase and target protein

  • PROTAC of interest

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the E3 ligase at a suitable concentration in a low ionic strength buffer to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the surface if necessary.

    • Fit the data to a suitable binding model to determine the binary affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a solution of the target protein at a near-saturating concentration.

    • In this solution, prepare a dilution series of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the data to determine the ternary complex affinity (KDternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) = KDbinary / KDternary.

Table 1: Comparative Performance of Rigid vs. Flexible Linkers
Linker TypePROTAC ExampleBinary Affinity (KD, nM) (PROTAC to E3)Ternary Affinity (KD, nM) (TC formation)Cooperativity (α)DC50 (nM)Dmax (%)
Flexible (PEG)PROTAC-Flex1501001.55085
Rigid (Piperazine)PROTAC-Rigid120206.0595

This table illustrates how a rigid linker can lead to enhanced ternary complex affinity, higher cooperativity, and ultimately, more potent cellular degradation of the target protein.

Part 4: Visualization of Workflows and Pathways

Visual aids are essential for understanding complex biological processes and experimental designs. The following diagrams, created using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Recruits Ub Ubiquitin TC->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Diagram 2: Troubleshooting Workflow for Low PROTAC Activity

Troubleshooting_Workflow Start No Target Degradation Permeability 1. Assess Cell Permeability Start->Permeability Engagement 2. Confirm Target & E3 Engagement Permeability->Engagement Permeable Linker_Optimization 4. Redesign/Optimize Linker Permeability->Linker_Optimization Not Permeable (Improve Properties) TC_Formation 3. Evaluate Ternary Complex Formation (Biophysical Assays) Engagement->TC_Formation Engaged Engagement->Linker_Optimization No Engagement (Redesign Ligands) TC_Formation->Linker_Optimization Poor Formation Solution Improved Degradation TC_Formation->Solution Good Formation (Check other factors) Linker_Optimization->Start Iterate

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

  • Current strategies for the design of PROTAC linkers: a critical review. ([Link])

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. ([Link])

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. ([Link])

  • Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ([Link])

  • Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ([Link])

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). ([Link])

  • A two-step coIP assay was performed to test for ternary complexes... ([Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs. ([Link])

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ([Link])

  • Measuring PROTAC Ternary Complex Formation by SPR. ([Link])

  • Characterising PROTAC ternary complex formation using SPR. ([Link])

  • Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ([Link])

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. ([Link])

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. ([Link])

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ([Link])

  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. ([Link])

  • NanoBRET assays for PROTAC evaluation in the cellular context. ([Link])

  • Novel approaches for the rational design of PROTAC linkers. ([Link])

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. ([Link])

  • Executing a NanoBRET™ Experiment: From Start to Data. ([Link])

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. ([Link])

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ([Link])

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. ([Link])

  • A New In-Silico Approach for PROTAC Design and Quantitative Rationalization of PROTAC mediated Ternary Complex Formation. ([Link])

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. ([Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ([Link])

  • Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctiona. ([Link])

  • Current strategies for the design of PROTAC linkers: a critical review. ([Link])

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. ([Link])

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ([Link])

  • Linker-free PROTACs efficiently induce the degradation of oncoproteins. ([Link])

Sources

Reducing off-target effects of PROTACs using "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to advancing your Proteolysis-Targeting Chimera (PROTAC) research. This guide, curated by senior application scientists, provides in-depth technical insights, troubleshooting strategies, and detailed protocols to help you minimize off-target effects and enhance the selectivity of your PROTACs. While we will explore broad strategies applicable to various PROTAC designs, we will use "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" as a conceptual example of a rigid, fluorinated linker component that can be leveraged to achieve higher precision in targeted protein degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding PROTAC selectivity and the role of linker design.

Q1: What are the primary sources of off-target effects in PROTACs?

A1: Off-target effects in PROTACs can arise from several sources:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the protein of interest (POI). This can occur if other proteins share structural similarities with the POI's binding domain or if the ternary complex forms non-selectively with other proteins.[1]

  • Degradation-independent off-targets: The PROTAC molecule itself, including its warhead or E3 ligase ligand, might exert pharmacological effects independent of its degradation activity.[1]

  • Neosubstrate Degradation: The E3 ligase ligand, particularly those derived from immunomodulatory drugs (IMiDs) like thalidomide for Cereblon (CRBN), can act as a "molecular glue," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3).[2]

  • Pathway-related effects: The intended degradation of the POI can lead to downstream effects on cellular pathways that may be misinterpreted as off-target effects.[1]

Q2: How can linker design, incorporating structures like Hexahydro-1H-pyrrolizin-7a-ylmethanamine, reduce off-target effects?

A2: The linker is a critical determinant of a PROTAC's properties, influencing ternary complex stability and cooperativity.[3] By optimizing the linker's length, rigidity, and composition, you can improve selectivity.[4] Incorporating rigid, bicyclic structures like the pyrrolizidine core found in "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" can provide conformational constraint. This rigidity can help to achieve a more defined spatial orientation between the POI and the E3 ligase, favoring the formation of a productive ternary complex with the intended target over structurally similar off-targets.[] Furthermore, fluorination of the linker can enhance metabolic stability and modulate physicochemical properties like lipophilicity, which can impact cell permeability and biodistribution.[]

Q3: What is cooperativity in the context of PROTACs, and why is it important for selectivity?

A3: Cooperativity (α) is a measure of how the binding of one protein (either the POI or the E3 ligase) to the PROTAC affects the binding of the second protein.[6]

  • Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-POI) enhances the binding affinity for the second protein (E3 ligase), leading to a more stable ternary complex.[3]

  • Negative cooperativity (α < 1): The binding of the first protein hinders the binding of the second.[3]

High positive cooperativity is often associated with potent and selective degradation because it favors the formation of the productive ternary complex over non-productive binary complexes, which can reduce the "hook effect" and off-target degradation.[7][8]

Q4: What is the "hook effect" and how can it be mitigated?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][8] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) that cannot bring the POI and E3 ligase together for ubiquitination.[8]

Mitigation Strategies:

  • Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[2][8]

  • Lower Concentrations: Utilize lower concentrations of the PROTAC to favor the formation of the productive ternary complex.[2][8]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues encountered during PROTAC development.

Issue Potential Cause Troubleshooting Steps & Solutions
High levels of off-target protein degradation 1. Promiscuous warhead: The ligand for the protein of interest (POI) binds to multiple proteins.- Warhead Optimization: If possible, design or select a more selective warhead for your POI. - Linker Optimization: Even with a promiscuous warhead, linker modifications can confer selectivity by optimizing ternary complex formation for the intended target.[9]
2. Non-selective ternary complex formation: The PROTAC facilitates the formation of ternary complexes with unintended proteins.- Linker Modification: Systematically vary the linker's length, rigidity (e.g., by incorporating structures like Hexahydro-1H-pyrrolizin-7a-ylmethanamine), and attachment points to alter the geometry of the ternary complex and improve selectivity.[10] - E3 Ligase Selection: Consider using a different E3 ligase that may have a different expression profile or form more selective interactions with your POI.[11]
3. Neosubstrate degradation (for CRBN-based PROTACs): The E3 ligase ligand is inducing degradation of endogenous proteins.- Modify the E3 Ligase Ligand: Modifications to the IMiD moiety can sometimes reduce neosubstrate degradation. - Switch E3 Ligase: If neosubstrate degradation is a significant issue, consider switching to a different E3 ligase, such as VHL.[1]
No or weak on-target degradation 1. Poor cell permeability: The PROTAC is not efficiently entering the cells.- Assess Permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA). - Linker Modification: Adjust the physicochemical properties of the linker, such as its hydrophilicity, to improve cell permeability.[]
2. Inefficient ternary complex formation: The PROTAC is not effectively bridging the POI and the E3 ligase.- Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure binary and ternary complex formation.[13][14] - Linker Optimization: Synthesize a library of PROTACs with different linkers to identify one that promotes positive cooperativity.[9]
3. Low E3 ligase expression: The target cells have low endogenous levels of the recruited E3 ligase.- Confirm E3 Ligase Expression: Use Western blot or qPCR to check the expression levels of the E3 ligase in your cell line.[1] - Choose a Different Cell Line: Select a cell line with higher expression of the relevant E3 ligase.
Observed phenotype does not correlate with POI degradation 1. Off-target effects: The phenotype is caused by the degradation of an unintended protein or by degradation-independent effects of the PROTAC.- Global Proteomics: Perform quantitative mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[15][16] - Washout Experiments: Remove the PROTAC from the cell culture and monitor for the reversal of the phenotype and the recovery of the POI.[1] - Degradation-Resistant Mutant: Rescue the phenotype with a degradation-resistant mutant of the POI.[1]
2. Downstream effects of on-target degradation: The phenotype is a secondary consequence of degrading the intended POI.- Time-Course Analysis: Analyze the phenotype and POI degradation at multiple time points to establish a temporal relationship.

Part 3: Detailed Protocols

Here we provide step-by-step methodologies for key experiments to assess PROTAC selectivity and off-target effects.

Protocol 1: Global Proteomics Analysis of PROTAC Selectivity

This protocol outlines a workflow for identifying on- and off-target protein degradation using quantitative mass spectrometry.

1. Cell Culture and Treatment:

  • Culture a suitable human cell line to approximately 70-80% confluency.
  • Treat cells with the PROTAC at its optimal degradation concentration (determined from a dose-response curve) and a vehicle control (e.g., DMSO).
  • Include at least three biological replicates for each condition.
  • For identifying direct targets, use a shorter treatment time (e.g., 6-8 hours) to minimize downstream effects.[16]

2. Cell Lysis and Protein Digestion:

  • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a BCA or Bradford assay.
  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

3. Peptide Labeling and Mass Spectrometry:

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
  • Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance between the PROTAC-treated and vehicle control groups.
  • Proteins that are significantly downregulated are potential targets or off-targets of the PROTAC.
Protocol 2: Western Blotting for Validation of Protein Degradation

This is a standard method to validate the degradation of the POI and potential off-targets identified by proteomics.

1. Cell Treatment and Lysis:

  • Treat cells with a range of PROTAC concentrations and for various time points.
  • Lyse the cells and quantify the total protein concentration.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the POI or the potential off-target protein.
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Quantify the band intensities using densitometry software and normalize the signal to a loading control (e.g., GAPDH, β-actin).[1]

Part 4: Visualizing Key Concepts

Diagrams created using Graphviz to illustrate important mechanisms and workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., with Hexahydro-1H-pyrrolizin-7a-ylmethanamine linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Off_Target_Mechanisms cluster_main Sources of PROTAC Off-Target Effects cluster_degradation Degradation-Dependent cluster_independent Degradation-Independent cluster_neosubstrate Neosubstrate Degradation (CRBN) PROTAC PROTAC Off_Target_Protein Off-Target Protein (Structural Homology) PROTAC->Off_Target_Protein Pharmacology Direct Pharmacological Effect of PROTAC PROTAC->Pharmacology CRBN_Ligand CRBN Ligand (IMiD moiety) PROTAC->CRBN_Ligand Off_Target_Ternary Off-Target Ternary Complex Off_Target_Protein->Off_Target_Ternary Degradation Degradation Off_Target_Ternary->Degradation Phenotype Phenotype Pharmacology->Phenotype CRBN CRBN CRBN_Ligand->CRBN Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->Degradation CRBN->Neosubstrate Recruits

Caption: Key mechanisms of PROTAC off-target effects.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_optimization Optimization Strategy Start High Off-Target Effects Observed (e.g., via Proteomics) Check_Warhead 1. Assess Warhead Selectivity Start->Check_Warhead Check_Neosubstrate 2. Check for Neosubstrate Degradation Profile Check_Warhead->Check_Neosubstrate Optimize_Linker 3. Optimize Linker (Length, Rigidity, Attachment) Check_Neosubstrate->Optimize_Linker Change_E3 4. Change E3 Ligase (e.g., CRBN to VHL) Check_Neosubstrate->Change_E3 Validate 5. Validate Optimized PROTAC (Proteomics, Western Blot) Optimize_Linker->Validate Change_E3->Validate

Caption: Workflow for troubleshooting high off-target effects.

References

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). Vertex AI Search.
  • Evaluating Cooperativity in Ternary Complex Formation: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 381–390. [Link]

  • Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Nature Communications, 12(1), 6399. [Link]

  • Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. (2021). ACS Bio & Med Chem Au. [Link]

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. (2023). PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). Semantic Scholar. [Link]

  • Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. (2024). PMC - NIH. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). PubMed. [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]

  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. (2023). PMC - PubMed Central. [Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. (2023). Signal Transduction and Targeted Therapy, 8(1), 243. [Link]

  • Current strategies for improving limitations of proteolysis targeting chimeras. (2025). ResearchGate. [Link]

  • PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PMC - NIH. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry, 65(17), 11447–11468. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC. [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. (2025). PMC - NIH. [Link]

  • PROTAC Drug Off-Target Protein Assessment Service. (n.d.). MtoZ Biolabs. [Link]

  • Overcoming Roadblocks in PROTAC Characterizations. (n.d.). The Scientist. [Link]

  • (PDF) Advancing Design Strategy of PROTACs for Cancer Therapy. (n.d.). ResearchGate. [Link]

  • (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025). ResearchGate. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]

Sources

Addressing challenges in purifying PROTACs containing "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate the "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" moiety, particularly when isolated as a ditrifluoroacetate salt. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to navigate the complexities of purifying these unique molecules.

The presence of the basic hexahydropyrrolizinylmethanamine core introduces specific challenges during purification, often necessitating the use of trifluoroacetic acid (TFA) as an ion-pairing agent in reversed-phase chromatography. While beneficial for achieving sharp peaks and good resolution, residual TFA can be detrimental to downstream cellular assays. This guide will address these interconnected issues head-on.

I. Foundational Concepts: The "Why" Behind the Challenges

Before diving into specific troubleshooting steps, it's crucial to understand the underlying chemical principles at play. PROTACs are inherently complex molecules, often possessing a high molecular weight and multiple chiral centers, which can complicate purification.[1] The incorporation of a basic amine function, such as in Hexahydro-1H-pyrrolizin-7a-ylmethanamine, adds another layer of complexity.

The Role of the Basic Amine Moiety

The nitrogen atoms in the hexahydropyrrolizine ring system are basic and will be protonated at the acidic pH typically used in reversed-phase HPLC. This positive charge can lead to strong interactions with residual free silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing) and reduced recovery.

Why is Trifluoroacetic Acid (TFA) Used?

To counteract the undesirable effects of the protonated amine, TFA is commonly added to the mobile phase (typically at 0.1%).[2] TFA serves two primary purposes:

  • pH Control: It maintains a low pH (around 2), ensuring consistent protonation of the basic analyte and suppression of silanol ionization on the stationary phase.[3]

  • Ion-Pairing Agent: The trifluoroacetate anion forms an ion pair with the protonated amine groups on the PROTAC.[4][5] This ion pair is more hydrophobic than the protonated molecule alone, leading to better retention and improved peak shape on the reversed-phase column.[3][6]

The consequence of this strategy is that the purified PROTAC is isolated as a TFA salt.

The Problem with Residual TFA

While essential for purification, residual TFA is often undesirable in the final compound for several reasons:

  • Cellular Toxicity: TFA and its fluoride byproducts can be toxic to cells, potentially confounding the results of biological assays.[7][8]

  • Assay Interference: The acidity of TFA can alter the pH of cell culture media and interfere with biological assays.

  • Mass Spectrometry Suppression: TFA can suppress ionization in mass spectrometry, making characterization difficult.[4][9]

Therefore, a critical part of the overall purification strategy is the effective removal of TFA post-chromatography.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of PROTACs containing the Hexahydro-1H-pyrrolizin-7a-ylmethanamine moiety.

Question 1: My PROTAC is showing significant peak tailing during reverse-phase HPLC, even with a C18 column. What's happening and how can I fix it?

Answer:

Peak tailing with basic compounds like yours is a classic sign of secondary interactions between the protonated amine on your PROTAC and acidic silanol groups on the silica stationary phase. Here’s a systematic approach to troubleshooting this:

Underlying Cause: The positively charged amine is "sticking" to negatively charged sites on the column packing material.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) check_tfa Is 0.1% TFA in the mobile phase? start->check_tfa increase_tfa Increase TFA to 0.15-0.2% (use with caution) check_tfa->increase_tfa Yes use_ion_pairing Add TFA to mobile phase (0.1% in Water & ACN) check_tfa->use_ion_pairing No check_column Consider a different column (e.g., with end-capping or a different stationary phase) increase_tfa->check_column success Improved Peak Shape use_ion_pairing->success check_column->success

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Explanations:

  • Confirm TFA in Mobile Phase: Ensure you are using 0.1% TFA in both your aqueous (A) and organic (B) mobile phases.[10] This concentration is generally sufficient to act as an ion-pairing agent and suppress silanol interactions.[2][4]

  • Optimize TFA Concentration: While 0.1% is standard, for highly basic or complex PROTACs, a slight increase might be necessary. However, be aware that higher TFA concentrations can make subsequent removal more challenging and may decrease recovery.[5][6]

  • Column Choice: Not all C18 columns are created equal. Look for columns that are "end-capped," a process that neutralizes many of the residual silanol groups. Alternatively, consider columns with different stationary phases that are more tolerant to basic compounds.

  • Flow Rate and Gradient: A shallower gradient and a lower flow rate can sometimes improve peak shape by allowing more time for the molecule to interact with the stationary phase in a controlled manner.

Question 2: My PROTAC appears pure by HPLC, but I'm seeing toxicity in my cell-based assays that isn't related to the PROTAC's mechanism of action. Could this be due to the purification method?

Answer:

Yes, this is a very common issue and is almost certainly due to residual trifluoroacetic acid (TFA) from your HPLC purification.[7][8] Even after lyophilization, TFA can remain as a counter-ion to the basic amine in your PROTAC.

Solutions for TFA Removal:

The goal is to either remove the TFA or exchange it for a more biocompatible counter-ion, like hydrochloride (HCl) or acetate.

MethodPrincipleAdvantagesDisadvantages
Repeated Lyophilization from HCl Volatility-based exchangeSimple, effective for many compoundsMay require multiple cycles, potential for acid-labile group degradation
Ion-Exchange Chromatography Charge-based separationCan be very effective for complete removalRequires a secondary purification step, potential for sample loss
Reverse-Phase HPLC with TFA-free mobile phase Hydrophobicity-based exchangeCan be integrated into the purification workflowMay not be effective for very hydrophilic compounds, requires special columns

Recommended Protocol: TFA to HCl Salt Exchange

This is often the most straightforward and effective method.

  • Initial Purification: Purify your PROTAC using your standard reverse-phase HPLC method with a TFA-containing mobile phase. Lyophilize the pure fractions to a dry powder.

  • Dissolution in HCl: Dissolve the dried peptide in a 10-100 mM HCl solution in water.[7] A common starting point is 1 mg of compound per 1 mL of 10 mM HCl.[11]

  • Incubation: Allow the solution to stand at room temperature for at least 5 minutes.[12]

  • Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight until completely dry.

  • Repeat: For complete removal, this process should be repeated at least two to three times.[7]

Question 3: I'm having trouble getting a clean mass spectrum of my purified PROTAC. The signal is weak and noisy. What could be the cause?

Answer:

This is another common side effect of residual TFA, which is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS).[4] The TFA competes with your analyte for ionization, leading to a weaker signal for your compound of interest.

Troubleshooting Steps:

  • Perform a Salt Exchange: The most robust solution is to perform a TFA to HCl or acetate salt exchange as described in the previous question. This will remove the source of the ion suppression.

  • Post-column Additive (for analytical LC-MS): If you are performing analytical LC-MS and cannot change the bulk mobile phase, you can sometimes mitigate ion suppression by adding a small amount of a less suppressive acid, like formic acid or acetic acid, post-column and before the MS inlet. This is a more advanced technique and may require specialized equipment.

  • Sample Preparation for MS: If you only need a mass for characterization and have a small amount of material, you can try dissolving the TFA salt in a solution containing acetic acid, evaporating it, and then reconstituting for MS analysis. This can sometimes displace enough TFA to get a readable spectrum.[9]

III. Experimental Protocols

Protocol 1: General Purification of a PROTAC TFA Salt by Reverse-Phase HPLC

This protocol provides a starting point for the purification of a PROTAC containing the Hexahydro-1H-pyrrolizin-7a-ylmethanamine moiety.

Materials:

  • Crude PROTAC sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Prepare Sample: Dissolve the crude PROTAC in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO, or Mobile Phase A/B mixture). Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the Column: Equilibrate the preparative C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Inject and Run Gradient: Inject the prepared sample onto the column. Run a linear gradient to elute the compound. A typical starting gradient could be 5% B to 95% B over 30-60 minutes.

  • Collect Fractions: Collect fractions based on the UV chromatogram (typically monitored at 214 nm and 254 nm).

  • Analyze Fractions: Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

  • Pool and Lyophilize: Pool the pure fractions, freeze them, and lyophilize to dryness. The result will be your PROTAC as a TFA salt.

Protocol 2: Quality Control - Verifying TFA Removal

After performing a salt exchange, it is important to confirm the removal of TFA.

Method: Ion Chromatography

Ion chromatography is a sensitive method for quantifying residual TFA.[8][13][14]

Procedure Outline:

  • Prepare a standard curve of known TFA concentrations.

  • Dissolve a known amount of your final PROTAC product (HCl or acetate salt) in water.

  • Analyze the sample by ion chromatography.

  • Quantify the amount of TFA by comparing the peak area to the standard curve.

IV. Concluding Remarks

Purifying PROTACs, especially those with basic moieties like Hexahydro-1H-pyrrolizin-7a-ylmethanamine, presents a multi-faceted challenge. Success lies not just in achieving high purity by HPLC, but also in ensuring the final compound is suitable for its intended biological application. This requires a holistic approach that considers the role of additives like TFA and incorporates steps for their removal. By understanding the underlying chemical principles and following systematic troubleshooting, researchers can overcome these hurdles and obtain high-quality PROTACs for their studies.

V. References

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. (n.d.). Retrieved January 20, 2026, from

  • TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. Retrieved January 20, 2026, from [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024, July 24). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. (2021, January 14). Quora. Retrieved January 20, 2026, from [Link]

  • the role of TFA on Reverse phase chromatography? (2008, October 26). Chromatography Forum. Retrieved January 20, 2026, from [Link]

  • Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. (2014, December 11). Journal of Chromatographic Science, Oxford Academic. Retrieved January 20, 2026, from [Link]

  • (hexahydro-1H-pyrrolizin-7a-yl)methanol | C8H15NO | CID 10844475. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How do you get rid of TFA from HPLC purified sample? (2014, May 1). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • PROTACs: A Practical Guide. (2022, August 11). Biocompare. Retrieved January 20, 2026, from [Link]

  • how to remove residual TFA from peptides after HPLC. (2009, July 16). Chromatography Forum. Retrieved January 20, 2026, from [Link]

  • Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (2007, November 26). Toxic Docs. Retrieved January 20, 2026, from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021, July 23). The Biochemist. Retrieved January 20, 2026, from [Link]

  • Digital Discovery. (2023, May 15). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC - NIH. (2017, July 12). Retrieved January 20, 2026, from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026, January 13). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Tackling the DMPK challenges of developing PROTAC drugs. (2022, April 15). Retrieved January 20, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Hexahydro-pyrrolizin-1-one hydrochloride | C7H12ClNO | CID 86767685. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Strategies for Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate in chemical synthesis. As a key building block, understanding its properties and reactivity is crucial for successful experimental outcomes. This resource, compiled by our senior application scientists, offers field-proven insights and detailed protocols to navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

What is Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate and what are its primary applications?

Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate is a salt of a saturated bicyclic amine. The core structure, a pyrrolizidine alkaloid skeleton, is a common motif in numerous natural products with diverse biological activities.[1][2][3][4] In synthetic organic chemistry, this compound is primarily utilized as a versatile building block. The primary amine functionality serves as a key handle for introducing the pyrrolizidine scaffold into larger, more complex molecules, particularly in the development of novel therapeutics. The ditrifluoroacetate salt form ensures stability and often improves solubility in certain solvents.

The starting material is a ditrifluoroacetate salt. How does this affect my reaction setup?

The presence of two trifluoroacetate (TFA) counterions indicates that the diamine is protonated. This has several important implications for your experiments:

  • Basicity: The amine groups are not nucleophilic in their salt form. A base must be added to deprotonate the amine and render it reactive.

  • Stoichiometry: You will need at least two equivalents of a non-nucleophilic base to neutralize the TFA salts before the amine can participate in a reaction. It is often advisable to use a slight excess of base.

  • Solubility: The salt form may have different solubility characteristics than the free base. You may need to screen various solvents to find optimal conditions for your reaction.

  • Potential Side Reactions: Trifluoroacetic acid (TFA) can be corrosive and may not be compatible with acid-sensitive functional groups in your substrate.[5][6]

What are the recommended protecting groups for the primary amine of this compound?

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions of subsequent reaction steps. The most common and effective protecting groups for primary amines are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[7][8][9][10]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DIPEA), solvent (e.g., DCM, THF)Strong acid (e.g., TFA, HCl in dioxane)Stable to bases, mild acids, and hydrogenation.
Fmoc Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃, DIPEA), solvent (e.g., dioxane/water, DMF)Mild base (e.g., 20% piperidine in DMF)Stable to acids and hydrogenation.

The selection between Boc and Fmoc is a key strategic decision based on the orthogonality of your synthetic route.[11]

G cluster_0 Protecting Group Selection Start Start Synthetic_Goal Define Synthetic Goal Start->Synthetic_Goal Reaction_Conditions Anticipated Reaction Conditions Synthetic_Goal->Reaction_Conditions Acid_Stable Need Acid Stability? Reaction_Conditions->Acid_Stable Base_Stable Need Base Stability? Reaction_Conditions->Base_Stable Boc_Group Select Boc Group Fmoc_Group Select Fmoc Group Acid_Stable->Boc_Group No Acid_Stable->Fmoc_Group Yes Base_Stable->Boc_Group Yes Base_Stable->Fmoc_Group No

Caption: Decision workflow for selecting an appropriate amine protecting group.

Troubleshooting Guides

Issue 1: Poor Solubility of Starting Material
  • Symptom: The hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate does not fully dissolve in the reaction solvent.

  • Possible Cause: The salt form of the amine may have limited solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Solutions:

    • Solvent Screening: Test solubility in more polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).

    • Free-Basing Prior to Reaction: Before the protection reaction, you can perform a liquid-liquid extraction. Dissolve the salt in water, basify with a strong base like NaOH to a pH > 10, and extract the free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer, evaporate the solvent, and use the resulting free base directly. Caution: The free base may be less stable than the salt form.

    • In Situ Free-Basing: Add the base to the reaction mixture and stir for 30-60 minutes before adding the protecting group reagent. This can often help to solubilize the starting material as the free base is formed in situ.

Issue 2: Incomplete Protection Reaction
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction time.

  • Possible Causes & Solutions:

CauseSolutionExperimental Protocol
Insufficient Base The ditrifluoroacetate salt requires at least 2 equivalents of base for neutralization, plus the base required for the protection reaction itself.Use 2.5-3.0 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Steric Hindrance The pyrrolizidine core is sterically bulky, which can slow down the reaction.Increase the reaction temperature (e.g., from room temperature to 40 °C) and/or extend the reaction time. Monitor by TLC or LC-MS.
Reagent Decomposition (Boc)₂O can be sensitive to moisture.Ensure all reagents and solvents are anhydrous. Use freshly opened reagents if possible.
Issue 3: Formation of a Di-Protected Byproduct
  • Symptom: Mass spectrometry analysis indicates a byproduct with a mass corresponding to the addition of two protecting groups.

  • Possible Cause: While the tertiary amine of the pyrrolizidine core is generally unreactive towards acylation, under forcing conditions or with highly reactive electrophiles, quaternization or other side reactions can occur. More likely, if an impurity with a second primary or secondary amine is present, it will be di-protected.

  • Solutions:

    • Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Control Stoichiometry: Use a controlled amount of the protecting group reagent (e.g., 1.05-1.1 equivalents).

    • Purification: The desired mono-protected product can usually be separated from the di-protected byproduct by column chromatography.

Experimental Protocols

Protocol 1: Boc Protection of Hexahydro-1H-pyrrolizin-7a-ylmethanamine

G Start Start: Dissolve Amine Salt in DCM Add_Base Add Et3N (3 eq.) Stir 30 min at RT Start->Add_Base Add_Boc2O Add (Boc)2O (1.1 eq.) Add_Base->Add_Boc2O React Stir at RT for 4-12 h Monitor by TLC Add_Boc2O->React Workup Quench with water Extract with DCM React->Workup Purify Dry over Na2SO4 Concentrate Purify by Chromatography Workup->Purify End Obtain Boc-protected product Purify->End

Caption: Workflow for Boc protection.

  • Setup: To a round-bottom flask, add hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).

  • Basification: Add triethylamine (3.0 eq.) and stir the mixture at room temperature for 30 minutes.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the Boc Group
  • Setup: Dissolve the Boc-protected amine (1.0 eq.) in DCM.

  • Deprotection: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is typically obtained as the TFA salt.

References

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC - NIH.
  • Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. Organic Letters.
  • The synthesis of pyrrolizidine alkaloids.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid-Protecting Groups.
  • Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Protecting Groups in Peptide Synthesis.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Perme
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).
  • Protecting Groups.

Sources

Strategies to improve the cell permeability of "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Cell Permeability for PROTACs with Complex Scaffolds

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in Proteolysis Targeting Chimera (PROTAC) development: achieving sufficient cell permeability.

The insights herein are particularly tailored for PROTACs incorporating complex, three-dimensional, and charged moieties, such as the "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" scaffold. While this specific structure presents a significant challenge due to its basic amine—which is protonated and positively charged at physiological pH—the principles and strategies discussed are broadly applicable to many PROTACs that exist "beyond the Rule of 5" (bRo5).

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions about the fundamental challenges of PROTAC permeability.

Q1: What is cell permeability and why is it so critical for PROTACs?

Cell permeability is the ability of a molecule to pass through the lipid bilayer of a cell membrane to reach its intracellular target. For PROTACs, this is a mandatory first step. Their mechanism of action—hijacking the intracellular ubiquitin-proteasome system to degrade a target protein—requires them to achieve sufficient concentration inside the cell.[1][2] If a PROTAC cannot efficiently enter the cell, it cannot form the necessary ternary complex with the target protein and the E3 ligase, rendering it ineffective, regardless of how potently it binds to its targets in biochemical assays.[1]

Q2: What are the primary physicochemical properties that hinder PROTAC permeability?

PROTACs inherently possess characteristics that are unfavorable for passive diffusion across cell membranes. These properties often fall into the "beyond Rule of 5" (bRo5) chemical space:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight significantly greater than 500 Da, often in the 700-1100 Da range. Increased size is directly correlated with poor passive diffusion.[1][3]

  • High Polar Surface Area (PSA): The need for two distinct binding ligands and a linker often results in a large number of hydrogen bond donors and acceptors, leading to a high PSA (often > 200 Ų). This increases the energy required for the molecule to desolvate and enter the hydrophobic membrane core.[1][3]

  • Rotatable Bonds: The flexible linkers common in PROTACs contribute to a high number of rotatable bonds, which can be entropically unfavorable for membrane crossing.[3]

  • Ionizable Groups: The presence of basic amines or acidic groups, which are charged at physiological pH, severely restricts passive permeability. The "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" salt is a prime example of a moiety that will be positively charged.[4]

Q3: How does a charged moiety like a protonated amine specifically impact permeability?

A permanent positive or negative charge is one of the biggest obstacles to passive cell permeability. The lipid core of the cell membrane is highly hydrophobic and nonpolar. A charged molecule faces a significant energy barrier to leave the polar aqueous environment (extracellular fluid) and enter this lipid environment.[3] For basic amines, such as the one in the specified scaffold, the pKa of the amine determines the percentage of the molecule that is ionized at physiological pH (~7.4). If the pKa is well above 7.4, the vast majority of the molecules will be in their protonated, charged form, leading to poor membrane penetration.[4][5]

Q4: What are the standard in vitro assays to measure PROTAC permeability?

Two assays are industry-standard for assessing permeability in early drug discovery:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures a compound's ability to diffuse across an artificial lipid membrane. It exclusively measures passive diffusion and is a good first screen for membrane transit potential.[1][6][7] However, it may not accurately predict permeability for all PROTACs.[6][7]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium. It provides more biologically relevant data as it can assess not only passive diffusion but also the impact of active transport processes, such as efflux by transporters like P-glycoprotein (P-gp).[6][7] This assay is considered more predictive of in vivo absorption.[6]

Part 2: Troubleshooting Guide for Experimental Challenges

This section is designed to help you diagnose and solve specific experimental issues you may encounter.

Problem 1: My PROTAC shows very low permeability in the PAMPA assay. What are the likely causes and what should I do next?

A low PAMPA result points directly to issues with the molecule's intrinsic ability to cross a lipid bilayer via passive diffusion.

  • Causality: The most common culprits are high molecular weight, excessive polarity (high TPSA, too many hydrogen bond donors), and low lipophilicity.[1][7] The molecule is too "uncomfortable" leaving the aqueous assay buffer to enter the artificial membrane.

  • Troubleshooting Workflow: The primary solution is medicinal chemistry-driven optimization. The goal is to reduce the polarity and energetic penalty of membrane crossing without sacrificing binding affinity for the target or the E3 ligase.

G cluster_0 Problem: Low PAMPA Permeability cluster_1 Analysis & Strategy cluster_2 Medicinal Chemistry Approaches cluster_3 Validation Start Low Permeability (P_app < 1.0 x 10⁻⁶ cm/s) Analyze Analyze Physicochemical Properties (MW, TPSA, cLogP, HBD/HBA) Start->Analyze Strategy Select MedChem Strategy Analyze->Strategy Mod1 Reduce Polarity (Mask H-bond donors, replace polar groups) Strategy->Mod1 High TPSA/ HBD count Mod2 Modify Linker (Increase lipophilicity, use rigid linkers) Strategy->Mod2 Suboptimal linker Mod3 Adopt 'Chameleon' Strategy (Enable Intramolecular H-bonds) Strategy->Mod3 High flexibility & polarity Mod4 Amide-to-Ester Swap Strategy->Mod4 Amide bonds present Synthesize Synthesize Analogs Mod1->Synthesize Mod2->Synthesize Mod3->Synthesize Mod4->Synthesize Reassay Re-assay in PAMPA Synthesize->Reassay Reassay->Analyze Iterate if needed

Caption: Troubleshooting workflow for low passive permeability.
  • Actionable Strategies: Refer to the table below for specific medicinal chemistry tactics. A key concept is the "molecular chameleon" or "chameleonicity," where a molecule can adopt a folded, less polar conformation in a nonpolar environment (like a cell membrane) by forming intramolecular hydrogen bonds (IMHBs).[8][9] This effectively shields its polar groups, lowering the energy barrier for permeation.[3][8]

Table 1: Medicinal Chemistry Strategies to Improve Passive Permeability

Strategy Rationale Example Application Key Consideration
Reduce H-Bond Donors (HBDs) Each HBD requires desolvation before entering the membrane, which is energetically costly. Replace an amide N-H with N-Me; substitute a hydroxyl group with a methoxy or fluoro group. N-methylation can sometimes disrupt required H-bonds for target binding.[1][10]
Amide-to-Ester Substitution Replacing an amide with an ester removes one HBD and can improve permeability.[11] Convert an amide bond within the linker to an ester. Esters are more susceptible to hydrolysis by esterases; stability must be checked.
Increase Lipophilicity (cLogP) Increasing the nonpolar character of the molecule can improve partitioning into the lipid membrane. Add lipophilic groups (e.g., alkyl chains, adamantyl groups) to the linker or solvent-exposed parts of the warheads.[11] Must be balanced to avoid decreasing solubility ("molecular obesity"), which can also hurt permeability.[1]
Promote IMHB Formation Allow the molecule to fold and mask its own polarity in nonpolar environments (chameleonicity).[3][8] Design linkers that are flexible enough to allow warheads to interact, or introduce groups that can form IMHBs. Requires careful conformational analysis (NMR, computational modeling) to verify.[8]

| Use Rigid/Cyclic Linkers | Pre-organizing the molecule into a more permeable conformation can reduce the entropic penalty of membrane crossing. | Incorporate cyclic structures like piperazine or piperidine into the linker.[6] | Can improve permeability and solubility, but may restrict the geometry needed for ternary complex formation.[6] |

Problem 2: My PROTAC has acceptable PAMPA permeability, but shows low cellular activity and/or low uptake in cell-based assays. What's going on?

This common scenario suggests that factors beyond simple passive diffusion are limiting your PROTAC's intracellular concentration.

  • Causality: The discrepancy between the artificial membrane (PAMPA) and a live cell points to biological processes. The two most likely culprits are:

    • Active Efflux: The PROTAC is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] Many large, lipophilic molecules are substrates for these pumps.

    • Lysosomal Trapping: Basic amines (like in the specified scaffold) can become protonated in the acidic environment of lysosomes (pH ~4.5-5.0). Once charged, the molecule is trapped within the lysosome and cannot reach its cytosolic or nuclear targets.

  • Troubleshooting Workflow: The next step is to perform experiments that can distinguish between these possibilities and confirm the cause.

G cluster_0 Problem: Discrepancy cluster_1 Diagnosis cluster_2 Interpretation & Action Start Good PAMPA Permeability but Low Cellular Activity Caco2 Run Bidirectional Caco-2 Assay Start->Caco2 Lysosome Perform Lysosomal Trapping Assay (e.g., Chloroquine co-treatment) Start->Lysosome Efflux Result: Efflux Ratio > 2 Diagnosis: P-gp/BCRP Substrate Action: Modify structure to avoid efflux recognition Caco2->Efflux NoIssue Result: No Efflux or Trapping Diagnosis: Other issue (e.g., poor ternary complex formation, metabolic instability) Caco2->NoIssue Trapping Result: Activity rescued by Chloroquine Diagnosis: Lysosomal Trapping Action: Lower pKa of amine or use prodrug strategy Lysosome->Trapping Lysosome->NoIssue

Caption: Diagnosing discrepancies between PAMPA and cellular data.
  • Actionable Strategies:

    • To Test for Efflux: Run a bidirectional Caco-2 assay.[7] If the permeability from the basolateral-to-apical (B-to-A) side is significantly higher than from the apical-to-basolateral (A-to-B) side (Efflux Ratio > 2), it's a strong indicator of active efflux.[7] The experiment can be repeated with a known P-gp inhibitor (e.g., verapamil) to confirm.

    • To Test for Lysosomal Trapping: Co-incubate your PROTAC with a lysosomotropic agent like chloroquine, which raises lysosomal pH. If you observe a rescue or significant increase in your PROTAC's degradation activity, trapping is the likely cause.

    • Medicinal Chemistry Solutions:

      • For Efflux: Subtle structural modifications can disrupt recognition by efflux transporters. This often involves altering lipophilicity or removing specific H-bonding motifs that the transporter recognizes. This is an iterative process.

      • For Trapping: The goal is to lower the pKa of the basic amine to be closer to or below physiological pH, increasing the proportion of the neutral species. Alternatively, a prodrug approach can be used.

Problem 3: How can I specifically address the positive charge of the "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" moiety to improve permeability?

This is a classic challenge for amine-containing drugs. The most effective method is a prodrug strategy , where the basic amine is temporarily masked with a chemical group that renders it neutral.[4][12] This promoiety is designed to be cleaved off by intracellular enzymes (e.g., esterases, phosphatases), releasing the active PROTAC only after it has entered the cell.[12]

  • Causality: Masking the amine eliminates the positive charge, dramatically improving its ability to cross the cell membrane via passive diffusion.[13]

  • Actionable Prodrug Strategies:

    • Acyloxyalkoxycarbamates: A sophisticated approach where the amine is converted to a carbamate, which is cleaved by intracellular enzymes.

    • N-Acylation: Converting the amine to an amide. The amide is neutral and more lipophilic. However, intracellular amidases that can efficiently cleave the prodrug might be required, and amides can be very stable.[13]

    • Phosphate Prodrugs: Attaching a phosphate group via a cleavable linker. The phosphate is then removed by intracellular phosphatases.

The choice of prodrug depends on finding a promoiety that is stable in plasma but rapidly cleaved inside the target cells.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To determine the passive permeability (P_app_) of a PROTAC.

  • Methodology:

    • Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

    • Prepare Acceptor Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane. The wells of a matching 96-well acceptor plate are filled with the same buffer, often containing a scavenger chemical to prevent back-diffusion.

    • Assemble Sandwich: The lipid-coated filter plate is placed on top of the acceptor plate. The PROTAC solution from the donor plate is then added to the top of the filter membrane.

    • Incubation: The entire "sandwich" is incubated at room temperature for 4-16 hours.

    • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (P_app_) is calculated.

  • Self-Validation:

    • Positive Controls: Use compounds with known high permeability (e.g., propranolol, caffeine).

    • Negative Controls: Use compounds with known low permeability (e.g., atenolol, Lucifer yellow).

    • Mass Balance: Calculate the recovery of the compound. Low recovery (<70%) can indicate issues with solubility or nonspecific binding to the plate materials.[7][9]

Protocol 2: Caco-2 Bidirectional Permeability Assay

  • Objective: To determine both passive permeability and the extent of active efflux.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for ~21 days until they form a differentiated, polarized monolayer with functional tight junctions.

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a low-permeability marker like Lucifer yellow.

    • Permeability Measurement (A-to-B): The PROTAC solution is added to the apical (upper) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

    • Permeability Measurement (B-to-A): In a separate set of wells, the PROTAC is added to the basolateral chamber, and samples are taken from the apical chamber.

    • Quantification: All samples are analyzed by LC-MS/MS to determine the concentration of the PROTAC.

    • Calculation: P_app_ values are calculated for both directions. The Efflux Ratio is calculated as P_app_ (B-to-A) / P_app_ (A-to-B).

  • Self-Validation:

    • Controls: Use known substrates and non-substrates of P-gp (e.g., digoxin and propranolol, respectively).

    • Inhibitor Co-dosing: To confirm P-gp involvement, the assay can be repeated in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms that the PROTAC is an efflux substrate.

    • Recovery: As with PAMPA, monitor mass balance to ensure compound loss is not confounding the results. Using assay buffers containing a small amount of BSA (e.g., 0.25%) can sometimes improve recovery for "sticky" PROTACs.[14]

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2021). Frontiers in Chemistry. [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals. [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). ResearchGate. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). Journal of Medicinal Chemistry. [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). Pharmaceutics. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Molecules. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023). Journal of Medicinal Chemistry. [Link]

  • Prodrugs for Amines. (2009). Molecules. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). National Institutes of Health. [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (2024). MDPI. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). SLAS Discovery. [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. (2012). Journal of Pharmaceutical Sciences. [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University. [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Publishing. [Link]

  • Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. (2015). Drug Design, Development and Therapy. [Link]

  • PROTACs: A Practical Guide. (2022). Biocompare. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. (2018). International Journal of Molecular Sciences. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). ResearchGate. [Link]

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. (2022). Biopharma Group. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to PROTAC Linker Design: A Comparative Analysis of Hexahydro-1H-pyrrolizin-7a-ylmethanamine and Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules are composed of three distinct parts: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] While ligand selection dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing everything from the geometry and stability of the key ternary complex to the molecule's pharmacokinetic properties.[5][6][7]

The field is rapidly evolving from an era dominated by synthetically convenient flexible linkers, such as polyethylene glycol (PEG), to one that embraces more sophisticated, rigid scaffolds to overcome the limitations of early-generation degraders.[3][8] This guide provides an in-depth comparison between the industry-standard flexible PEG linkers and a representative of the rigid linker class: the novel building block Hexahydro-1H-pyrrolizin-7a-ylmethanamine. This analysis will provide researchers with the foundational knowledge to make informed, rational decisions in linker design and optimization.

The PROTAC Mechanism of Action (MOA)

A PROTAC's function hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[4] This proximity enables the E3 ligase to transfer ubiquitin (Ub) to surface-exposed lysine residues on the target protein. The resulting polyubiquitin chain acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[9] The PROTAC is then released and can act catalytically to induce the degradation of multiple target proteins.[3]

PROTAC_MOA cluster_formation Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Release Ub Ubiquitination Ternary->Ub Proximity-Induced Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition Degraded Degraded POI Proteasome->Degraded

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Section 1: Polyethylene Glycol (PEG) Linkers - The Flexible Standard

PEG chains are the most common motifs incorporated into PROTAC linkers, found in over half of all published degraders.[3][10] Their prevalence is rooted in a combination of synthetic accessibility and valuable physicochemical properties.[3][6]

Structure and Properties: PEG linkers consist of repeating ethylene glycol units. They are chemically stable, highly flexible, and hydrophilic.[11] This hydrophilicity can improve the aqueous solubility of the often-large and greasy PROTAC molecule, which is a common challenge in development.[10][11][12]

Advantages:

  • Enhanced Solubility: The polar ether oxygens improve water solubility, aiding in formulation and handling.[10][13]

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, allowing for rapid and systematic variation of linker length to find an optimal distance for ternary complex formation.[3][10][12]

  • Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt numerous conformations. This increases the probability that it can orient the two ligands correctly to form a productive ternary complex, even without a deep understanding of the target-E3 ligase interface.[6]

Disadvantages:

  • Entropic Penalty: The inherent "floppiness" of long PEG linkers comes at a cost. Upon binding and forming the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can weaken the stability of the final complex.[6][7]

  • Poor Cell Permeability: While improving solubility, the high polarity and hydrogen bond acceptor count of PEG linkers can negatively impact passive cell membrane permeability.[][15] This can lead to low intracellular concentrations and reduced efficacy.

  • Metabolic Liability: PEG linkers can be susceptible to metabolism, potentially reducing the in vivo half-life of the PROTAC.[6][11]

  • The "Chameleon Effect": While sometimes beneficial, the ability of flexible linkers to adopt more compact, less polar conformations to cross cell membranes is unpredictable and difficult to design for rationally.[6]

Section 2: Hexahydro-1H-pyrrolizin-7a-ylmethanamine - A Rigid Scaffold for Next-Generation Design

As researchers seek to improve the drug-like properties of PROTACs, there is a clear trend toward replacing flexible linkers with more rigid motifs.[3][16] Hexahydro-1H-pyrrolizin-7a-ylmethanamine is a commercially available building block that represents this class of rigid, saturated heterocyclic scaffolds.[17][18] Its pyrrolizidine core is a bicyclic structure that imparts significant conformational restraint.

Structure and Properties: This linker component is a saturated, non-aromatic bicyclic amine. Its key feature is its three-dimensional, rigid geometry, which severely restricts the number of possible conformations the linker can adopt. This contrasts sharply with the high flexibility of PEG chains.

Hypothesized Advantages (Based on Principles of Rigid Linkers):

  • Pre-organization and Reduced Entropic Penalty: By locking the linker into a more defined conformation, the PROTAC is "pre-organized" for binding. This significantly reduces the entropic penalty paid upon forming the ternary complex, which can lead to higher complex stability and, consequently, greater degradation potency.[6][16][19]

  • Improved Physicochemical Properties: Replacing a flexible, polar PEG chain with a more compact, rigid, and often more lipophilic scaffold can improve key drug-like properties. This can lead to a reduction in polar surface area and the number of rotatable bonds, which are factors known to enhance cell permeability and oral bioavailability.[6][][15]

  • Enhanced Selectivity: The conformational constraints imposed by a rigid linker can disfavor the formation of off-target ternary complexes, potentially leading to improved selectivity.[6]

  • Defined Exit Vectors: The rigid structure provides well-defined attachment points and angles ("exit vectors"), allowing for more precise, structure-based design to achieve an optimal geometric arrangement of the POI and E3 ligase.[3]

Hypothesized Disadvantages:

  • Synthetic Complexity: Incorporating complex rigid scaffolds is often more synthetically challenging than simply coupling pre-functionalized PEG chains.[6]

  • The "Goldilocks" Dilemma: The lack of flexibility is a double-edged sword. If the length and geometry of the rigid linker are not perfectly complementary to the protein-protein interface of the ternary complex, it may fail to form a productive complex entirely due to steric clashes.[6][16][20] Flexible linkers are more forgiving in this regard.

Linker_Comparison cluster_peg Flexible PEG Linker cluster_rigid Rigid Pyrrolizidine Linker POI1 POI Ligand L1 POI1->L1 High Conformational Freedom (Entropic Penalty) L2 L1->L2 High Conformational Freedom (Entropic Penalty) L3 L2->L3 High Conformational Freedom (Entropic Penalty) L4 L3->L4 High Conformational Freedom (Entropic Penalty) E31 E3 Ligand L4->E31 High Conformational Freedom (Entropic Penalty) POI2 POI Ligand Rigid Rigid Scaffold POI2->Rigid Pre-organized Conformation (Lower Entropic Cost) E32 E3 Ligand Rigid->E32 Pre-organized Conformation (Lower Entropic Cost)

Caption: Conceptual difference between a flexible and a rigid PROTAC linker.

Section 3: Head-to-Head Comparison and Data Summary

The choice between a flexible and a rigid linker is a critical decision in the PROTAC design-test-optimize cycle and involves a series of trade-offs.

FeaturePEG Linkers (Flexible)Hexahydro-1H-pyrrolizin-7a-ylmethanamine (Rigid)
Flexibility High; many rotatable bonds.[6]Low; conformationally constrained bicyclic system.[11][16]
Ternary Complex Fit Forgiving; can adapt to various protein-protein interfaces.[6]Unforgiving; requires precise geometric match to avoid steric clash.[6][16]
Binding Energetics High entropic penalty upon binding, potentially reducing complex stability.[6][7]Low entropic penalty; pre-organized for binding, which can enhance complex stability and cooperativity.[6][7]
Solubility Generally enhances aqueous solubility due to hydrophilic ether groups.[11][12]May decrease aqueous solubility depending on the overall PROTAC structure; less polar than PEG.
Cell Permeability Often poor due to high polarity and H-bond acceptors.[]Can be superior due to reduced polarity and fewer rotatable bonds.[15][16]
Synthetic Accessibility High; readily available bifunctional reagents and straightforward chemistry.[3][10]Moderate to low; may require multi-step custom synthesis.[6]
Ideal Use Case Early-stage screening, target validation, when structural information is limited.[3]Lead optimization, improving potency, enhancing permeability and oral bioavailability.[4][16]

Supporting Experimental Data:

While no direct studies compare Hexahydro-1H-pyrrolizin-7a-ylmethanamine to PEG, the principles are well-documented with other rigid scaffolds.

  • Impact of Rigidity on Degradation: A study comparing flexible vs. rigid linkers for Androgen Receptor (AR) degradation showed that a flexible PEG-based PROTAC exhibited degradation, whereas PROTACs with a rigid disubstituted phenyl linker did not, highlighting the "Goldilocks" problem where an improper rigid geometry fails.[21]

  • Impact of Linker Composition on Permeability: Research has demonstrated that replacing a PEG linker with a more rigid 1,4-disubstituted phenyl ring can significantly improve the cellular permeability of a PROTAC.[15] Similarly, replacing PEG with piperazine/piperidine moieties has been shown to reduce lipophilicity and enhance the bioactive conformation.[19]

  • Trade-offs in Linker Design: A comparative analysis of three PROTACs with varying linker rigidity targeting H-PGDS found that the most rigid derivative had the highest intracellular accumulation (better permeability) but formed the least stable ternary complex.[16] This reveals a crucial trade-off between permeability and complex stability that must be carefully optimized.[16]

Section 4: Experimental Protocols for Linker Evaluation

To empirically determine the optimal linker strategy, a suite of robust, self-validating assays is required.

Protocol 1: Ternary Complex Formation and Stability Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinity and kinetics of the PROTAC to its target proteins and measure the stability of the ternary complex.

Causality: A potent PROTAC often relies on the formation of a stable ternary complex. SPR can directly measure the association and dissociation rates, providing a dissociation half-life (t½) which has been shown to correlate well with cellular degradation efficacy.[22][23] High cooperativity (alpha > 1) indicates that the binding of the first protein enhances the binding of the second, a hallmark of a well-formed complex.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein (POI) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binary Binding (PROTAC to POI): Inject a series of concentrations of the PROTAC in running buffer over the POI-coated surface to determine the binary binding affinity (KD).

  • Binary Binding (PROTAC to E3): In a separate experiment, immobilize the E3 ligase and inject the PROTAC to determine its binary affinity for the ligase.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC mixed with a series of concentrations of the purified E3 ligase over the POI-coated surface.

  • Data Analysis:

    • Monitor the binding response (in Response Units, RU).

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir) to obtain association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

    • Compare the binding of the E3 ligase in the presence and absence of the PROTAC to calculate the cooperativity factor (α).

Protocol 2: Cellular Degradation Assay (Western Blot)

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in a cellular context.

Causality: This is the ultimate functional readout. It confirms that the PROTAC can enter the cell, engage its targets, form a productive complex, and induce proteasomal degradation. Comparing DC50 (concentration for 50% degradation) and Dmax (maximum degradation level) between linkers provides a direct measure of performance.[21]

Methodology:

  • Cell Culture: Plate the relevant human cell line (e.g., MCF7 for estrogen receptor) in 6-well plates and allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply an ECL substrate and image the blot using a chemiluminescence detector.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax.

WB_Workflow A 1. Seed Cells in 6-well Plate B 2. Treat with PROTAC Dilutions A->B C 3. Lyse Cells & Quantify Protein B->C D 4. SDS-PAGE Separation C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation E->F G 7. Imaging & Quantification F->G H 8. Calculate DC50 & Dmax G->H

Caption: Experimental workflow for a cellular degradation Western Blot assay.

Conclusion and Future Outlook

The era of viewing the PROTAC linker as a simple tether is over. The strategic choice between a flexible linker like PEG and a rigid scaffold like Hexahydro-1H-pyrrolizin-7a-ylmethanamine represents a fundamental decision in PROTAC design.

  • PEG linkers remain invaluable tools for initial screening and when structural information is sparse, offering a higher probability of achieving degradation due to their conformational adaptability.

  • Rigid linkers represent the next frontier, offering a clear path toward optimizing lead compounds into drugs with superior potency, selectivity, and pharmacokinetic profiles. Their adoption requires a more sophisticated, structure-aware design process but holds the promise of overcoming the permeability and bioavailability challenges that have plagued many early-stage PROTACs.[15]

Ultimately, there is no single "best" linker; the optimal choice is context-dependent, dictated by the specific POI-E3 ligase pair.[5] A successful PROTAC development program will likely leverage both strategies: using flexible linkers to rapidly establish proof-of-concept and then systematically introducing rigidity to refine and perfect the molecule's properties for the clinic. The continued innovation in novel, rigid building blocks will be essential to unlocking the full therapeutic potential of targeted protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Imaide, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. [Link]

  • Garelnabi, E. A., & Kour, G. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Garelnabi, E. A., & Kour, G. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • London, N., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Weerakoon, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • Hao, G-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Weerakoon, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Kofink, C., et al. (2022). Classification of most common linkers used in PROTAC design based on their chemical structures. ResearchGate. [Link]

  • Lu, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. [Link]

  • Garelnabi, E. A., & Kour, G. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Scott, D. E., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Lu, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(8), 1793. [Link]

  • Biopharma PEG. (n.d.). PROTAC Linkers. Biopharma PEG. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Wu, T. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. [Link]

  • Kim, H. Y., et al. (1999). Comparative DNA cross-linking by activated pyrrolizidine alkaloids. Food and Chemical Toxicology, 37(6), 619-625. [Link]

  • Ianni, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Coulombe, R. A., et al. (1999). Pyrrolizidine alkaloids crosslink DNA with actin. Toxicology and Applied Pharmacology, 154(2), 198-202. [Link]

  • Kim, H. Y., et al. (1995). Pyrrolizidine alkaloid-induced DNA-protein cross-links. Carcinogenesis, 16(11), 2691-2697. [Link]

  • Ivanova, L., et al. (2022). Most common targets for approximately 250 pyrrolizidine alkaloids based on the top target predictions using ChemMapper software. ResearchGate. [Link]

  • Montalbán, A. G., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Pharmacology. [Link]

Sources

"Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" vs. alkyl chain linkers for protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Linker Strategies in PROTAC Design: Flexible Alkyl Chains vs. Rigid Bicyclic Amines

Introduction: The Linker as the Linchpin of Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

While the choice of ligands dictates which protein is targeted and which E3 ligase is engaged, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing everything from the stability of the ternary complex to the molecule's pharmacokinetic properties.[4] Historically, linker design has been a process of empirical iteration, often starting with simple, flexible chains.[1] However, the field is rapidly evolving towards more sophisticated and structurally constrained linkers to overcome the limitations of early-generation degraders.[1][4]

This guide provides an in-depth comparison of two archetypal linker strategies: the synthetically tractable flexible alkyl chain and the increasingly utilized rigid bicyclic amine , exemplified by structures like Hexahydro-1H-pyrrolizin-7a-ylmethanamine. We will explore the distinct properties each class imparts, provide supporting experimental workflows for their evaluation, and explain the causal logic behind choosing one strategy over the other.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation caption Fig. 1: PROTAC Mechanism of Action Linker_Comparison cluster_flexible Flexible Alkyl Chain Linker cluster_rigid Rigid Bicyclic Amine Linker flex_start POI Ligand flex_n1 -(CH2)n- flex_start->flex_n1 flex_end E3 Ligand flex_n1->flex_end caption_flex High conformational freedom rigid_start POI Ligand rigid_n1 rigid_start->rigid_n1 rigid_end E3 Ligand rigid_n1->rigid_end caption_rigid Constrained, pre-organized structure caption Fig. 2: Flexible vs. Rigid Linker Structures

Caption: Structural contrast between flexible and rigid linkers.

Core Characteristics:

  • Conformational Constraint: The rigid bicyclic structure dramatically reduces the number of rotatable bonds. This pre-organizes the PROTAC into a more defined conformation that can be favorable for binding to the POI and E3 ligase, thereby reducing the entropic penalty of ternary complex formation. [5][6]* Improved Selectivity: By locking the PROTAC into a specific geometry, rigid linkers can improve selectivity by disfavoring the formation of unproductive or off-target ternary complexes. [5]* Enhanced Physicochemical Properties: Rigidification can lead to improved metabolic stability and aqueous solubility. [7][6]For example, incorporating amine functionalities, as in the pyrrolizidine structure, can improve solubility compared to purely hydrocarbon linkers. [7]* Synthetic Challenge: These more complex, three-dimensional structures are often more synthetically challenging and costly to prepare compared to simple alkyl chains. [5]

Section 3: Head-to-Head Comparison: A Summary Table

The choice between a flexible and rigid linker involves a series of trade-offs. The optimal choice is highly dependent on the specific POI-E3 ligase pair and the desired properties of the final PROTAC molecule.

FeatureFlexible Alkyl Chain LinkersRigid Bicyclic Amine LinkersRationale & Key Considerations
Conformational Freedom HighLowHigh flexibility aids initial discovery, but low freedom can enhance potency by reducing entropic cost upon binding. [5]
Ternary Complex Stability Potentially lower (due to entropic penalty)Potentially higher (pre-organized conformation)A stable ternary complex is a prerequisite for efficient ubiquitination. [5]
Synthetic Accessibility HighLow to ModerateRapid synthesis of flexible linkers allows for broad SAR, while rigid linkers require more complex, multi-step synthesis. [8][5]
Selectivity VariablePotentially higherA constrained conformation can prevent binding to off-targets and improve selectivity for the desired ternary complex. [5]
Cell Permeability Generally good (hydrophobic)Can be optimizedRigidification can improve permeability by optimizing 3D shape and reducing polar surface area, but this is not guaranteed. [9]
Aqueous Solubility Generally lowCan be improved (with polar groups)The inclusion of heteroatoms like nitrogen in bicyclic amines can enhance solubility over purely aliphatic chains. [7]
Metabolic Stability Variable; can be susceptible to metabolismGenerally higherRigid, cyclic structures are often less prone to metabolic degradation than linear chains. [7]
Section 4: The Experimental Validation Workflow

To empirically determine the optimal linker strategy for a given project, a systematic experimental approach is required. This workflow outlines the key steps to synthesize and evaluate PROTACs with different linkers.

Experimental_Workflow cluster_main PROTAC Linker Evaluation Workflow Start Design PROTAC Library (Flexible vs. Rigid Linkers) Synth Synthesis & Purification (Amide Coupling, Click Chemistry, etc.) Start->Synth Eval Biological Evaluation Synth->Eval Degrade Assay 1: Degradation (Western Blot for DC50/Dmax) Eval->Degrade Efficacy Ternary Assay 2: Ternary Complex (Co-Immunoprecipitation) Eval->Ternary Mechanism Perm Assay 3: Permeability (PAMPA) Eval->Perm DMPK Analysis Data Analysis & SAR Degrade->Analysis Ternary->Analysis Perm->Analysis Optimize Lead Optimization Analysis->Optimize caption Fig. 3: Workflow for Comparing Linker Performance

Caption: A systematic workflow for the evaluation of PROTAC linkers.

Part A: Representative PROTAC Synthesis

The synthesis of a PROTAC is a modular process. [8]Typically, the POI ligand and E3 ligase ligand are synthesized with appropriate functional handles (e.g., a carboxylic acid, amine, or halide). The bifunctional linker is then coupled to each ligand sequentially.

Example Synthesis using an Alkyl Linker (Amide Coupling):

  • Step 1: To a solution of POI-Ligand-COOH (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

  • Step 2: Add the Boc-protected amino-alkyl-amine linker (e.g., Boc-NH-(CH₂)₆-NH₂) (1.0 eq) to the activated POI ligand solution. Stir at room temperature for 4-16 hours until LC-MS analysis indicates completion.

  • Step 3: Purify the product by flash chromatography to yield the POI-linker intermediate.

  • Step 4: Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the terminal amine on the linker.

  • Step 5: In a separate flask, activate the E3-Ligand-COOH (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Step 6: Add the deprotected POI-linker amine intermediate to the activated E3 ligand solution. Stir for 4-16 hours.

  • Step 7: Purify the final PROTAC product by reverse-phase HPLC. Characterize by LC-MS and NMR.

Rationale: This standard amide coupling procedure is robust and widely applicable, making it ideal for rapidly producing libraries of PROTACs with varying alkyl chain lengths. [5]

Part B: Biological Evaluation Protocols

This is the gold-standard assay to quantify a PROTAC's ability to induce the degradation of the target protein. [10][11]

  • Cell Seeding: Plate the desired cell line (e.g., HEK293T, HCT116) in 6-well plates and allow them to adhere overnight. [11]2. PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO). Treat the cells for a predetermined time (e.g., 18-24 hours). [10]3. Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading. [10]5. SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and load them onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the POI. Also, probe for a loading control (e.g., GAPDH, β-Actin). [10] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. [10] * Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a non-linear regression curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). [12]

This assay confirms that the PROTAC is physically bridging the POI and the E3 ligase inside the cell. [13]

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with the PROTAC of interest (at a concentration near its DC₅₀) and a proteasome inhibitor (e.g., MG132) for 2-4 hours. The proteasome inhibitor is crucial to prevent the degradation of the POI, allowing the ternary complex to accumulate. [13]2. Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G magnetic beads.

    • Incubate the cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an appropriate tag overnight at 4°C. A control IgG is used in parallel. [14] * Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of the POI. A band for the POI in the E3 ligase IP lane (but not the IgG control lane) indicates the formation of the ternary complex. [14][15]

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane, providing a good initial assessment of a PROTAC's permeability. [16][17]

  • Prepare Plates: Use a 96-well PAMPA plate system, which consists of a donor plate (with a filter membrane) and an acceptor plate.

  • Coat Membrane: Prepare a lipid solution (e.g., 1% lecithin in dodecane) and carefully add 5 µL to each well of the donor plate, allowing it to impregnate the filter and form an artificial membrane. [18]3. Prepare Solutions:

    • Donor Solution: Dissolve the PROTAC compound in a buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM. [18] * Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

  • Incubation: Add the donor solution containing the PROTAC to the donor plate. Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly for 4-18 hours at room temperature. [18][19]5. Quantification: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the change in concentration in the acceptor and donor wells over time.

Conclusion: A Strategic Choice in PROTAC Design

The linker is a pivotal component in PROTAC design, with its chemical nature profoundly influencing biological activity. Flexible alkyl chains serve as an excellent starting point for initial discovery, offering synthetic ease and the ability to broadly sample conformational space. However, the progression toward clinical candidates often necessitates a shift toward more rigid structures, such as bicyclic amines. These constrained linkers can offer significant advantages by pre-organizing the molecule for optimal ternary complex formation, thereby enhancing degradation potency, selectivity, and overall drug-like properties.

The choice is not between a "good" and "bad" linker type, but rather a strategic decision based on the specific biological system and the stage of the drug discovery program. The experimental workflows provided herein offer a robust framework for researchers to systematically evaluate these choices, enabling a rational, data-driven approach to designing the next generation of highly effective protein degraders.

References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]

  • Kakiuchi, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Shiraishi, T., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Cecchini, C., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. [Link]

  • Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]

  • Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • ResearchGate. (n.d.). A two-step coIP assay was performed to test for ternary complexes... ResearchGate. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]

  • Li, B., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols. [Link]

  • Li, B., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. PubMed. [Link]

  • Ciulli, A., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Wang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Chemical Biology. [Link]

  • ResearchGate. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Bai, L., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Kim, H. Y., et al. (1995). Pyrrolizidine alkaloid-induced DNA-protein cross-links. PubMed. [Link]

  • Andres, C., et al. (2014). Constrained peptides with target-adapted cross-links as inhibitors of a pathogenic protein-protein interaction. PubMed. [Link]

  • Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link]

Sources

Biophysical assays to confirm target engagement of "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Confirming Target Engagement for PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[4][6][7] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the cell's natural waste disposal system, the proteasome. The formation of a stable and productive ternary complex—comprising the PROTAC, the POI, and the E3 ligase—is the cornerstone of this process and a critical determinant of a PROTAC's efficacy.[8]

Molecules such as "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate" represent potential building blocks in the intricate architecture of PROTACs, often forming part of the linker or the E3 ligase-binding moiety.[6][7] The linker itself is not merely a passive tether; its length, rigidity, and chemical composition play a crucial role in the stability and conformation of the ternary complex, directly impacting the efficiency of protein degradation.[6][7][9]

Given the complexity of this multi-step process, simply observing protein degradation is insufficient for rational drug design. A deep, mechanistic understanding of how a PROTAC engages its targets is paramount. This guide provides a comparative overview of key biophysical assays used to confirm and quantify target engagement, offering insights into their principles, applications, and the strategic rationale for their deployment in a PROTAC discovery workflow.

The PROTAC Mechanism of Action: A Step-by-Step Breakdown

The successful degradation of a target protein by a PROTAC is a multi-stage process that can be interrogated at each step by various biophysical and cellular assays. Understanding this pathway is key to appreciating the value and context of each assay.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-induced protein degradation pathway.

A Comparative Analysis of Key Biophysical Assays

The selection of an appropriate biophysical assay depends on the specific question being asked, the stage of the drug discovery process, and the availability of reagents. Here, we compare the most widely used techniques for characterizing PROTAC target engagement.

Assay Principle Key Parameters Measured Throughput Sample Consumption Key Advantages Key Limitations
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowHighGold standard for thermodynamics; label-free.[10][11]Requires large amounts of pure protein; low throughput.[1][10]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.kon, koff (kinetic rates), KD (affinity)MediumModerateReal-time kinetic data; high sensitivity.[12][13]Requires immobilization of one binding partner, which may affect activity.[1]
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Target engagement in cells/tissues (EC50)Low to High (format dependent)ModerateLabel-free; measures engagement in a physiological context.[14][15]Not all binding events cause a thermal shift; indirect measure of affinity.[14]
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent tracer.Intracellular affinity (IC50), cell permeability.HighLowMeasures target engagement in live cells; high sensitivity.[16][17][18][19]Requires genetic modification of the target protein.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.KD (affinity), cooperativity.HighLowHomogeneous assay; suitable for HTS.[1][2]Requires a fluorescent probe; can be challenging for ternary complex analysis in HTS format.[1][2]

Deep Dive into Methodologies

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Causality Behind Experimental Choices: ITC is the only technique that directly measures the heat absorbed or released during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry) in a single, label-free experiment.[10][11] This makes it invaluable for understanding the driving forces behind ternary complex formation and for validating data from other assays. The choice to use ITC stems from a need for unambiguous, in-solution binding data without the potential artifacts of protein immobilization or labeling.

ITC_Workflow cluster_setup ITC Setup Syringe Syringe: PROTAC Solution Injection Stepwise Injections Syringe->Injection Cell Sample Cell: E3 Ligase + Target Protein Cell->Injection Heat Heat Change (ΔH) Detected Injection->Heat Plot Binding Isotherm Plot Heat->Plot Data Thermodynamic Data (KD, n, ΔH, ΔS) Plot->Data

Caption: Workflow for an ITC experiment to measure ternary complex formation.

Experimental Protocol: Ternary Complex Analysis by ITC

  • Sample Preparation:

    • Prepare highly pure (>95%) recombinant target protein and E3 ligase complex.

    • Dialyze all proteins extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize buffer mismatch artifacts.

    • Dissolve the PROTAC in the final dialysis buffer. Ensure the final DMSO concentration is identical in both the syringe and cell solutions and is typically kept low (<2%).

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) as per the manufacturer's instructions.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Instrument:

    • For Ternary Titration:

      • Fill the sample cell (typically ~200 µL) with a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein (e.g., 25-30 µM).[20]

      • Load the injection syringe (~40 µL) with the PROTAC solution at a concentration 10-15 times higher than the E3 ligase concentration in the cell.[20]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection (ΔH).

    • Plot the integrated heat data against the molar ratio of the titrant.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's analysis software to determine the KD, stoichiometry (n), and enthalpy (ΔH).[10]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Causality Behind Experimental Choices: While ITC provides thermodynamic endpoints, it offers no information on the rates of association or dissociation. SPR excels here, providing real-time kinetic data (kon and koff) that is crucial for understanding the stability and lifetime of the ternary complex.[12][13] A long residence time (slow koff) of the ternary complex is often correlated with more efficient protein degradation. The choice to use SPR is driven by the need to dissect the binding events kinetically and to rank compounds based on complex stability.

Experimental Protocol: Kinetic Analysis of Ternary Complex Formation by SPR

  • Surface Preparation:

    • Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip (e.g., Biacore™ Series S Sensor Chip SA) to a low density (typically <200 RU) to minimize mass transport effects.[13] The use of a capture-based approach allows for regeneration and ensures a consistently active surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface using a multi-cycle kinetic format.

    • Regenerate the surface between cycles with a suitable regeneration solution if covalent immobilization is used.

  • Ternary Interaction Analysis:

    • Prepare a dilution series of the PROTAC. Mix each PROTAC concentration with a constant, saturating concentration of the target protein (e.g., 2 µM).[13] Allow this mixture to pre-incubate.

    • Inject the pre-incubated PROTAC-target protein complexes over the immobilized E3 ligase surface. A single-cycle kinetic format is often preferred for stable ternary complexes to avoid surface regeneration.[12][13]

    • As a negative control, inject the target protein alone to ensure it does not bind to the E3 ligase in the absence of the PROTAC.

  • Data Analysis:

    • Perform a double reference subtraction (subtracting the signal from a reference flow cell and a buffer-only injection) to correct for bulk refractive index changes and instrument drift.

    • Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine kon, koff, and KD.

    • Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-E3 interaction by the KD of the ternary complex interaction. An α > 1 indicates positive cooperativity.[13]

Cellular Thermal Shift Assay (CETSA®): Probing Engagement in a Native Environment

Causality Behind Experimental Choices: In vitro assays with purified proteins, while precise, do not account for cellular factors like membrane permeability, off-target binding, or compound metabolism. CETSA addresses this gap by measuring target engagement in intact cells or even tissues.[14][15] The principle is that a protein's thermal stability is altered upon ligand binding.[15] By heating cells treated with a PROTAC and measuring the amount of soluble target protein remaining, one can directly infer target engagement. This assay is chosen to validate that a PROTAC reaches and binds its target in a physiologically relevant context.

CETSA_Workflow Treat 1. Treat intact cells with PROTAC Heat 2. Heat cells to a specific temperature Treat->Heat Lyse 3. Lyse cells Heat->Lyse Separate 4. Separate soluble fraction (centrifugation) Lyse->Separate Detect 5. Quantify soluble target protein (e.g., Western Blot, ELISA) Separate->Detect

Caption: A simplified workflow for a CETSA experiment.

Experimental Protocol: CETSA for PROTAC Target Engagement

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with a range of PROTAC concentrations or a vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (for generating a melt curve) or a single, optimized temperature (for generating an isothermal dose-response curve) using a thermal cycler for a short duration (e.g., 3 minutes). A non-heated control is essential.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble target protein in the supernatant using a suitable detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.

    • Isothermal Dose-Response: Plot the amount of soluble protein at a single temperature against the PROTAC concentration to determine an EC50 value for target engagement.[14]

Conclusion: An Integrated Approach for a Holistic Understanding

No single biophysical assay can provide a complete picture of PROTAC target engagement. A scientifically robust approach involves the strategic integration of multiple techniques. For instance, high-throughput methods like Fluorescence Polarization or NanoBRET can be used for initial screening and ranking of a library of PROTACs.[2][16][21] Promising hits can then be subjected to more detailed kinetic analysis by SPR to understand complex stability. Finally, ITC can be employed to provide thermodynamic validation for lead candidates, while CETSA confirms that the observed binding translates to target engagement within the complex milieu of a living cell. By layering the insights from these orthogonal assays, researchers can build a comprehensive understanding of their PROTAC's mechanism of action, enabling a more rational and efficient path toward the development of novel protein-degrading therapeutics.

References

  • Liu, J., Zhang, C., Lv, D., Yuan, H., Zheng, G., & Zhou, D. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1155–1179. [Link]

  • (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [PDF]. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments. [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Vasta, J. D., Corona, C. R., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265–282. [Link]

  • (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [PDF]. [Link]

  • Riching, K. M., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2365, 1-21. [Link]

  • Vasta, J. D., Corona, C. R., & Robers, M. B. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Springer Nature Experiments. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [PDF]. [Link]

  • Selvita. (n.d.). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Ota, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. [Link]

  • BMG LABTECH. (2023). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]

  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025). Journal of Medicinal Chemistry. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. (2025). [PDF]. [Link]

  • Burslem, G. M., Bondeson, D. P., & Crews, C. M. (2020). Scaffold hopping enables direct access to more potent PROTACs with in vivo activity. Chemical Communications. [Link]

  • (n.d.). Surface plasmon resonance1. [PDF]. [Link]

  • Nicoya. (2022). Guide to Running an SPR Experiment. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Wang, L., et al. (2021). Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. Trends in Pharmacological Sciences. [Link]

  • Drummond, M. L., & Williams, E. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLoS Computational Biology. [Link]

  • (2021). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. [PDF]. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

Sources

A Head-to-Head Comparison of PROTACs with Different Bicyclic Linkers: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4][5] While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's ultimate success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[6][7][8][9]

Historically, PROTAC design heavily featured flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[5][] However, these linkers often contribute to undesirable properties, such as high lipophilicity, a large number of rotatable bonds, and an increased risk of metabolic instability, which can negatively impact cell permeability and bioavailability.[11][12] This has spurred a shift towards more sophisticated linker architectures, with a particular focus on incorporating rigid bicyclic motifs.

This guide provides a head-to-head comparison of PROTACs featuring different bicyclic linkers. We will explore how these constrained scaffolds can overcome the limitations of flexible linkers, offering a powerful strategy to fine-tune PROTAC performance. We will delve into the causal relationships between linker structure and experimental outcomes, provide detailed protocols for key validation assays, and offer a framework for the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to induce proximity between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target proteins.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Released Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Bicyclic Linkers: Imposing Order on Molecular Chaos

Incorporating bicyclic structures into the linker is a deliberate strategy to introduce conformational rigidity.[] Unlike flexible chains that can adopt countless conformations, a rigid linker pre-organizes the PROTAC, reducing the entropic penalty associated with forming the ternary complex.[11] This can lead to more stable and productive complexes, enhancing degradation efficiency. Furthermore, these rigid motifs can improve physicochemical properties, leading to better drug-like molecules.

Common bicyclic scaffolds explored in PROTAC design include:

  • Saturated Heterocycles: Piperazine and piperidine rings are frequently used to add rigidity while improving solubility and metabolic stability.[7][13]

  • Spirocycles: These structures, containing two rings connected by a single atom, are excellent for enhancing molecular three-dimensionality and improving pharmacokinetic properties.[7][14]

  • Bridged Ring Systems: Highly rigid structures like bicyclo[1.1.1]pentane (BCP) serve as compact and stable bioisosteres for phenyl rings, offering improved solubility and metabolic profiles.[15][16]

Bicyclic_Linkers cluster_0 Flexible Linker Example cluster_1 Bicyclic Linker Examples img_peg label_peg PEG Linker (High Flexibility) img_piperazine label_piperazine Piperazine (Moderate Rigidity) img_spiro label_spiro Spiro[3.3]heptane (High Rigidity) img_bcp label_bcp Bicyclo[1.1.1]pentane (BCP) (High Rigidity, Linear Vector)

Caption: Comparison of a flexible linker with various rigid bicyclic structures.

Head-to-Head Performance Comparison

The choice of a bicyclic linker profoundly impacts key performance metrics. The optimal choice is target-dependent and often requires empirical validation, but general trends can guide rational design.

Case Study: Rigidifying a Linker for H-PGDS Degradation

A study comparing PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) provides direct evidence of the multifactorial effects of linker design.[14] Researchers compared a flexible methylene-modified linker with a more rigid spirocyclic linker.

PROTAC VariantLinker TypeDC50 (pM)Intracellular AccumulationTernary Complex Stability
PROTAC-1 Flexible17.3LowerHigher
PROTAC-3 Rigid (Spirocyclic)Similar to PROTAC-1Markedly HigherLower

Data synthesized from a comparative analysis of H-PGDS PROTACs.[14][17]

Expertise & Experience: This case study reveals a classic trade-off in PROTAC design. The rigid spirocyclic linker in PROTAC-3 significantly improved its physicochemical properties, leading to better cell permeability and higher intracellular accumulation.[17] However, this rigidity came at a cost. The lack of flexibility compromised the adaptability required for optimal ternary complex formation, resulting in a less stable complex compared to the more flexible PROTAC-1.[14][17] Despite this, the degradation activity was comparable, suggesting that the benefit of increased intracellular concentration offset the detriment of reduced complex stability. This highlights the critical need to balance permeability and ternary complex stability through careful linker optimization.[14]

Case Study: Bicyclo[1.1.1]pentane (BCP) as a Phenyl Bioisostere

BCP is a unique bicyclic linker that acts as a non-classical bioisostere for a para-phenyl ring but with significantly different properties.[15] It provides a rigid, linear vector between the two ligands while improving the overall properties of the PROTAC.

Propertypara-Phenyl LinkerBicyclo[1.1.1]pentane (BCP) LinkerRationale for Improvement
Lipophilicity (cLogP) HigherLowerBCP is an sp3-rich, non-aromatic scaffold, reducing lipophilicity.[15]
Aqueous Solubility LowerHigherReduced lipophilicity and less planar structure improve solvation.[15]
Metabolic Stability Susceptible to oxidationGenerally ImprovedBCP lacks the electron-rich pi system of a phenyl ring, making it less prone to oxidative metabolism.[16][18]
Degradation Potency Target DependentOften Maintained or ImprovedThe rigid BCP linker can effectively pre-organize the PROTAC for ternary complex formation without the liabilities of a phenyl ring.[18]

Expertise & Experience: Replacing a flat, aromatic phenyl ring with a three-dimensional, saturated BCP scaffold is a powerful strategy to "escape flatland" and enhance drug-like properties.[15] This is particularly advantageous when the phenyl ring primarily serves as a rigid spacer rather than engaging in specific π-stacking interactions.[15] The improved solubility and metabolic stability offered by BCP can directly translate to better pharmacokinetic profiles and in vivo efficacy.

Essential Experimental Protocols for Comparative Analysis

To objectively compare PROTACs with different linkers, a suite of standardized assays is required. The following protocols provide a framework for a self-validating system, where data from each experiment informs the others.

Experimental Workflow Overview

Experimental_Workflow Design 1. PROTAC Design & Synthesis Biophys 2. Biophysical Validation (Ternary Complex Formation) Design->Biophys Perm 3. Cell Permeability (PAMPA / Caco-2) Biophys->Perm Deg 4. In-Cell Degradation (Western Blot / NanoBRET) Perm->Deg Tox 5. Cytotoxicity Assay (e.g., CellTiter-Glo) Deg->Tox Output Comparative Data: DC50, Dmax, Permeability, Cooperativity, Toxicity Tox->Output

Caption: A logical workflow for the comprehensive evaluation of novel PROTACs.

Protocol 1: Western Blot for Protein Degradation (Dmax)

Causality: This is the foundational experiment to confirm that the PROTAC leads to the degradation of the target protein. It provides a qualitative and semi-quantitative measure of the maximum degradation (Dmax) achieved at a specific concentration and time point.

Methodology:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs being compared (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 2: NanoBRET/HiBiT Assay for Degradation Kinetics (DC50)

Causality: While Western Blotting is crucial, it is low-throughput and less precise for determining potency. Live-cell, real-time assays like NanoBRET or HiBiT are essential for accurately calculating the half-maximal degradation concentration (DC50). This requires genetically engineering the cell line to express a tagged version of the POI.

Methodology (HiBiT example):

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI. This ensures expression at physiological levels.

  • Cell Seeding: Plate the HiBiT-tagged cells in a white, 96-well assay plate.

  • PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.

  • Lysis and Detection: After the desired incubation period, add the Nano-Glo® HiBiT Lytic Detection System reagent. This reagent lyses the cells and contains the LgBiT protein, which binds to the HiBiT tag to reconstitute a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of remaining POI.

  • Data Analysis: Read luminescence on a plate reader. Plot the signal as a percentage of the vehicle control against the log of the PROTAC concentration. Fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Poor cell permeability is a major hurdle for PROTACs. PAMPA is a high-throughput, non-cell-based assay that provides a preliminary assessment of a compound's ability to passively diffuse across a lipid membrane, which is a key factor in cell entry.

Methodology:

  • Plate Preparation: A 96-well filter plate (the donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are dissolved in buffer and added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for several hours (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations and known physical parameters of the assay system. High Pe values indicate better passive permeability.

Conclusion and Future Outlook

The linker is a central design element that dictates the performance of a PROTAC. Moving beyond simple flexible chains to more constrained bicyclic scaffolds offers a robust strategy to improve physicochemical properties, enhance cell permeability, and optimize ternary complex formation.[11][14] As demonstrated, rigid linkers such as spirocycles and bridged systems like BCP can confer significant advantages, although their implementation requires a careful balancing of competing factors like permeability and complex stability.[15][17]

The future of PROTAC design lies in the continued rational exploration of novel linker chemotypes. The development of computational tools for predicting ternary complex structures and the expansion of the synthetic toolbox will further accelerate the identification of optimized PROTACs.[5][19] By systematically evaluating the impact of linker architecture using the robust experimental workflows outlined in this guide, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.).
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025, December 12). University of Hertfordshire.
  • Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (n.d.).
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). RSC Publishing.
  • A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers. (n.d.). Benchchem.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Linkers for Linkerology. (n.d.). Enamine.
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025, August 28). PubMed.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.).
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. (2025, August 28). R Discovery.
  • Exploration and innovation of Linker features in PROTAC design. (2024, August 22). BOC Sciences.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2024, November 16). Elsevier.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. (2024, August 12). PubMed.
  • Expertise of the month: PROTACS and Molecular Glues. (2022, May 31). SpiroChem.
  • CH2Br-Bicyclo[1.1.1]pentane-COOH. (n.d.). MedChemExpress.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June).
  • Linker Design. (n.d.). SpiroChem.
  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. (n.d.).
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (n.d.).
  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. (2023, November 14). MDPI.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. (n.d.). PharmaBlock.
  • Novel PROTACs with polyhedral alkanes as linkers for enhanced ALK degradation in drug-resistant NSCLC. (2025, December 23).
  • Comparison of different PROTAC linkers for targeted protein degrad
  • 56842-95-6 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. (n.d.). AmBeed.
  • Classification of most common linkers used in PROTAC design based on... (n.d.).
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30).
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020, July 17).
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conform

Sources

Structural analysis of PROTACs with "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural and Functional Analysis of VHL-Recruiting PROTACs

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to a substoichiometric, event-driven mechanism of action. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The cornerstone of PROTAC efficacy is the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which facilitates the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[4][5]

Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely hijacked for targeted protein degradation.[6][7][8] The development of potent, cell-permeable, small-molecule VHL ligands has been a critical enabler of this technology. This guide focuses on the structural and functional analysis of PROTACs that incorporate VHL ligands, with a particular emphasis on scaffolds derived from or related to building blocks like Hexahydro-1H-pyrrolizin-7a-ylmethanamine . While this specific chemical is a synthon, it represents the type of advanced building blocks used to construct the highly optimized VHL ligands that are central to modern PROTAC design.

This guide will provide a comparative framework for evaluating such PROTACs, detailing the critical experimental workflows and explaining the causal links between molecular structure, biophysical properties, and cellular degradation efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation E2 E2-Ub E2->Ternary

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Part 1: The VHL Ligand Scaffold - A Structural Comparison

The design of a VHL-based PROTAC begins with the VHL ligand itself. The canonical VHL ligand mimics the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), featuring a critical hydroxyproline motif. The choice of the VHL ligand and, crucially, the linker attachment point (the "exit vector") profoundly impacts the geometry of the ternary complex and, consequently, the degradation efficiency.

While "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" serves as a foundational synthetic unit, the resulting PROTACs must be compared against established alternatives to ascertain their advantages. The primary alternatives include PROTACs recruiting different E3 ligases, most notably Cereblon (CRBN).

E3 Ligase Ligand TypeCore Scaffold ExampleCommon Linker Attachment Point(s)Key Structural ConsiderationsRepresentative PROTAC
VHL Hydroxyproline Mimetic (e.g., VH032)Amide or ether linkage from the tert-butyl group substituentRigid scaffold, well-defined binding pose. Exit vector choice is critical for productive ternary complex geometry.[9]MZ1, AT1[10][11]
Cereblon (CRBN) Glutarimide-based (e.g., Pomalidomide)C4 or C5 position of the phthalimide ringMore flexible binding mode. Can accommodate a wider range of linker types and exit vectors.[2]dBET1, ARV-110
IAP Methyl-amino-propoxy-phenyl-proline (MV1-based)Amide linkage from the proline moietyCan induce apoptosis in addition to degradation. Ternary complex structures are less characterized than VHL/CRBN.SNIPER(ABL)-062
MDM2 Nutlin-basedPiperazinone coreOften used for degrading MDM2 itself (homo-PROTAC) or targets in the p53 pathway.MD-224

Causality Behind Ligand Choice: The decision to use a VHL-based scaffold over a CRBN-based one is not arbitrary. VHL is often constitutively expressed across many cell lines, whereas CRBN expression can be variable, potentially limiting efficacy in certain cancer types.[12] Furthermore, the distinct protein surfaces of VHL and CRBN offer different opportunities for forming favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which is a key driver of PROTAC potency.[11] A PROTAC incorporating a novel VHL ligand must be benchmarked against a well-characterized CRBN-based PROTAC (e.g., one targeting the same POI) to understand its relative advantages in different biological contexts.

Part 2: Deconstructing the Ternary Complex - A Guide to Structural and Biophysical Analysis

The central hypothesis of PROTAC development is that a stable, cooperatively formed ternary complex is a prerequisite for efficient degradation. Validating this requires a multi-faceted analytical approach.

Analysis_Workflow Start New PROTAC Synthesized Biophys Biophysical Characterization (SPR, ITC) Start->Biophys Step 1: Quantify Interactions Structure Structural Biology (X-ray, Cryo-EM, NMR) Biophys->Structure Step 2: Visualize Complex Cellular Cellular Assays (Western Blot, NanoBRET) Structure->Cellular Step 3: Confirm Cellular Activity Optimization Rational Design & Optimization Cellular->Optimization Step 4: Iterate Optimization->Start Synthesize Next-Gen PROTAC

Caption: Iterative workflow for PROTAC structural and functional analysis.

High-Resolution Structural Techniques: Visualizing the Interaction

Obtaining a high-resolution structure of the POI-PROTAC-E3 ligase ternary complex provides the ultimate validation of the binding mode and reveals the crucial protein-protein interactions that drive cooperativity.

TechniquePrincipleStrengthsLimitations
X-ray Crystallography X-ray diffraction from a protein crystalAtomic resolution (often <2.5 Å). Gold standard for detailed interaction mapping.[13][14][15]Requires well-diffracting crystals, which can be a major bottleneck. Provides a static snapshot.[14]
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen samples in vitreous iceCan handle large, flexible, or heterogeneous complexes that are difficult to crystallize.[16]Resolution may be lower than crystallography. Requires larger protein complexes for best results.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei in solutionProvides information on solution-state dynamics and can map binding interfaces without crystallization.[13][14][15]Generally limited to smaller, well-behaved proteins (<40 kDa). Can be technically complex.

Expert Insight: The choice between these techniques is dictated by the nature of the target system. For well-behaved systems like a bromodomain target and VHL, X-ray crystallography is often the first choice and has yielded foundational insights into PROTAC mechanisms.[10][11] For larger, more complex targets like kinases or membrane proteins, Cryo-EM is rapidly becoming the method of choice.[16]

Biophysical Assays: Quantifying the Energetics and Kinetics

Structural data must be complemented by biophysical measurements that quantify the binding events. These assays are essential for calculating cooperativity (α), a measure of how much the binding of the first protein partner enhances the binding of the second. An α > 1 indicates positive cooperativity and is highly desirable.

TechniqueMeasuresKey ParametersThroughputWhy It's Used
Surface Plasmon Resonance (SPR) Real-time binding via changes in refractive indexKD (affinity), kon (association rate), koff (dissociation rate)[17][18][19]MediumProvides full kinetic profiles. The dissociation rate (koff) of the ternary complex has been shown to correlate well with cellular degradation rates.[]
Isothermal Titration Calorimetry (ITC) Heat changes upon bindingKD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)[17][18][21]LowGold standard for thermodynamics. Directly measures heat, avoiding labeling or immobilization. Provides the complete thermodynamic signature of the interaction.[22]
Bio-Layer Interferometry (BLI) Real-time binding via changes in light interference patternKD , kon , koff [17][18][21]HighHigher throughput than SPR, making it suitable for screening. Less sensitive to buffer mismatch effects.
Cellular Assays: Proving Performance in a Biological Context

The final and most critical test is whether the PROTAC effectively degrades the target protein inside a cell.

TechniqueMeasuresKey ParametersThroughputWhy It's Used
Western Blot / In-Cell Western Target protein levels post-treatmentDC50 (concentration for 50% degradation), Dmax (maximum degradation)[23]Low-MediumThe definitive method for directly visualizing and quantifying protein loss. In-Cell Western offers higher throughput.[23]
NanoBRET / HiBiT Assays Proximity-based luminescence or fluorescenceEC50 (ternary complex formation), Real-time degradation kinetics[19][24]HighEnables real-time measurement of ternary complex formation and degradation in live cells, providing a dynamic view of the PROTAC's action.[]
Mass Spectrometry (MS) Global or targeted protein abundanceProteome-wide selectivity, validation of degradationLowUnbiased and highly sensitive method to confirm target degradation and assess off-target effects across the entire proteome.

Part 3: Experimental Protocols - A Self-Validating Approach

Trustworthy data is built on robust and well-controlled experimental design. The following protocols are structured to include necessary controls, ensuring the results are scientifically valid.

Protocol 1: SPR-Based Ternary Complex and Cooperativity Analysis

Objective: To determine the binding affinities of the PROTAC to its binary partners and the ternary complex, and to calculate the cooperativity factor (α).

Methodology:

  • Immobilization: Covalently immobilize biotinylated VHL-ElonginB-ElonginC (VBC) complex onto a streptavidin-coated sensor chip to a target response level.

    • Expert Rationale: Immobilizing the E3 ligase is often preferred as it allows the kinetics of the PROTAC and POI interaction to be measured in the solution phase.

  • Negative Control: Include a flow cell with immobilized streptavidin only to subtract non-specific binding (reference subtraction).

  • Binary Interaction (PROTAC -> VHL): Inject a series of concentrations of the PROTAC over the VBC and reference flow cells. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD of the PROTAC for VHL.

  • Binary Interaction (PROTAC -> POI): Perform a separate experiment, immobilizing the POI and injecting the PROTAC, to determine the KD of the PROTAC for the POI.

  • Ternary Complex Formation:

    • Prepare a series of PROTAC concentrations in buffer. To each concentration, add a constant, saturating concentration of the POI (e.g., 10x KD of the POI-PROTAC interaction).

    • Inject these PROTAC-POI solutions over the immobilized VBC.

    • Fit the data to determine the apparent KD of the PROTAC-POI complex binding to VHL.

  • Self-Validation Control: Repeat the ternary complex experiment using a PROTAC with an inactive epimer of the VHL ligand. No significant binding should be observed.

  • Calculation: Calculate cooperativity (α) using the formula: α = (KD of PROTAC for VHL) / (Apparent KD of PROTAC-POI complex for VHL).

Protocol 2: Western Blot for Cellular Degradation (DC₅₀ Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC in a cellular context.

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293T or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18 hours).

    • Trustworthiness Control 1 (Mechanism): Include a condition with the highest PROTAC concentration co-treated with a proteasome inhibitor (e.g., MG132). This should rescue the protein from degradation, confirming a proteasome-dependent mechanism.

    • Trustworthiness Control 2 (E3 Ligase Dependence): Include a condition with the highest PROTAC concentration co-treated with an excess of the free VHL ligand. This should competitively block ternary complex formation and prevent degradation.

    • Trustworthiness Control 3 (Negative Control): Include a condition with the highest concentration of an inactive epimer or a PROTAC that does not bind the target.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized intensity versus PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Conclusion

The structural and functional analysis of PROTACs, particularly those recruiting the VHL E3 ligase via novel scaffolds, is a complex but essential process for advancing the field of targeted protein degradation. A successful research program moves beyond simple degradation assays to build a comprehensive understanding of the entire system. By integrating high-resolution structural biology (X-ray, Cryo-EM), quantitative biophysics (SPR, ITC), and robustly controlled cellular assays, researchers can elucidate the structure-activity relationships that govern PROTAC efficacy. This multi-pronged approach not only validates individual molecules but also generates the fundamental knowledge needed to rationally design the next generation of potent, selective, and clinically successful protein degraders.

References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249–7281. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Review on VHL ligands. University of Dundee. [Link]

  • Smith, B. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE (Journal of Visualized Experiments), (203), e66373. [Link]

  • Testa, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(9), 655-671. [Link]

  • Smith, B. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Biochemistry. [Link]

  • An, S., & Fu, L. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Pharmaceuticals, 15(3), 339. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • ResearchGate. (n.d.). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ResearchGate. [Link]

  • Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology, 2375, 79-113. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Scott, B. M., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 4(2), 102213. [Link]

  • ResearchGate. (n.d.). Comparison of the small molecule components of VHL PROTAC ternary complex structures. ResearchGate. [Link]

  • Rios-Doria, J., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(16), 3694-3701. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • University of Arizona. (n.d.). Structure determination techniques - X-ray and NMR. University of Arizona. [Link]

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]

  • Scott, D. E., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • NanoImaging Services. (2021). Imaging PROTAC Mediated Degradation Complexes with Cryo-EM. NanoImaging Services. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. PubMed. [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. [Link]

  • Bond, A. G., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 11(11), 2084-2086. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 64(16), 11756-11788. [Link]

  • Keretsu, S., et al. (2021). PROTAC-DB: an online database of PROTACs. Nucleic Acids Research, 49(D1), D1365-D1370. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Linker Performance: The Case of Hexahydro-1H-pyrrolizin-7a-ylmethanamine in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rapidly evolving landscape of targeted therapeutics, the linker component of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) has emerged as a critical determinant of overall efficacy. No longer considered a mere spacer, the linker's chemical nature, length, and rigidity profoundly influence the stability, solubility, and ultimately, the degradation efficiency of the entire construct. This guide provides an in-depth technical comparison of "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate," a rigid scaffold linker, against other commercially available linker classes. We will explore the theoretical advantages of its pyrrolizidine core and present a series of robust experimental protocols for a comprehensive head-to-head performance evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation protein degraders.

Introduction: The Linker as a Linchpin in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that orchestrate the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties[1].

The linker's role is far from passive. It dictates the spatial orientation of the POI and E3 ligase, a crucial factor for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to ubiquitination and subsequent degradation of the POI. The physicochemical properties of the linker also significantly impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability[2].

Linkers are broadly categorized based on their flexibility. Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, offer a wide range of accessible conformations. In contrast, rigid linkers, which often incorporate cyclic structures like piperidine or piperazine, provide more conformational constraint[3]. This rigidity can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation and can enhance metabolic stability[2][3].

This guide focuses on a specific rigid linker building block, Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate (CAS: 1788043-97-9)[4]. Its bicyclic pyrrolizidine core offers a structurally distinct and rigid scaffold for PROTAC synthesis[]. We will benchmark this linker against two widely used classes of commercially available linkers: flexible PEG-based linkers and alternative rigid piperazine-based linkers.

The Contenders: A Profile of Linker Chemistries

The Challenger: Hexahydro-1H-pyrrolizin-7a-ylmethanamine
  • Structure: A saturated bicyclic amine. The ditrifluoroacetate salt form enhances its solubility and handling as a synthetic building block[4].

  • Classification: Rigid, non-cleavable linker precursor.

  • Key Feature: The pyrrolizidine core provides a compact and rigid scaffold. The primary amine (methanamine) serves as a versatile attachment point for further elaboration into a full PROTAC linker.

  • Hypothesized Advantages:

    • Enhanced Stability: The saturated ring system is expected to be resistant to metabolic degradation.

    • Favorable Geometry: The fixed spatial orientation of the amine relative to the bicyclic core may facilitate the formation of a stable and productive ternary complex.

    • Novel Chemical Space: Offers a distinct structural motif compared to more common cyclic linkers.

The Incumbent (Flexible): PEG Linkers
  • Structure: Repeating units of ethylene glycol.

  • Classification: Flexible, non-cleavable linker.

  • Key Features: High hydrophilicity, and their length can be precisely controlled.

  • Established Role: Widely used to improve the solubility and pharmacokinetic properties of PROTACs[6].

The Incumbent (Rigid): Piperazine-Based Linkers
  • Structure: A six-membered ring containing two nitrogen atoms.

  • Classification: Rigid, non-cleavable linker.

  • Key Features: The piperazine ring introduces conformational rigidity and can influence the protonation state of the PROTAC at physiological pH[7].

  • Established Role: Incorporated into linkers to enhance stability and provide defined spatial separation between the two ligands of a PROTAC[2][3].

Head-to-Head: A Framework for Experimental Benchmarking

To objectively compare the performance of Hexahydro-1H-pyrrolizin-7a-ylmethanamine against PEG and piperazine-based linkers, a series of standardized in vitro and in vivo experiments are proposed. For this hypothetical study, we will assume the synthesis of three PROTACs targeting a model protein (e.g., BRD4) and recruiting the Cereblon (CRBN) E3 ligase. The only variable will be the core of the linker.

Phase 1: Synthesis and Physicochemical Characterization

The first step involves the synthesis of the three PROTAC variants. The primary amine of the pyrrolizidine linker and appropriate derivatives of PEG and piperazine linkers will be used as starting points for constructing the final PROTACs.

Workflow: PROTAC Synthesis

cluster_0 Linker Building Blocks cluster_1 PROTAC Assembly cluster_2 Final PROTACs Pyrrolizidine Hexahydro-1H-pyrrolizin- 7a-ylmethanamine Couple_POI Couple to POI Ligand Pyrrolizidine->Couple_POI PEG Amine-PEG-acid PEG->Couple_POI Piperazine Boc-piperazine-acid Piperazine->Couple_POI Couple_E3 Couple to E3 Ligand Couple_POI->Couple_E3 PROTAC_P PROTAC-Pyrrolizidine Couple_E3->PROTAC_P PROTAC_PEG PROTAC-PEG Couple_E3->PROTAC_PEG PROTAC_Pip PROTAC-Piperazine Couple_E3->PROTAC_Pip cluster_0 Test Articles cluster_1 In Vitro Assays cluster_2 Key Metrics PROTAC_P PROTAC-Pyrrolizidine Degradation Target Degradation (Western Blot) PROTAC_P->Degradation Stability Metabolic Stability (Microsome Assay) PROTAC_P->Stability Permeability Cell Permeability (e.g., PAMPA) PROTAC_P->Permeability PROTAC_PEG PROTAC-PEG PROTAC_PEG->Degradation PROTAC_PEG->Stability PROTAC_PEG->Permeability PROTAC_Pip PROTAC-Piperazine PROTAC_Pip->Degradation PROTAC_Pip->Stability PROTAC_Pip->Permeability DC50 DC50 Degradation->DC50 HalfLife Stability->HalfLife Pe Permeability Coefficient (Pe) Permeability->Pe

Caption: Experimental workflow for in vitro benchmarking of PROTACs.

Phase 3: In Vivo Pharmacokinetics and Efficacy

The most promising PROTAC from each linker class should be advanced to in vivo studies.

Protocol: Mouse Pharmacokinetic (PK) Study

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Dosing: Administer a single dose of each PROTAC via intravenous (IV) and oral (PO) routes.

  • Sampling: Collect blood samples at multiple time points post-dosing.

  • Sample Processing: Process blood to plasma.

  • Analysis: Extract the PROTAC from plasma and quantify its concentration using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Protocol: In Vivo Efficacy (Xenograft Model)

  • Model: Implant human tumor cells (expressing the POI) into immunodeficient mice.

  • Treatment: Once tumors are established, treat mice with vehicle or each PROTAC according to a defined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm POI degradation).

  • Analysis: Compare tumor growth inhibition between the different treatment groups.

Expected Outcomes and Data Interpretation

The results from these experiments will allow for a comprehensive comparison of the three linker types.

Table 1: Hypothetical Benchmarking Data Summary

ParameterPROTAC-PyrrolizidinePROTAC-PEGPROTAC-PiperazineRationale for Comparison
Solubility (µM) Experimental ValueExperimental ValueExperimental ValueHigher solubility is generally desirable.
DC50 (nM) Experimental ValueExperimental ValueExperimental ValueA lower DC50 indicates higher degradation potency.
Microsomal t½ (min) Experimental ValueExperimental ValueExperimental ValueA longer half-life suggests better metabolic stability.
Mouse PK t½ (h) Experimental ValueExperimental ValueExperimental ValueLonger in vivo half-life can lead to more sustained target engagement.
Tumor Growth Inhibition (%) Experimental ValueExperimental ValueExperimental ValueThe ultimate measure of in vivo efficacy.

A successful outcome for the Hexahydro-1H-pyrrolizin-7a-ylmethanamine linker would be to demonstrate comparable or superior performance to the established linkers. For instance, it might show enhanced metabolic stability (longer t½) and in vivo efficacy due to its rigid, pre-organizing structure, while maintaining adequate solubility and cell permeability. Conversely, its rigidity could also potentially hinder the formation of a productive ternary complex, leading to a lower degradation potency (higher DC50). The experimental data are crucial for validating or refuting these hypotheses.

Conclusion: The Importance of Rational Linker Selection

The choice of a linker is a critical decision in the design of targeted protein degraders. While flexible linkers like PEGs offer advantages in solubility, rigid scaffolds such as piperazines and the novel Hexahydro-1H-pyrrolizin-7a-ylmethanamine provide an opportunity to enhance metabolic stability and optimize the geometry of the ternary complex. The pyrrolizidine-based linker represents a valuable addition to the medicinal chemist's toolbox, offering a distinct structural motif.

This guide provides a comprehensive framework for the objective, data-driven evaluation of this novel linker against established alternatives. By systematically assessing physicochemical properties, in vitro biological activity, and in vivo performance, researchers can make informed decisions to select the optimal linker for their specific therapeutic target, ultimately accelerating the development of more effective and safer protein-degrading drugs.

References

  • Biointron. (2025, September 3). Considerations in ADC Linker Design: Stability, Efficacy, and Precision. [Link]

  • Oh, Y., et al. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Heng, S. L., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega. [Link]

  • Kim, H. Y., et al. (1995). Comparative DNA cross-linking by activated pyrrolizidine alkaloids. Carcinogenesis. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Ahani, M., et al. (2024). Synthesis of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) as a Linker and Conjugating Trastuzumab to Maytansinoid Derivative (DM1) Through SMCC as an Antibody-Drug Conjugate. ResearchGate. [Link]

  • Dovgan, I., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics. [Link]

  • D'Amour, F., et al. (2019). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]

  • Hatton, N. E., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]

  • ResearchGate. (n.d.). Stability and efficacy of VC-PABC–based conjugates in vivo. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... [Link]

  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

  • Ioannou, A., et al. (2015). Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models. Food and Chemical Toxicology. [Link]

  • BioPharmaSpec. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • Hedberg, J., et al. (2011). Evaluation of the sulfo-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate coupling chemistry for attachment of oligonucleotides to magnetic nanobeads. Journal of Magnetism and Magnetic Materials. [Link]

  • Fallacara, A. L., et al. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • AxisPharm. (2024, May 19). Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates. [Link]

  • AHH Chemical. (n.d.). CAS 2097518-76-6 ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol. [Link]

  • ResearchGate. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. [Link]

  • PubChem. (n.d.). Hexahydro-pyrrolizin-1-one hydrochloride. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Efficacy Studies of Novel PROTACs: A Comparative Framework Featuring Hexahydro-1H-pyrrolizin-7a-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition, A New Paradigm of Targeted Protein Degradation

For decades, the dominant paradigm in pharmacology has been occupancy-based inhibition. We design molecules to fit into the active site of a protein, blocking its function. However, this approach has limitations, leaving a vast portion of the proteome, once considered "undruggable," beyond our therapeutic reach. Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary shift from this model. Instead of merely inhibiting a target, PROTACs eliminate it entirely.

These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, hijacking the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for destruction.[4][5] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets, offering the potential for more profound and durable pharmacological effects than traditional inhibitors.[6][7]

The success of a PROTAC, particularly its in vivo performance, is critically dependent on the linker. Far from being a passive spacer, the linker's length, rigidity, composition, and attachment points dictate the geometry and stability of the ternary complex, and profoundly influence the molecule's physicochemical properties, such as solubility, cell permeability, and pharmacokinetics (PK).[1][8][9][10]

This guide provides a comprehensive framework for designing and executing in vivo efficacy studies for PROTACs featuring novel chemical moieties. We will use "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"—a bicyclic, saturated amine structure—as a hypothetical linker component to illustrate the critical evaluation path for any new PROTAC candidate. We will compare its potential properties to established linker classes and detail the rigorous experimental cascade required to translate a promising molecule from the bench to a preclinical model.

Part 1: The Linker as the Arbiter of In Vivo Success

The journey of a PROTAC from administration to its intracellular target is fraught with challenges. It must survive metabolic enzymes, possess sufficient solubility for absorption and distribution, and permeate cell membranes to engage its targets. The linker is central to overcoming these hurdles. The structure of our example moiety, a pyrrolizidine derivative, suggests a relatively rigid and non-polar scaffold. How does this compare to commonly used linker archetypes?

The structure-activity relationship (SAR) of PROTAC linkers is a field of intense investigation, but general principles have emerged.[3][8][9] The choice of linker directly impacts key drug-like properties:

  • Solubility and Permeability: PROTACs are often large molecules that defy Lipinski's "rule of five," making aqueous solubility and membrane permeability a constant challenge. Hydrophobic linkers (e.g., alkyl chains) can improve cell penetration but may decrease solubility, while hydrophilic linkers (e.g., polyethylene glycol, or PEG) can enhance solubility but sometimes limit permeability.[2][10] A rigid scaffold like a pyrrolizidine might offer a balance but requires empirical testing.

  • Pharmacokinetics (PK): The linker's chemical nature affects metabolic stability.[3] Sites susceptible to cytochrome P450 oxidation or hydrolysis can lead to rapid clearance and poor in vivo exposure.[3] Optimizing the linker is crucial for achieving a desirable PK profile, including a suitable half-life (t1/2) and area under the curve (AUC).[4][11]

  • Ternary Complex Formation: The linker's length and flexibility are paramount for inducing a productive ternary complex.[2] An optimal linker correctly orients the POI and E3 ligase, stabilizing the complex for efficient ubiquitination. A linker that is too short or too rigid may prevent complex formation, while one that is too long or flexible can lead to non-productive binding and an entropic penalty.[1]

Comparative Analysis of Common Linker Classes

To contextualize the evaluation of a novel PROTAC, we must compare its potential properties against well-understood alternatives. The table below summarizes the general characteristics of major linker classes. A PROTAC incorporating a "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" moiety would likely fall into the "Rigid/Constrained" category, aiming to leverage conformational restriction for improved potency and selectivity.

Linker ClassRepresentative StructureTypical Properties & Experimental Considerations
Alkyl Chains -(CH₂)n-Pros: Synthetically accessible, provide length variation. Cons: Often hydrophobic, leading to poor solubility and potential for high metabolic turnover. Can be overly flexible.[10]
PEG-based -(CH₂CH₂O)n-Pros: Improves aqueous solubility and can reduce non-specific binding.[2] Cons: Can increase molecular weight rapidly and may sometimes negatively impact cell permeability.
Rigid/Constrained Piperazine, Cycloalkane, BenzylPros: Reduces conformational flexibility, which can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency and selectivity.[1] Cons: Synthesis can be more complex. A poorly designed rigid linker may completely prevent productive complex formation.
Hypothetical Pyrrolizidine Hexahydro-1H-pyrrolizin-7a-ylmethanamineExpected Properties: As a constrained, saturated bicyclic system, it would offer rigidity. Its amine functionality provides a clear point for synthetic attachment. The overall structure is non-polar, suggesting that solubility might be a key optimization challenge, while its rigidity could be beneficial for ternary complex stability.

Part 2: The Experimental Workflow for In Vivo Validation

Evaluating a novel PROTAC requires a systematic, multi-stage approach. The following workflow outlines the critical experiments, from initial cellular characterization to definitive in vivo efficacy studies.

G cluster_0 Phase 1: In Vitro & Ex Vivo Validation cluster_1 Phase 2: In Vivo Pharmacokinetics & Pharmacodynamics cluster_2 Phase 3: In Vivo Efficacy vitro_char In Vitro Characterization (DC50, Dmax, Selectivity) pk_screen Preliminary DMPK Screening (Microsomal Stability, Permeability) vitro_char->pk_screen Confirm Potency pk_study Pharmacokinetic (PK) Study (Mice/Rats, Single Dose) pk_screen->pk_study Select Candidate pd_study Pharmacodynamic (PD) Study (Target Degradation in Tissue) pk_study->pd_study Establish Exposure efficacy_study Efficacy Study (Xenograft/PDX Model) pd_study->efficacy_study Confirm Target Engagement tox_study Preliminary Toxicology efficacy_study->tox_study Determine Therapeutic Index

Caption: High-level experimental workflow for preclinical PROTAC evaluation.

Step-by-Step Experimental Protocols

Protocol 1: Initial In Vitro Characterization

  • Objective: To determine the potency (DC50), maximum degradation (Dmax), and selectivity of the PROTAC in relevant cancer cell lines.

  • Methodology:

    • Cell Culture: Culture target-expressing cells (e.g., LNCaP for an Androgen Receptor PROTAC) under standard conditions.

    • PROTAC Treatment: Plate cells and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Protein Level Analysis: Lyse the cells and quantify the level of the POI using Western Blot or an automated capillary electrophoresis-based system (e.g., WES).

    • Data Analysis: Normalize POI levels to a loading control (e.g., GAPDH). Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation achieved).

    • Hook Effect Assessment: It is critical to use a broad concentration range to observe the "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes.[4]

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To measure the in vivo exposure of the PROTAC and confirm that this exposure leads to target protein degradation in the tissue of interest.[11][12]

  • Animal Model: Use appropriate rodent models (e.g., CD-1 mice or Sprague-Dawley rats).

  • Methodology:

    • PK Study: Administer a single dose of the PROTAC via a relevant route (e.g., oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC)).[13] Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process blood to plasma and analyze PROTAC concentration using LC-MS/MS. This will determine Cmax, t1/2, and AUC.[]

    • PD Study: In a parallel cohort of animals (often tumor-bearing), administer the PROTAC. At selected time points corresponding to the PK profile, euthanize animals and harvest tissues of interest (e.g., tumor, liver, spleen).[11]

    • Tissue Analysis: Homogenize tissues and quantify POI levels via Western Blot, ELISA, or immunohistochemistry (IHC) to establish the relationship between drug exposure and target degradation.[13][]

Protocol 3: Tumor Growth Inhibition (TGI) Efficacy Study

  • Objective: To determine if target degradation translates to anti-tumor activity in a relevant disease model.

  • Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) bearing subcutaneous xenografts of a human cancer cell line or a patient-derived xenograft (PDX) model.[6][]

  • Methodology:

    • Tumor Implantation: Implant cancer cells subcutaneously. When tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle, PROTAC at multiple dose levels, positive control inhibitor).

    • Dosing: Administer the PROTAC according to a schedule determined by the PK/PD data (e.g., once daily, twice daily).

    • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week to monitor efficacy and toxicity.

    • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a set duration. At the end of the study, harvest tumors for PD analysis to confirm sustained target degradation.

    • Data Analysis: Calculate the Tumor Growth Inhibition (% TGI) for each group relative to the vehicle control.

Part 3: Visualizing the Mechanism of Action

Understanding the biological context is crucial. If our hypothetical PROTAC targets a key signaling protein like the Androgen Receptor (AR) in prostate cancer, its degradation would disrupt the entire downstream pathway.

G cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex cluster_2 Downstream Signaling Cascade (Blocked) PROTAC PROTAC (AR-Ligand-Linker-E3-Ligand) AR Androgen Receptor (AR) (Target Protein) PROTAC->AR E3 E3 Ligase (e.g., VHL/CRBN) PROTAC->E3 Degradation Ubiquitination & Proteasomal Degradation AR->Degradation Tagged for Destruction ARE Androgen Response Element (ARE) AR->ARE Binding Blocked Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Activation Blocked Growth Cell Proliferation & Survival Transcription->Growth Stimulation Blocked

Caption: Mechanism of an AR-targeting PROTAC in prostate cancer.

Conclusion

The development of an effective in vivo PROTAC is a complex, multidisciplinary endeavor. While the discovery of potent ligands for the target and E3 ligase is foundational, the linker chemistry ultimately governs the translation of cellular potency into preclinical efficacy. A novel chemical moiety, such as the proposed Hexahydro-1H-pyrrolizin-7a-ylmethanamine, must be rigorously evaluated through a systematic workflow that interrogates its impact on the molecule's overall physicochemical and pharmacokinetic properties. By establishing a clear PK/PD relationship, researchers can build confidence that target degradation in a xenograft model will lead to the desired anti-tumor response. This structured approach, comparing novel designs against established principles, is essential for unlocking the full therapeutic potential of targeted protein degradation.

References

  • Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry.
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. PubMed. [Source: PubMed]
  • Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Protein Degradation with New Chemical Modalities.
  • Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec. [Source: WuXi AppTec]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Source: PMC - NIH]
  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate.
  • Chapter 4. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Request PDF - ResearchGate.
  • PROTAC In Vivo Evaluation Services. BOC Sciences. [Source: BOC Sciences]
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Source: AxisPharm]
  • Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. R Discovery. [Source: R Discovery]
  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. PMC - PubMed Central. [Source: PMC - PubMed Central]
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Source: Journal of the American Chemical Society]
  • Catalytic in vivo protein knockdown by small-molecule PROTACs. PMC - NIH. [Source: PMC - NIH]
  • Catalytic in vivo protein knockdown by small-molecule PROTACs. ResearchGate.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Source: Signal Transduction and Targeted Therapy]
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Nottingham. [Source: University of Nottingham]
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Source: PMC - NIH]
  • Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Request PDF - ResearchGate.
  • PROTAC In Vivo Animal Model. BOC Sciences. [Source: BOC Sciences]
  • Toxicity and pharmacokinetic assay of PROTAC in mice. ResearchGate.
  • Protein Degrader In Vivo Animal Assay Services. Creative Biolabs.
  • Degrading proteins in animals: “PROTAC”tion goes in vivo. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Hexahydro-1H-pyrrolizin-7a-ylmethanamine Ditrifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of drug discovery and development, the meticulous management of novel chemical entities is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a compound that marries a pyrrolizidine core with a ditrifluoroacetate salt, presents a dual-hazard profile that demands a rigorous and informed disposal strategy. The pyrrolizidine moiety requires careful handling due to the known toxicities of the broader Pyrrolizidine Alkaloid (PA) class, while the trifluoroacetate (TFA) component introduces considerations of corrosivity and environmental persistence.[1][2]

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. It is designed to empower researchers with the knowledge to not only execute protocols but to understand the scientific rationale underpinning each critical step, ensuring a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Components

A robust disposal plan begins with a thorough understanding of the risks. In the absence of a specific Safety Data Sheet (SDS) for this exact salt, we must assess the hazards of its constituent parts: the pyrrolizidine-based amine and the trifluoroacetate counter-ion.

  • Pyrrolizidine Core: The base of the molecule belongs to the pyrrolizidine alkaloid family. Many PAs, particularly those with a 1,2-unsaturated necine base, are known for their significant hepatotoxicity and potential carcinogenicity after metabolic activation in the liver.[2][3] While the specific toxicity of the saturated "Hexahydro-1H-pyrrolizin-7a-ylmethanamine" is not detailed in available literature, it is imperative from a safety standpoint to treat it as a potentially toxic substance. The International Program on Chemical Safety has highlighted the health risks associated with PAs, reinforcing the need for cautious handling.[1][4]

  • Trifluoroacetate (TFA) Salt: This component is the salt of Trifluoroacetic Acid, a strong organic acid.[5] TFA is corrosive, capable of causing severe skin burns and eye damage upon contact.[6][7] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, making its release into the environment a significant concern.[7] Disposal procedures must therefore focus on neutralizing its acidity and preventing its entry into sewer systems where not permitted.

Quantitative Hazard Data for Key Components
ParameterTrifluoroacetic Acid (TFA)Sodium TrifluoroacetatePyrrolizidine Alkaloids (General Class)
Primary Hazards Corrosive, Skin/Eye Damage, Aquatic Toxicity[6][7]Fatal if swallowed, Aquatic Toxicity[8]Hepatotoxicity, Potential Carcinogenicity[2][3]
OSHA Regulations 29 CFR 1910.1200 (Hazard Communication)[8]29 CFR 1910.1200 (Hazard Communication)[8]Not specifically listed; handle as hazardous chemical
Personal Protective Equipment (PPE) Acid-resistant gloves, safety goggles/face shield, lab coat[9]Chemical-resistant gloves, safety goggles[10]Chemical-resistant gloves, safety goggles, lab coat

Immediate Safety & Handling Protocols

Prior to initiating any disposal, ensure all safety measures are in place. These protocols are non-negotiable and form the foundation of safe laboratory practice.

  • Work Area: All handling and disposal steps must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a full-face shield.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile for low volumes, butyl rubber for larger quantities). Change gloves immediately if contaminated.[5][11]

    • Body Protection: A fully buttoned lab coat and closed-toe shoes are required.[9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[9]

Step-by-Step Disposal Protocol for Liquid Waste

Liquid waste containing Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate requires a two-stage chemical treatment process: inactivation of the potentially toxic organic base followed by neutralization of the acidic TFA.

Objective: To chemically alter the compound to reduce its potential toxicity and corrosivity before final disposal.

Methodology:

  • Inactivation of Pyrrolizidine Moiety:

    • Transfer the liquid waste to a suitable, oversized container within a chemical fume hood.

    • Slowly add a 10% solution of sodium hypochlorite (bleach) to the liquid waste. The goal is to achieve a final concentration that is sufficient to oxidize the amine functional group. A common starting point is a 1:1 volume ratio, but this should be optimized based on the concentration of the waste.

    • Allow the mixture to react for a minimum of 60 minutes with occasional stirring to ensure complete inactivation of the potentially toxic pyrrolizidine structure.

  • Neutralization of Trifluoroacetate:

    • Following the inactivation step, the solution will still be acidic due to the TFA. The next step is to neutralize it.

    • Prepare a saturated solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide.

    • Slowly and carefully add the basic solution to the reaction mixture while monitoring the pH with indicator strips or a calibrated pH meter. Continue adding the base in small portions until the pH of the solution is stable between 6.0 and 8.0. Be cautious, as the initial reaction may produce gas (CO2 if using bicarbonate).

  • Final Disposition:

    • CRITICAL STEP: Consult your institution's Environmental Health & Safety (EHS) department to determine the final, approved disposal route.

    • If permitted by local regulations: The neutralized solution may be eligible for drain disposal with a copious amount of running water.[12] Do not proceed without explicit EHS approval.

    • If drain disposal is not permitted: The treated and neutralized solution must be collected in a clearly labeled hazardous waste container. The label should include the chemical constituents before treatment and indicate that it has been neutralized. Store this container in a designated hazardous waste accumulation area for collection by trained professionals.[7][10]

Liquid_Waste_Disposal_Workflow start Start: Liquid Waste in Fume Hood inactivate Step 1: Inactivate Pyrrolizidine (e.g., Sodium Hypochlorite) start->inactivate neutralize Step 2: Neutralize TFA (e.g., Sodium Bicarbonate to pH 6-8) inactivate->neutralize consult_ehs Step 3: Consult Institutional EHS Regulations neutralize->consult_ehs drain_disposal Permitted Drain Disposal (with copious water) consult_ehs->drain_disposal Approved collect_waste Collect as Hazardous Waste for Professional Disposal consult_ehs->collect_waste Not Approved end End drain_disposal->end collect_waste->end

Caption: Workflow for the chemical treatment and disposal of liquid waste.

Step-by-Step Disposal Protocol for Solid Waste

Solid waste includes any items contaminated with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, such as:

  • Empty vials or containers

  • Contaminated pipette tips

  • Used gloves, weigh boats, and other PPE

  • Absorbent materials from spill cleanup

Objective: To safely segregate, contain, and label contaminated solid materials for disposal by a certified hazardous waste vendor.

Methodology:

  • Segregation: At the point of generation, immediately segregate all contaminated solid waste from non-hazardous laboratory trash. This prevents cross-contamination and ensures regulatory compliance.

  • Collection: Place all contaminated solid items into a designated, leak-proof hazardous waste container. This container should be durable and have a secure lid.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started.

  • Storage: Store the sealed container in a designated and secondary-contained hazardous waste accumulation area. This area should be away from general lab traffic.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this waste in the regular trash.[10]

Solid_Waste_Disposal_Workflow start Start: Contaminated Solid Waste Generated segregate Step 1: Segregate Waste from General Trash start->segregate collect Step 2: Place in Labeled, Leak-Proof Container segregate->collect store Step 3: Store in Designated Hazardous Waste Area collect->store professional_disposal Step 4: Arrange Pickup by Certified Waste Vendor via EHS store->professional_disposal end End professional_disposal->end

Caption: Procedural flow for the safe disposal of contaminated solid waste.

Spill Management Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Clean: While wearing full PPE, carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled container for disposal as hazardous solid waste.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[13] Each hazardous waste is assigned a specific waste number for tracking.[13] It is the responsibility of the waste generator (the laboratory) to ensure all procedures are compliant. Your institution's EHS department is your primary resource for navigating these requirements.

References

  • Gelest Inc. (2017). Safety Data Sheet: SODIUM TRIFLUOROACETATE. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules. [Link]

  • Amherst College . (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. [Link]

  • Zheng, Y., et al. (2022). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods. [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. ResearchGate. [Link]

  • Kowalska, K., and Habrowska-Górczyńska, D. E. (2022). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. National Institutes of Health. [Link]

  • International Programme on Chemical Safety . (1988). Pyrrolizidine alkaloids (EHC 80, 1988). INCHEM. [Link]

  • New Jersey Department of Health . (2001). Hazard Summary: TRIFLUOROACETIC ACID. [Link]

  • Aladdin Scientific . hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. [Link]

  • University of Washington Environmental Health & Safety . Trifluoroacetic Acid SOP. [Link]

  • Carl ROTH . Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Listings. [Link]

Sources

Navigating the Unseen: A Comprehensive Safety Protocol for Handling Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, procedural framework for the safe handling, operation, and disposal of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, a compound with a unique trifecta of chemical properties that demand rigorous safety protocols. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, fostering a culture of self-validating safety practices.

Hazard Identification and Risk Assessment: A Tripartite Challenge

  • Pyrrolizidine Alkaloid Core: The foundational hexahydro-1H-pyrrolizin-7a-ylmethanamine structure is a derivative of a pyrrolizidine alkaloid. PAs are a class of naturally occurring compounds, many of which are known for their potential hepatotoxicity (liver damage) and genotoxic carcinogenicity.[2][3] While the specific toxicity of this synthetic analogue is not fully characterized, it is prudent to handle it with the assumption of potential long-term health effects. The primary route of exposure to PAs is ingestion, but inhalation and skin contact should also be minimized.[4]

  • Amine Functionality: The primary amine group can impart corrosive and irritant properties. Amines are known to cause skin and eye irritation, and in some cases, respiratory irritation or sensitization.[5] A closely related compound, (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

  • Ditrifluoroacetate Salt: The presence of two trifluoroacetate counter-ions indicates that this compound is a salt of a very strong acid, trifluoroacetic acid (TFA). TFA and its salts are known to be corrosive and can cause severe skin burns and eye damage.[7] Inhalation of TFA vapors or dusts from its salts can be harmful.[7]

Given these considerations, a GHS hazard classification for a related amine hydrochloride suggests the following potential hazards for the ditrifluoroacetate salt:

  • Harmful if swallowed (Acute toxicity, oral)[6]

  • Causes skin irritation[6]

  • Causes serious eye irritation[6]

  • May cause respiratory irritation[6]

Personal Protective Equipment (PPE): An Impenetrable Barrier

A multi-layered PPE strategy is essential to prevent exposure through all potential routes. The following table outlines the minimum required PPE for handling Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes of solutions and airborne particles from the solid compound, addressing the corrosive nature of the trifluoroacetate salt and irritant properties of the amine.
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove should be changed immediately upon any sign of contamination. Nitrile gloves offer good resistance to a range of chemicals.
Body Chemical-resistant lab coatProtects against spills and splashes. The lab coat should be buttoned and have tight-fitting cuffs.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This is crucial due to the potential for respiratory irritation and the unknown inhalation toxicity of the pyrrolizidine core.
Feet Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.

Pre-Handling Preparations
  • Designated Area: All handling of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate should be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents for acids should be readily available.

  • Waste Containers: Have clearly labeled, dedicated waste containers for solid and liquid waste containing the compound.

Handling the Solid Compound
  • Weighing: Weigh the solid compound within the chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Transfers: When transferring the solid, use a spatula and handle it gently to avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although this is less likely with a pre-formed salt.

Handling Solutions
  • Containment: Always handle solutions within the fume hood.

  • Pipetting: Use a calibrated pipette with disposable tips. Never pipette by mouth.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical's lifecycle and is essential for environmental protection.

  • Waste Segregation: All waste contaminated with Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, including disposable gloves, weighing boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container. Do not pour any waste down the drain.[8][9] The trifluoroacetate component can be harmful to aquatic life.[7]

  • Disposal Protocol: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Inform the disposal company of the nature of the waste, highlighting the presence of a trifluoroacetate salt and a pyrrolizidine derivative.

Visualizing the Workflow

To further clarify the procedural steps, the following diagram illustrates the safe handling workflow for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

SafeHandlingWorkflow cluster_prep Pre-Handling cluster_handling Handling Operations cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Fume Hood Area prep2 Verify Emergency Equipment prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Label Waste Containers prep3->prep4 weigh Weigh Solid in Hood prep4->weigh Proceed to Handling transfer Transfer Solid Carefully weigh->transfer dissolve Dissolve in Solvent transfer->dissolve handle_solution Handle Solution in Hood dissolve->handle_solution decon Decontaminate Surfaces handle_solution->decon Proceed to Post-Handling gloves Proper Glove Removal decon->gloves wash Wash Hands Thoroughly gloves->wash segregate Segregate Contaminated Waste wash->segregate Proceed to Disposal dispose Dispose via Licensed Vendor segregate->dispose

Caption: Safe handling workflow for Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate.

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds is paramount in the advancement of science. By understanding the inherent hazards of Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. This proactive approach to safety not only protects the individual but also upholds the integrity of the scientific community.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2020, September 18). Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • INCHEM. (1989). Pyrrolizidine alkaloids (HSG 26, 1989). Retrieved from [Link]

  • Chembay. (n.d.). hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate, min 97%, 1 gram. Retrieved from [Link]

  • EPO S.r.l. (2022, August 25). Pyrrolizidine alkaloids: the risks for human health. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Retrieved from [Link]

  • Regulations.gov. (1995, January 19). PYRROLIZIDINE ALKALOIDS. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]

  • PubChem. (n.d.). (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amines as occupational hazards for visual disturbance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate
Reactant of Route 2
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.